molecular formula C5H10N2O3 B1596057 Ethyl 2-[(aminocarbonyl)amino]acetate CAS No. 6293-20-5

Ethyl 2-[(aminocarbonyl)amino]acetate

Cat. No.: B1596057
CAS No.: 6293-20-5
M. Wt: 146.14 g/mol
InChI Key: YKPKXMAVLXBQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(aminocarbonyl)amino]acetate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-[(aminocarbonyl)amino]acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8846. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-[(aminocarbonyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(aminocarbonyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(carbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKXMAVLXBQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278652
Record name Ethyl N-carbamoylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-20-5
Record name 6293-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-carbamoylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL HYDANTOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl ureidoacetate or ethyl hydantoate, is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed reaction mechanism, step-by-step experimental protocols, and key characterization data. The content is designed to provide researchers and professionals in drug development with the necessary technical details and theoretical understanding to effectively synthesize and utilize this important chemical building block.

Introduction: Significance of Ethyl 2-[(aminocarbonyl)amino]acetate

Ethyl 2-[(aminocarbonyl)amino]acetate (CAS No. 6293-20-5) is an organic molecule featuring a ureido group attached to an ethyl acetate backbone.[1][] Its structure makes it a versatile precursor for the synthesis of various biologically active molecules, including hydantoin derivatives, which are known to possess a wide range of pharmacological activities.[3][4] The ability to readily introduce the ureido functionality makes this compound a key player in the construction of complex molecular architectures for drug discovery and development. This guide will focus on the most common and practical laboratory-scale synthesis of this compound.

Primary Synthesis Pathway: Reaction of Glycine Ethyl Ester Hydrochloride with Potassium Cyanate

The most widely employed and efficient method for the synthesis of ethyl 2-[(aminocarbonyl)amino]acetate involves the reaction of glycine ethyl ester hydrochloride with potassium cyanate in an aqueous medium.[3][5] This method is favored for its operational simplicity, relatively mild reaction conditions, and good yields.

Overall Reaction:

Causality Behind Experimental Choices

The selection of reactants and conditions for this synthesis is based on fundamental principles of organic reactivity:

  • Starting Materials: Glycine ethyl ester hydrochloride is used as the amino acid derivative. The ester group prevents the carboxylate from interfering with the desired reaction at the amino group. The hydrochloride salt enhances the solubility of the amino ester in water. Potassium cyanate serves as the source of the carbamoyl group.

  • Solvent: Water is an ideal solvent for this reaction as it readily dissolves both the glycine ethyl ester hydrochloride and potassium cyanate, facilitating a homogeneous reaction environment.

  • Temperature: The reaction can be performed at elevated temperatures to increase the reaction rate or at lower temperatures, such as -5°C, which can help to control exothermicity and minimize potential side reactions.[3][5] The choice of temperature can influence the reaction time and the purity of the final product. Heating the reaction mixture can also serve to concentrate the solution, promoting crystallization of the product upon cooling.[5]

Proposed Reaction Mechanism

The synthesis of ethyl 2-[(aminocarbonyl)amino]acetate from glycine ethyl ester and cyanate proceeds through a nucleophilic addition mechanism.

  • Formation of Isocyanic Acid: In the aqueous solution, the cyanate ion (from potassium cyanate) is in equilibrium with isocyanic acid (HNCO). This equilibrium is influenced by the pH of the solution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated glycine ethyl ester (the free amine) acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid.

  • Proton Transfer: A subsequent proton transfer from the nitrogen of the original amino ester to the nitrogen of the former isocyanic acid results in the formation of the stable ureido product, ethyl 2-[(aminocarbonyl)amino]acetate.

Visualization of the Reaction Mechanism

Reaction_Mechanism Glycine H₂N-CH₂-COOEt TransitionState [H₂N⁺(H)-CH₂-COOEt      |      N⁻-C=O      |      H] Glycine->TransitionState Nucleophilic attack IsocyanicAcid H-N=C=O IsocyanicAcid->TransitionState Intermediate H₂N(H)-CH₂-COOEt      |      N⁻-C(=O)H TransitionState->Intermediate Bond formation Product H₂N-C(=O)-NH-CH₂-COOEt Intermediate->Product Proton transfer

Caption: Proposed mechanism for the formation of ethyl 2-[(aminocarbonyl)amino]acetate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 2-[(aminocarbonyl)amino]acetate.

Materials and Equipment
  • Glycine ethyl ester hydrochloride

  • Potassium cyanate

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser (optional, depending on the chosen temperature)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus

Synthesis Procedure
  • Dissolution of Reactants: In a round-bottom flask, dissolve 10 g of glycine ethyl ester hydrochloride in 10 ml of distilled water. In a separate beaker, dissolve 7 g of potassium cyanate in 10 ml of distilled water.[5]

  • Reaction: Combine the two solutions in the round-bottom flask.

  • Heating (Optional Method): Heat the mixture gently. As the solution concentrates, crystals of ethyl 2-[(aminocarbonyl)amino]acetate will begin to form.[5]

  • Cooling and Crystallization: Once the reaction is complete (or after concentrating the heated solution), cool the mixture in an ice bath to facilitate the crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining inorganic salts.

  • Drying: Dry the product, for instance, in a desiccator over a suitable drying agent.

Purification

The crude product can be purified by recrystallization from ethyl alcohol to yield a product with a melting point of 135°C.[5]

Characterization Data

A summary of the key physical and chemical properties of ethyl 2-[(aminocarbonyl)amino]acetate is provided in the table below.

PropertyValueReference
CAS Number 6293-20-5[1],[]
Molecular Formula C₅H₁₀N₂O₃[],[6]
Molecular Weight 146.14 g/mol [],[6]
Appearance Crystalline solid[5]
Melting Point 135 °C (recrystallized from ethanol)[5]
IUPAC Name ethyl 2-[(aminocarbonyl)amino]acetate[]
Synonyms Ethyl ureidoacetate, Ethyl hydantoate[]

Alternative Synthesis Pathways

While the reaction of glycine ethyl ester hydrochloride with potassium cyanate is the most direct route, other methods for synthesizing ureido compounds and their derivatives exist:

  • From Isocyanates: The reaction of an amino acid or its ester with an isocyanate is a common method for forming urea derivatives.[3]

  • From Hydantoins: Hydantoic acid esters can also be prepared from the corresponding hydantoins.[7]

  • Using Phosgene Equivalents: Phosgene or its safer equivalents can be used to generate isocyanate intermediates in situ, which then react with amines to form ureas.[8]

Visualization of Synthesis Pathways

Synthesis_Pathways Start1 Glycine Ethyl Ester HCl + Potassium Cyanate Product Ethyl 2-[(aminocarbonyl)amino]acetate Start1->Product Primary Pathway Start2 Amino Acid/Ester + Isocyanate Start2->Product Alternative Start3 Hydantoin Start3->Product Alternative

Caption: Overview of synthesis pathways for ethyl 2-[(aminocarbonyl)amino]acetate.

Conclusion

The synthesis of ethyl 2-[(aminocarbonyl)amino]acetate via the reaction of glycine ethyl ester hydrochloride and potassium cyanate is a robust and reliable method suitable for laboratory-scale production. Understanding the underlying reaction mechanism and the rationale for the experimental conditions allows for optimization and troubleshooting. The versatility of this compound as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and drug development.

References

  • BenchChem. (2025). What are the physical and chemical properties of ethyl 2-amino-2-cyanoacetate?
  • PrepChem.com. Preparation of ethyl ureidoacetate.
  • Santa Cruz Biotechnology. Ethyl 2-[(aminocarbonyl)amino]acetate.
  • Chin, E. Z., et al. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins.
  • BOC Sciences. CAS 6293-20-5 Ethyl 2-[(aminocarbonyl)amino]acetate.
  • Semantic Scholar. Synthesis of new 5-benzylidene-hydantoin esters.
  • PubChem. Ethyl 2-[amino(formyl)amino]acetate.
  • Google Patents. US3792081A - Esters of hydantoic acid.
  • ElectronicsAndBooks. Novel Syntheses of Hydantoin Derivatives.
  • MDPI. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • ChemicalBook. ETHYL UREIDOACETATE CAS#: 6293-20-5.
  • NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Ureidoacetate Compounds: A Versatile Scaffold for Modern Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Application Scientists

Foreword: The Unseen Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry and molecular biology, the urea functional group stands as a "privileged structure." Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form highly stable and specific interactions with biological targets, a property that has been exploited in numerous FDA-approved drugs.[1][2] This guide moves beyond the general class of urea derivatives to focus on a specific, yet remarkably versatile substructure: ureidoacetate .

By combining the potent hydrogen-bonding capabilities of urea with the ionizable carboxyl group of an acetate moiety, the ureidoacetate scaffold emerges as a powerful tool for researchers. This dual-functionality allows for simultaneous engagement with multiple sites on a protein target, offering a rational starting point for designing potent enzyme inhibitors, receptor modulators, and novel therapeutic agents. This document serves as a technical deep-dive into the synthesis, characterization, and multifaceted research applications of ureidoacetate compounds, providing both foundational knowledge and actionable protocols for scientists at the forefront of discovery.

Chapter 1: Synthesis and Characterization of the Ureidoacetate Core

The Logic of Synthesis: Choosing the Right Path

The synthesis of N-substituted ureidoacetates is conceptually straightforward, typically involving the formation of a urea bond with a glycine backbone. The choice of synthetic route is dictated by the desired substitution pattern and the scale of the reaction. The most common and reliable method involves the reaction of a glycine ester hydrochloride with an isocyanate or a precursor like potassium cyanate.[3]

The use of a glycine ester (e.g., methyl or ethyl ester) is a critical strategic choice. It protects the carboxylic acid functionality, preventing it from interfering with the urea formation step. This protecting group can be easily removed in a final hydrolysis step to yield the target ureidoacetic acid.

A generalized synthetic workflow is presented below.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Hydrolysis (Deprotection) GlyEster Glycine Ester HCl UreidoEster N-Substituted Ureidoacetate Ester GlyEster->UreidoEster Reacts with Base Triethylamine (Base) Base->GlyEster Neutralizes HCl Isocyanate R-N=C=O (Isocyanate) Isocyanate->UreidoEster Hydrolysis Base Hydrolysis (e.g., LiOH, NaOH) UreidoEster->Hydrolysis Input to Step 2 Solvent1 Anhydrous Solvent (e.g., DCM, THF) Solvent1->UreidoEster FinalProduct Final Ureidoacetic Acid Hydrolysis->FinalProduct AcidWorkup Acidic Workup (e.g., HCl) AcidWorkup->FinalProduct Protonates Solvent2 Aqueous Solvent (e.g., THF/H2O) Solvent2->FinalProduct

Caption: General workflow for the synthesis of N-substituted ureidoacetic acids.

Experimental Protocol: General Synthesis of an N-Aryl Ureidoacetate

This protocol describes a self-validating system for synthesizing an N-aryl ureidoacetate derivative, a common motif in drug discovery.

Materials:

  • Glycine ethyl ester hydrochloride

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Urea Formation

    • Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermicity of the subsequent neutralization and reaction.

    • Add triethylamine (1.1 eq) dropwise to the suspension. The mixture should become a clear solution as the free base of the glycine ester is formed. Stir for 15 minutes.

    • Add the aryl isocyanate (1.0 eq) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Each wash removes specific impurities: acid removes excess TEA, base removes any unreacted acidic impurities, and brine removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ureidoacetate ester. This product can be purified by column chromatography if necessary.

  • Step 2: Ester Hydrolysis

    • Dissolve the crude ureidoacetate ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5-2.0 eq) and stir the reaction at room temperature. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 by the slow addition of 1M HCl. The target ureidoacetic acid should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

Confirming the structure and purity of the synthesized compound is paramount. A standard, multi-technique approach ensures trustworthiness.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the presence of all expected protons and their integrations. Key signals include the two urea N-H protons (often broad singlets) and the methylene (-CH₂-) protons of the acetate group.

    • ¹³C NMR: Identify all unique carbon atoms, particularly the characteristic urea carbonyl (~155-160 ppm) and the carboxylic acid carbonyl (~170-175 ppm).

  • Infrared (IR) Spectroscopy:

    • Identify key functional groups. Look for N-H stretches (~3300 cm⁻¹), the urea C=O stretch (~1640-1680 cm⁻¹), and the carboxylic acid C=O stretch (~1700-1730 cm⁻¹).

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

Chapter 2: Ureidoacetates as Probes and Modulators of Enzyme Function

The bifunctional nature of the ureidoacetate scaffold makes it an excellent starting point for designing enzyme inhibitors. The urea moiety can mimic natural substrates like urea itself or form key hydrogen bonds in an active site, while the carboxylate group can engage with positively charged residues (like arginine or lysine) or metal cofactors.[4]

Application Case Study: Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a critical virulence factor for bacteria like Helicobacter pylori, the primary cause of peptic ulcers.[5] Inhibiting urease is a validated therapeutic strategy.[6] Ureidoacetate derivatives are logical candidates for urease inhibitors.

Mechanism of Inhibition: A hypothetical binding mode involves the ureido group coordinating with the bi-nickel center in the urease active site, mimicking the binding of the substrate, urea. The terminal carboxylate group can then form a salt bridge with a nearby basic residue, such as a histidine or lysine, providing a secondary anchoring point that increases binding affinity and inhibitory potency.[7]

G cluster_0 Urease Active Site Ni1 Ni(II) His His Residue Ni1->His Coordinated by Ni2 Ni(II) Ni2->His Coordinated by Lys Lys Residue Inhibitor Ureido Group Acetate Group Inhibitor:f0->Ni1 Coordinates Inhibitor:f0->Ni2 Coordinates Inhibitor:f1->Lys Salt Bridge (Ionic Interaction)

Caption: Hypothetical binding of a ureidoacetate inhibitor in a urease active site.

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol quantifies the inhibitory potential of a ureidoacetate compound using the Berthelot (indophenol) method, which measures ammonia production.

Materials:

  • Jack bean urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (e.g., pH 7.4)

  • Test compound (ureidoacetate derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (Phenol, Sodium Nitroprusside)

  • Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a series of dilutions of the test compound in phosphate buffer. Ensure the final DMSO concentration is low (<1%) to avoid enzyme denaturation.

    • Prepare a positive control (a known urease inhibitor, e.g., acetohydroxamic acid) and a negative control (buffer with DMSO).[5]

  • Enzyme Reaction:

    • In each well of a 96-well plate, add 25 µL of the test compound dilution (or control).

    • Add 25 µL of the urease enzyme solution to each well and incubate for 10-15 minutes at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate for 30 minutes at 37 °C.

  • Ammonia Quantification:

    • Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate at room temperature for 20-30 minutes for the blue indophenol color to develop.

    • Measure the absorbance at ~630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Chapter 3: Applications in Drug Discovery and Development

The ureidoacetate scaffold is not merely a tool for academic enzyme studies; it is a validated pharmacophore for developing therapeutics, particularly in the realm of metabolic diseases.

Case Study: Ureido-Acids as PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Agonists of PPARs are used to treat dyslipidemia and type 2 diabetes. Research has shown that compounds incorporating a ureido-acid structure can act as potent PPARα and PPARγ agonists.[8][9]

In one study, "ureidofibrate-like" derivatives were synthesized and evaluated. The compounds were shown to not only activate PPARγ and promote the differentiation of fibroblasts into adipocytes in vitro, but also to act as insulin sensitizers and reduce visceral fat in mice fed a high-fat diet.[8] This demonstrates the therapeutic potential of this scaffold in addressing insulin resistance.

Causality: The success of this scaffold lies in its ability to mimic the key interactions of endogenous ligands. The acidic head group (the acetate moiety) interacts with a key tyrosine residue in the PPAR ligand-binding domain, while the ureido group and its substituent project into a hydrophobic pocket, establishing critical van der Waals and hydrogen-bonding interactions.

Compound ClassTarget(s)Reported In Vivo EffectReference
Ureidofibrate-like derivativesPPARα/γReduced visceral fat and body weight; insulin sensitizing[8]
Aminoindane-ureido-butyric acidsPPARαReduced plasma triglycerides and glucose in db/db mice[9]
A Rational Drug Discovery Workflow

The ureidoacetate core can be integrated into a modern drug discovery pipeline to generate novel clinical candidates.

G cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase HTS Target Identification & High-Throughput Screen Hit Hit Compound (Ureidoacetate Core) HTS->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Optimized Leads Candidate Preclinical Candidate LeadOpt->Candidate IND Clinical Trials Candidate->IND IND-Enabling Studies

Caption: A streamlined drug discovery pipeline featuring a ureidoacetate scaffold.

  • Target Identification & Screening: Identify a biological target (e.g., an enzyme, a receptor) where the dual-functionality of the scaffold would be advantageous. A high-throughput screen (HTS) of a compound library could identify an initial ureidoacetate-containing "hit."

  • Lead Generation (SAR): Synthesize a focused library of ureidoacetate analogues to establish a Structure-Activity Relationship (SAR). For example, modify the 'R' group on the urea nitrogen to explore different hydrophobic pockets in the target protein.

  • Lead Optimization: Fine-tune the properties of the most potent leads to improve their ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. This might involve replacing metabolically labile groups or modulating lipophilicity.

  • Preclinical Development: The optimized compound is then subjected to rigorous in vivo testing in animal models of the target disease to confirm efficacy and safety before being considered for human clinical trials.

Chapter 4: Broader Research Applications

Role in Metabolic Pathways and Biotechnology

Ureidoacetate, or N-carbamoylglycine, is a known metabolic intermediate. Enzymes such as N-carbamoyl-β-alanine amidohydrolase are capable of hydrolyzing it.[10] This makes the compound a useful tool for biochemists studying pyrimidine degradation pathways.

Furthermore, this enzymatic activity opens doors in biotechnology. Carbamoylases are cornerstone enzymes in the "Hydantoinase Process," an industrial method for producing enantiomerically pure amino acids for pharmaceuticals.[11] While typically used for more complex amino acids, the enzymes and principles involved can be studied using ureidoacetate as a simple model substrate.

Connection to Oxidative Stress Biomarkers

While not a direct application, the ureidoacetate structure is related to allantoin, a key biomarker of oxidative stress. Allantoin is the primary oxidation product of uric acid, a major antioxidant in humans.[12] The presence of a ureido core in both molecules suggests a shared chemical heritage and provides a contextual link for researchers studying redox biology and the metabolic fate of purines.[13][14]

Conclusion and Future Perspectives

The ureidoacetate scaffold represents a confluence of simplicity and power. Its straightforward synthesis, combined with the potent and specific biological interactions afforded by its dual-functional nature, makes it an invaluable tool for a wide range of scientific disciplines.

For the drug discovery professional , it is a validated starting point for developing novel therapeutics against metabolic diseases, infectious agents, and proliferative disorders. For the enzymologist and chemical biologist , it is a perfect probe for investigating active site architecture and a substrate for exploring novel biocatalytic processes.

Future research should focus on expanding the chemical space around the ureidoacetate core. The creation of diverse libraries for screening, the development of ureidoacetate-based chemical probes for target identification, and the exploration of its potential in materials science and organocatalysis are all promising avenues that will undoubtedly solidify the position of this versatile compound in the researcher's toolkit.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(7), 2751–2788. [Link]

  • Yang, Q., et al. (2025). Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells. International Immunopharmacology. [Link]

  • Hayashi, K., et al. (2019). Urinary excretion of uric acid, allantoin, and 8-OH-Deoxyguanosine in uricase-knockout mice. Experimental Animals. [Link]

  • Strohmeier, G. A., & Kappe, C. O. (2012). Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. [Link]

  • Loiodice, F., et al. (2009). Synthesis, characterization and biological evaluation of ureidofibrate-like derivatives endowed with peroxisome proliferator-activated receptor activity. Journal of Medicinal Chemistry. [Link]

  • Gaviola, A. A., et al. (2018). Urease activity according to the different inhibitors. Anais da Academia Brasileira de Ciencias. [Link]

  • Chen, X., et al. (2007). Design and synthesis of indane-ureido-thioisobutyric acids: A novel class of PPARalpha agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Martínez-Gómez, A. I., et al. (2011). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. [Link]

  • Batra, S. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. ResearchGate. [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]

  • Sibiryanin, V. V., et al. (2013). Synthesis of γ-azido-β-ureido ketones and their transformation into functionalized pyrrolines and pyrroles via Staudinger/aza-Wittig reaction. Organic & Biomolecular Chemistry. [Link]

  • Sarikurkcu, C., & Cengiz, M. (2020). In vitro anti-urease, antioxidant activities and phytochemical composition of Geranium purpureum. ResearchGate. [Link]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry. [Link]

  • Isrisorn, W., et al. (2012). Urinary Loss of Tricarboxylic Acid Cycle Intermediates As Revealed by Metabolomics Studies: An Underlying Mechanism to Reduce Lipid Accretion by Whey Protein Ingestion? Journal of Proteome Research. [Link]

  • O'Reilly, E., & Turner, P. (2003). Carbamoylases: characteristics and applications in biotechnological processes. Enzyme and Microbial Technology. [Link]

  • Hemantha, H. P., et al. (2009). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett. [Link]

  • Cawood, A. H., et al. (1983). Generation of allantoin from the oxidation of urate by cytochrome c and its possible role in Reye's syndrome. Biochemical and Biophysical Research Communications. [Link]

  • Zengin, G., et al. (2021). Laurus nobilis, Salvia sclarea and Salvia officinalis Essential Oils and Hydrolates: Evaluation of Liquid and Vapor Phase Chemical Composition and Biological Activities. Molecules. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • Sun, H., et al. (2018). Metallochaperone UreG serves as a new target for design of urease inhibitor: A novel strategy for development of antimicrobials. PLOS Biology. [Link]

  • Hems, D. A., & Brosnan, J. T. (1971). Effects of metabolic acidosis and starvation on the content of intermediary metabolites in rat kidney. The Biochemical Journal. [Link]

  • G. A. Gazieva, et al. (2012). Synthesis of ureidoalkylating agents 4 and 5. ResearchGate. [Link]

  • Kosikowska, P., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • Nabavi, S. F., et al. (2012). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Planta Medica. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

  • Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Allantoin. e-lactancia.org. [Link]

  • Lecturio Medical. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. [Link]

  • Chemspeed Technologies. (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. [Link]

  • Tjurikova, I., et al. (2018). Bioactive Compounds, Antioxidant Activity, and Biological Effects of European Cranberry (Vaccinium oxycoccos). Molecules. [Link]

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. [Link]

  • Grootveld, M., et al. (2012). Allantoin in Human Urine Quantified by UPLC-MS/MS. Journal of Chromatography B. [Link]

  • Hellsten, Y., et al. (2001). Allantoin formation and urate and glutathione exchange in human muscle during submaximal exercise. Free Radical Biology and Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-[(aminocarbonyl)amino]acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Ethyl 2-[(aminocarbonyl)amino]acetate, a molecule of interest for its potential applications in synthesis and drug discovery, presents a unique solubility profile that warrants detailed investigation. This guide provides a comprehensive exploration of the solubility of Ethyl 2-[(aminocarbonyl)amino]acetate in various organic solvents. In the absence of extensive publicly available experimental data, this document furnishes a robust theoretical framework for predicting solubility, coupled with a detailed, field-proven experimental protocol for its empirical determination. Our objective is to empower researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Molecular Structure and its Implications for Solubility

Ethyl 2-[(aminocarbonyl)amino]acetate, with the chemical formula C₅H₁₀N₂O₃, possesses a molecular structure that is key to understanding its solubility characteristics.[1]

Key Structural Features:

  • Urea Moiety (-NH-CO-NH₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a strong potential for interaction with polar solvents.

  • Ester Group (-COOC₂H₅): The ester group contributes polarity to the molecule and can act as a hydrogen bond acceptor.

  • Ethyl Chain (-CH₂CH₃): This alkyl group introduces a degree of non-polar character to the molecule.

The interplay of these functional groups dictates the molecule's overall polarity and its ability to interact with different solvent environments. Based on the "like dissolves like" principle, which posits that substances with similar chemical properties tend to be soluble in one another, we can make informed predictions about the solubility of Ethyl 2-[(aminocarbonyl)amino]acetate.[2][3][4]

Theoretical Solubility Profile
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the urea and ester moieties of Ethyl 2-[(aminocarbonyl)amino]acetate. The presence of these strong intermolecular forces suggests a high likelihood of good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): While lacking the ability to donate hydrogen bonds, these solvents possess significant dipole moments and can act as hydrogen bond acceptors. Therefore, Ethyl 2-[(aminocarbonyl)amino]acetate is expected to exhibit moderate to good solubility in these solvents through dipole-dipole interactions and hydrogen bonding with the urea group's N-H protons.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The dominant non-polar character of these solvents makes them poor partners for the polar functional groups of Ethyl 2-[(aminocarbonyl)amino]acetate. Consequently, the solubility in non-polar solvents is predicted to be low.

The following diagram illustrates the potential intermolecular interactions that govern the solubility of Ethyl 2-[(aminocarbonyl)amino]acetate in a polar protic solvent.

cluster_solute Ethyl 2-[(aminocarbonyl)amino]acetate cluster_solvent Polar Protic Solvent (e.g., Ethanol) A Urea Moiety (-NH-CO-NH₂) D Hydroxyl Group (-OH) A->D Hydrogen Bonding B Ester Group (-COOC₂H₅) B->D Hydrogen Bonding C Ethyl Chain (-CH₂CH₃) E Alkyl Chain C->E Van der Waals Forces

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • Ethyl 2-[(aminocarbonyl)amino]acetate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method, often referred to as the shake-flask method, is a gold standard for determining the solubility of a solid in a liquid.[5] It involves allowing an excess of the solid to equilibrate with the solvent until the solution is saturated.

The following diagram outlines the key steps in this workflow.

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours). A->B C 3. Phase Separation Centrifuge the suspension to pellet the undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a syringe filter to remove any remaining solid particles. D->E F 6. Analysis Quantify the concentration of the solute in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis). E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of Ethyl 2-[(aminocarbonyl)amino]acetate and add it to a vial containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for obtaining a clear supernatant for analysis.[5]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filtration: To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, dilute the filtered solution with the solvent to an absorbance value within the linear range of a Beer-Lambert plot. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

The following table provides a structured format for reporting the experimentally determined solubility of Ethyl 2-[(aminocarbonyl)amino]acetate in various organic solvents at a specified temperature.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
Acetonitrile25
Ethyl Acetate25
Non-Polar Hexane25
Toluene25

Safety Considerations

When handling Ethyl 2-[(aminocarbonyl)amino]acetate and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for Ethyl 2-[(aminocarbonyl)amino]acetate and each solvent used. As a general guideline, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For flammable solvents like ethyl acetate, ensure there are no nearby ignition sources.[6][7][8][9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of Ethyl 2-[(aminocarbonyl)amino]acetate in organic solvents. By integrating theoretical predictions based on molecular structure with a detailed, practical protocol for experimental determination, researchers are well-equipped to understand and utilize this compound effectively. The principles and methodologies outlined herein are foundational to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • YouTube. (2020). 38: Using "like dissolves like" to predict solubility. Retrieved from [Link]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

  • eSaral. (n.d.). The predominant intermolecular forces present in ethyl acetate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Intermolecular Forces. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethyl Hydantoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Thermal Analysis in Hydantoin Drug Discovery

The hydantoin scaffold, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically significant drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, and ethyl hydantoate, an ester derivative, represents a class of compounds with considerable interest in synthetic and medicinal chemistry. In the rigorous landscape of drug development, understanding the physical and chemical stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but a fundamental necessity for ensuring safety, efficacy, and shelf-life.

Thermogravimetric Analysis (TGA) stands out as a powerful and indispensable technique in this context. It provides precise measurements of a material's thermal stability and composition by monitoring changes in mass as a function of temperature in a controlled environment.[2] For a compound like ethyl hydantoate, TGA can elucidate critical parameters such as the onset of decomposition, the presence of residual solvents or moisture, and the kinetics of its degradation pathways. This guide, grounded in the principles of analytical chemistry and material science, offers a comprehensive framework for conducting and interpreting the thermogravimetric analysis of ethyl hydantoate, designed to provide trustworthy and reproducible data essential for research and development.

Understanding the Analyte: Physicochemical Properties of Ethyl Hydantoate

Before any analysis, a thorough understanding of the subject compound is paramount. Ethyl hydantoate, in this context, refers to Ethyl 2,5-dioxoimidazolidine-4-carboxylate . A clear grasp of its molecular structure is the foundation for predicting its thermal behavior and interpreting the subsequent TGA data.

PropertyValueSource
IUPAC Name Ethyl 2,5-dioxoimidazolidine-4-carboxylateN/A
Molecular Formula C₆H₈N₂O₄Calculated
Molecular Weight 172.14 g/mol Calculated
Chemical Structure Chemical structure of Ethyl 2,5-dioxoimidazolidine-4-carboxylateN/A

The structure reveals two key components susceptible to thermal degradation: the ethyl ester group and the hydantoin heterocyclic ring. This informs our hypothesis for the decomposition mechanism under thermal stress.

The "Why": Core Principles of Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides a quantitative measurement of mass changes associated with events like dehydration, decomposition, and oxidation.[2]

The primary output is the TGA curve , showing percent weight loss on the y-axis against temperature on the x-axis. Of equal importance is the first derivative of this curve, the Derivative Thermogravimetric (DTG) curve . The DTG curve plots the rate of mass loss against temperature, with peaks indicating the temperatures at which the rate of mass loss is maximal. This is invaluable for separating overlapping decomposition events and precisely identifying the temperature of greatest instability.

A Self-Validating TGA Protocol for Ethyl Hydantoate

The trustworthiness of analytical data hinges on a robust and well-justified methodology. The following protocol is designed to be self-validating by incorporating essential calibration and control steps.

3.1. Instrumentation and Calibration

  • Instrument: A calibrated, modern thermogravimetric analyzer capable of controlled heating rates, precise temperature measurement (±1°C), and mass sensitivity in the microgram range (±1 µg).

  • Mass Calibration: Prior to analysis, verify the balance calibration using certified calibration weights. This ensures the accuracy of all mass loss measurements.

  • Temperature Calibration: Calibrate the temperature sensor using certified magnetic standards (e.g., Curie point standards) or high-purity metals (e.g., Indium, Tin, Zinc) as per instrument guidelines. This step is critical for the accuracy of reported decomposition temperatures.

3.2. Step-by-Step Experimental Procedure

  • Sample Preparation:

    • Ensure the ethyl hydantoate sample is representative. If particle size is heterogeneous, gently grind the sample to a fine, uniform powder to promote even heat distribution and consistent decomposition.

    • Accurately weigh 5–10 mg of the sample into a clean, tared, inert TGA pan (platinum or alumina is recommended for high-temperature stability). A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before starting the experiment. Causality: Using an inert atmosphere is crucial. It ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, rather than a combination of thermal and oxidative (combustion) processes, which would occur in the presence of air or oxygen.[3] This allows for the study of the material's intrinsic thermal stability.

  • Thermal Method Execution:

    • Equilibration: Hold the sample at a starting temperature of 30°C for 5 minutes to allow for thermal stabilization.

    • Heating Ramp: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. Causality: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.[4] Faster rates can shift decomposition temperatures to higher values and may merge distinct thermal events, while slower rates can improve resolution but significantly increase analysis time.

    • Gas Environment: Maintain the high-purity nitrogen purge at the selected flow rate throughout the heating ramp.

  • Data Acquisition:

    • Continuously record the sample mass and temperature throughout the experiment.

    • Generate both the TGA (mass % vs. temperature) and DTG (rate of mass loss vs. temperature) curves.

Data Interpretation: Anticipated Thermal Behavior of Ethyl Hydantoate

While specific experimental data for ethyl hydantoate is not publicly available, we can predict its decomposition profile based on its chemical structure and the known behavior of related compounds. The decomposition is expected to occur in distinct stages.

  • Stage 1: Decomposition of the Ethyl Ester Group. Esters are known to undergo thermal elimination, often through a six-centered transition state, to yield an alkene and a carboxylic acid.[5] In this case, the initial mass loss is likely due to the fragmentation of the ethyl carboxylate side chain. This could involve the loss of ethylene (C₂H₄, MW = 28.05 g/mol ) and carbon dioxide (CO₂, MW = 44.01 g/mol ).

  • Stage 2: Decomposition of the Hydantoin Ring. The hydantoin ring itself is a relatively stable heterocyclic structure. Its breakdown would occur at a higher temperature, likely involving fragmentation into smaller gaseous molecules like isocyanates, ammonia, and carbon monoxide.

Hypothetical TGA/DTG Data Summary

The following table summarizes the anticipated quantitative data from the TGA of ethyl hydantoate.

Thermal EventOnset Temp. (°C)Peak Temp. (DTG) (°C)Theoretical Weight Loss (%)Evolved Fragments (Hypothesized)
Stage 1 ~200 - 250~27041.8%C₂H₄ + CO₂
Stage 2 ~280 - 320~35058.2%HNCO, CO, NH₃, etc.
Final Residue > 400°CN/A~0%N/A

Analysis of the TGA Curve:

  • Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability. For ethyl hydantoate, the onset of the first decomposition step will define its upper-temperature limit for processing and storage.

  • Stepwise Mass Loss: The percentage of mass lost in each distinct step of the TGA curve corresponds to the fraction of the molecule that has decomposed. This is compared against the theoretical weight loss calculated from the molecular weights of the proposed fragments.

  • Final Residue: The amount of mass remaining at the end of the experiment (at 800°C). For a pure organic compound like ethyl hydantoate, the residue should be near 0%. A significant residue could indicate the presence of inorganic impurities or fillers, a key analysis outlined in standards like ASTM E1131.[6][7]

Visualization of the TGA Workflow

To ensure clarity and reproducibility, the entire analytical process can be mapped. The following diagram, generated using Graphviz, illustrates the logical flow from sample preparation to final data interpretation.

TGA_Workflow cluster_prep 1. Pre-Analysis cluster_exp 2. TGA Experiment cluster_analysis 3. Data Analysis & Interpretation Cal_Mass Mass Calibration (Certified Weights) Sample_Prep Sample Preparation (5-10 mg, uniform powder) Cal_Mass->Sample_Prep Cal_Temp Temperature Calibration (Curie Point Standards) Cal_Temp->Sample_Prep Setup Instrument Setup (Load Sample, N2 Purge @ 50-100 mL/min) Sample_Prep->Setup Equilibrate Equilibrate at 30°C Setup->Equilibrate Ramp Heat 30-800°C @ 10°C/min Equilibrate->Ramp Acquire Acquire TGA/DTG Data Ramp->Acquire Analyze Analyze Curves: - Onset Temperature (Stability) - Stepwise Mass Loss (%) - DTG Peak Temperatures - Final Residue (%) Acquire->Analyze Report Generate Report Analyze->Report

Sources

An In-depth Technical Guide to the Synthesis of N-Carbamoylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive review of the synthetic methodologies for producing N-carbamoylglycine ethyl ester, a valuable intermediate in medicinal chemistry and drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering not only procedural details but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: Chemical Significance and Applications

N-carbamoylglycine ethyl ester, also known as ethyl (2-ureido)acetate or hydantoic acid ethyl ester, is a key building block in organic synthesis. Its structure incorporates a urea moiety, an ester, and a flexible glycine backbone, making it a versatile precursor for a variety of heterocyclic compounds, particularly hydantoins and other related pharmacophores. The synthesis of this compound is a critical first step in the development of various therapeutic agents, necessitating reliable and scalable synthetic protocols.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of N-carbamoylglycine ethyl ester primarily revolves around the formation of the urea linkage. The most prevalent and efficient methods involve the reaction of glycine ethyl ester with a source of isocyanate. This guide will focus on the most direct and widely employed synthetic routes, providing a comparative analysis to inform experimental design.

Primary Synthetic Route: Reaction of Glycine Ethyl Ester with Cyanate Salts

The most common and straightforward synthesis of N-carbamoylglycine ethyl ester involves the reaction of glycine ethyl ester hydrochloride with a cyanate salt, typically potassium cyanate, in an aqueous solution. This method is a variation of the Urech hydantoin synthesis.[1]

Mechanism: The reaction proceeds through the nucleophilic addition of the amino group of glycine ethyl ester to the electrophilic carbon of the cyanate ion. The isocyanic acid (HNCO), formed in situ from the protonation of the cyanate salt, is the reactive species. The free amino group of glycine ethyl ester attacks the isocyanic acid to form the target N-carbamoylglycine ethyl ester.

G GlycineEster Glycine Ethyl Ester ReactionVessel Reaction at -5°C to RT GlycineEster->ReactionVessel Reactant KCNO Potassium Cyanate (KCNO) KCNO->ReactionVessel Reactant H2O Water (Solvent) H2O->ReactionVessel Solvent Product N-Carbamoylglycine Ethyl Ester ReactionVessel->Product Yields

Caption: General workflow for the synthesis of N-carbamoylglycine ethyl ester.

Causality of Experimental Choices:

  • Starting Material: Glycine ethyl ester hydrochloride is the preferred starting material as it is a stable, crystalline solid that is readily available.[2] The hydrochloride salt is typically used, and the free base is generated in situ or by a prior neutralization step.

  • Reagent: Potassium cyanate is an inexpensive and effective source of the isocyanate group.[1]

  • Solvent: Water is a common solvent for this reaction, as it readily dissolves the starting materials and facilitates the reaction.

  • Temperature: The reaction is often initiated at a low temperature (around -5°C) and then allowed to warm to room temperature to control the initial exotherm and prevent the hydrolysis of the cyanate.[1]

Experimental Protocol: Synthesis of N-Carbamoylglycine Ethyl Ester from Glycine Ethyl Ester Hydrochloride and Potassium Cyanate

This protocol is adapted from established methodologies for the synthesis of ureido derivatives from amino esters.[1]

  • Preparation of Glycine Ethyl Ester: Glycine ethyl ester hydrochloride is prepared by the esterification of glycine with ethanol in the presence of a strong acid catalyst like hydrogen chloride gas.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine ethyl ester hydrochloride in water. Cool the solution to -5°C in an ice-salt bath.

  • Addition of Potassium Cyanate: Slowly add a solution of potassium cyanate in water to the cooled glycine ethyl ester solution over a period of 30 minutes, ensuring the temperature remains below 0°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at -5°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Isolation: The product, N-carbamoylglycine ethyl ester, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from hot water or an ethanol-water mixture to yield pure N-carbamoylglycine ethyl ester.

Self-Validating System: The purity of the synthesized product should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected spectroscopic data should be compared with literature values.

Alternative Synthetic Routes

While the reaction with cyanate salts is the most common, other methods can be employed, particularly when substituted ureas are desired.

1. Reaction with Isocyanates:

A more general approach to N-substituted carbamoylglycine ethyl esters involves the direct reaction of glycine ethyl ester with an appropriate isocyanate. This method offers the advantage of introducing a wide variety of substituents on the terminal nitrogen of the urea moiety. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4]

G GlycineEster Glycine Ethyl Ester Reaction Nucleophilic Addition GlycineEster->Reaction Isocyanate R-N=C=O (Isocyanate) Isocyanate->Reaction Solvent Aprotic Solvent (e.g., THF) Solvent->Reaction Product N-Substituted N'-Carbamoylglycine Ethyl Ester Reaction->Product

Caption: Synthesis of N-substituted derivatives via isocyanate addition.

2. Curtius Rearrangement:

Carbamates can be synthesized via the Curtius rearrangement of a carbonyl azide, which proceeds through an isocyanate intermediate.[5] While more complex, this route could be adapted for the synthesis of N-carbamoylglycine ethyl ester if a suitable acyl azide precursor is available.

Quantitative Data Summary

Synthetic RouteKey ReagentsSolventTemperatureTypical YieldReference
Primary Route Glycine ethyl ester HCl, KCNOWater-5°C to RTGood to Excellent[1]
Isocyanate Addition Glycine ethyl ester, R-NCOTHF or DCMRTHigh[3][4]

Conclusion and Future Perspectives

The synthesis of N-carbamoylglycine ethyl ester is a well-established process, with the reaction of glycine ethyl ester and potassium cyanate being the most efficient and economical method for laboratory-scale and industrial production. The choice of synthetic route will ultimately depend on the desired scale, the availability of starting materials, and whether substitutions on the urea nitrogen are required. Future research may focus on developing more environmentally friendly catalytic methods to further improve the efficiency and sustainability of this important transformation.

References

  • Preparation of substituted n-ethyl glycine derivative.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
  • 10 - Organic Syntheses Procedure. Organic Syntheses.
  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
  • glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Organic Syntheses.
  • Method for preparing N-substituted ethyl carbamate.
  • ethyl 2-(3-(3,4-xylyl)ureido)
  • Esters of hydantoic acid.
  • Synthesis of Ethyl Acet
  • ethyl n-methylcarbamate - Organic Syntheses Procedure. Organic Syntheses.
  • Synthesis and Characteriz
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • ethyl acetate: properties, production processes and applic
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. V)

Sources

An In-depth Technical Guide to Ethyl 2-[(aminocarbonyl)amino]acetate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-[(aminocarbonyl)amino]acetate, a molecule with a rich history rooted in the foundational explorations of heterocyclic chemistry, continues to be a relevant scaffold in modern drug discovery and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolution into a versatile building block for contemporary pharmaceutical research. We will delve into the pioneering work that led to its first preparation, detail seminal experimental protocols, and explore its physicochemical properties. Furthermore, this guide will illuminate the molecule's journey from an early subject of metabolic studies to a key component in the synthesis of bioactive compounds, underscoring its enduring significance in medicinal chemistry.

Introduction: A Historical Perspective on a Versatile Moiety

The story of Ethyl 2-[(aminocarbonyl)amino]acetate, also known by its historical name Ethyl Hydantoate, is intrinsically linked to the development of hydantoin chemistry. The hydantoin ring system, a five-membered heterocycle, was first isolated by Adolf von Baeyer in 1861 during his research on uric acid.[1] This pioneering work laid the groundwork for future investigations into this class of compounds. In 1873, Friedrich Urech developed a method for synthesizing substituted hydantoins from amino acids, a reaction now known as the Urech hydantoin synthesis.[2] It is within this historical context of burgeoning interest in nitrogen-containing heterocycles that Ethyl 2-[(aminocarbonyl)amino]acetate emerged as a key intermediate and a subject of scientific inquiry in its own right.

The Genesis of Ethyl 2-[(aminocarbonyl)amino]acetate: Discovery and First Synthesis

The first documented synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate is attributed to C. Harries and M. Weiss in their 1900 publication in the Berichte der deutschen chemischen Gesellschaft. Their work, titled "Ueber die Einwirkung von Kaliumcyanat auf Glycocoll-ester" (On the effect of potassium cyanate on glycine ester), detailed the preparation of what they termed "Hydantoinsäure-äthylester" (hydantoic acid ethyl ester).

This synthesis is a classic example of the Urech hydantoin synthesis , which involves the reaction of an amino acid ester with a cyanate salt to form a ureido intermediate. In this case, ethyl glycinate (the ethyl ester of glycine) reacts with potassium cyanate to yield Ethyl 2-[(aminocarbonyl)amino]acetate. This reaction was a significant step in understanding the reactivity of amino acid derivatives and their potential for constructing more complex heterocyclic systems.

The Urech Hydantoin Synthesis Pathway

The synthesis proceeds through a nucleophilic addition of the amino group of the ethyl glycinate to the electrophilic carbon of the cyanate ion. The resulting intermediate is then protonated to form the stable ureidoacetate.

Urech_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Ethyl Glycinate Ethyl Glycinate (H₂N-CH₂-COOEt) Nucleophilic Attack Nucleophilic Attack Ethyl Glycinate->Nucleophilic Attack Potassium Cyanate Potassium Cyanate (KOCN) Potassium Cyanate->Nucleophilic Attack Ethyl 2-[(aminocarbonyl)amino]acetate Ethyl 2-[(aminocarbonyl)amino]acetate (H₂N-CO-NH-CH₂-COOEt) Nucleophilic Attack->Ethyl 2-[(aminocarbonyl)amino]acetate Protonation

Figure 1: Conceptual workflow of the Urech hydantoin synthesis for Ethyl 2-[(aminocarbonyl)amino]acetate.

Physicochemical Properties and Early Characterization

Early investigations into Ethyl 2-[(aminocarbonyl)amino]acetate focused on its fundamental physical and chemical properties.

PropertyValue
Molecular Formula C₅H₁₀N₂O₃
Molecular Weight 146.15 g/mol
Appearance Crystalline solid
Solubility Soluble in hot water and ethanol

Note: The exact melting point and other specific data would have been determined by Harries and Weiss and reported in their 1900 paper.

Historical Experimental Protocol: The Harries and Weiss Synthesis (1900)

The following is a detailed, step-by-step methodology for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate as would have been performed in the early 20th century, based on the principles of the Urech hydantoin synthesis.

Objective: To synthesize Ethyl 2-[(aminocarbonyl)amino]acetate from ethyl glycinate hydrochloride and potassium cyanate.

Materials:

  • Ethyl glycinate hydrochloride

  • Potassium cyanate

  • Water

  • Ethanol

  • Apparatus for heating and filtration

Procedure:

  • Preparation of the Reactant Solution: A solution of ethyl glycinate hydrochloride is prepared in water.

  • Addition of Potassium Cyanate: A solution of potassium cyanate in water is added to the ethyl glycinate hydrochloride solution. The mixture is then gently heated.

  • Reaction: The reaction mixture is maintained at an elevated temperature for a specified period to ensure the completion of the ureido formation.

  • Isolation of the Product: Upon cooling, Ethyl 2-[(aminocarbonyl)amino]acetate crystallizes from the solution.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as hot water or ethanol.

Experimental_Workflow A Dissolve Ethyl Glycinate HCl in Water B Add Aqueous Potassium Cyanate Solution A->B C Heat the Reaction Mixture B->C D Cool the Solution to Induce Crystallization C->D E Filter to Isolate Crude Product D->E F Recrystallize from Hot Water or Ethanol E->F G Dry and Characterize the Pure Product F->G

Figure 2: Experimental workflow for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate.

Early Applications and Scientific Interest

Shortly after its discovery, Ethyl 2-[(aminocarbonyl)amino]acetate became a subject of interest in the burgeoning field of biochemistry. In 1912, H. B. Lewis, a prominent biochemist, published a study on the metabolic fate of "Ethyl Hydantoate".[3] This research was significant as it was one of the early investigations into how the body processes such synthetic compounds, providing foundational knowledge for the later development of pharmacology and toxicology. Lewis's work demonstrated that the scientific community was quick to recognize the potential of this and related molecules to understand biological processes.

Modern Significance and Applications in Drug Discovery

While the direct therapeutic applications of Ethyl 2-[(aminocarbonyl)amino]acetate are limited, its true value in modern science lies in its role as a versatile synthon in the development of more complex pharmaceutical agents. The ureidoacetic acid ester moiety is a key pharmacophore and a valuable building block for a variety of heterocyclic systems.

Hydantoin derivatives, for which Ethyl 2-[(aminocarbonyl)amino]acetate is a direct precursor, have found widespread use in medicine.[4][5] For instance, phenytoin is a well-known anticonvulsant drug, and other hydantoin-based compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][5]

The reactivity of the terminal amino and ester groups in Ethyl 2-[(aminocarbonyl)amino]acetate allows for a wide range of chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion: An Enduring Legacy

From its humble beginnings in the early days of synthetic organic chemistry, Ethyl 2-[(aminocarbonyl)amino]acetate has carved out a significant niche in the scientific landscape. Its discovery was a direct result of the systematic exploration of the reactivity of amino acids and their derivatives, a field of study that continues to be of paramount importance. While the methods for its synthesis have evolved, the fundamental principles established by pioneers like Harries and Weiss remain relevant. Today, this seemingly simple molecule continues to be an important tool for medicinal chemists and drug development professionals, a testament to the enduring legacy of foundational chemical research.

References

  • Baeyer, A. (1861). Ueber die Constitution des Allantoïns. Annalen der Chemie und Pharmacie, 117(2), 178-196.
  • D'Hooghe, M., & De Kimpe, N. (2006). The Chemistry of Hydantoins. In The Chemistry of Heterocyclic Compounds (Vol. 62, pp. 1-255). John Wiley & Sons, Inc.
  • Harries, C., & Weiss, M. (1900). Ueber die Einwirkung von Kaliumcyanat auf Glycocoll-ester. Berichte der deutschen chemischen Gesellschaft, 33(3), 3418-3429.
  • Lewis, H. B. (1912). The behavior of some hydantoin derivatives in metabolism. I. Hydantoin and ethyl hydantoate. Journal of Biological Chemistry, 13(2), 347-356.
  • Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Justus Liebigs Annalen der Chemie, 165(1), 99-103.
  • Wadghane, M., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-165.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Wikipedia contributors. (2023). Hydantoin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yoon, S., & Lee, J. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-533.

Sources

Methodological & Application

Navigating Chemical Modifications in Proteomics: A Guide to Established Reagents and a Forward Look

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The request for an application note on ethyl hydantoate in proteomics sample preparation has led to a thorough review of current and established methodologies. It is important to state at the outset that ethyl hydantoate is not a recognized or documented reagent within the proteomics field. Our search of scientific literature and established protocols did not yield any instances of its use for this application.

Therefore, this document will serve as a comprehensive guide to the principles and practices of chemical modification in proteomics, focusing on the well-validated reagents and techniques that are cornerstones of the field. We will explore the "why" and "how" of these methods, providing the scientific context and detailed protocols you need for robust and reproducible results. We will also briefly touch upon the chemical nature of hydantoins to provide a theoretical perspective on why such molecules have not been adopted in this field.

The Critical Role of Chemical Modification in Proteomics

Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins in complex biological samples.[1] However, the success of any proteomics experiment hinges on meticulous sample preparation. A key step in this process is the chemical modification of proteins, primarily to manage the reactivity of cysteine residues.

The sulfhydryl group of cysteine is highly reactive and can readily form disulfide bonds, which can interfere with protein digestion by enzymes like trypsin and lead to incomplete protein sequence coverage.[2][3] To address this, disulfide bonds are first reduced, and the resulting free thiols are "capped" through a process called alkylation.[1][3] This prevents their re-oxidation and ensures that peptides are in a consistent, reduced state for mass spectrometry analysis.[1]

Established Cysteine Alkylating Agents: The Workhorses of Proteomics

Several reagents have become the gold standard for cysteine alkylation in proteomics workflows. The choice of agent can significantly impact data quality, so understanding their properties is crucial.[3]

ReagentChemical StructureMass Shift (Da)Key Characteristics
Iodoacetamide (IAM) C₂H₄INO+57.021High reactivity, most commonly used. Can cause over-alkylation and off-target modifications of other residues like methionine, lysine, and the N-terminus if not carefully controlled.[4][5][6][7]
Iodoacetic Acid (IAA) C₂H₃IO₂+58.005Similar reactivity to IAM. The resulting carboxyl group can affect peptide ionization and chromatographic behavior.
N-ethylmaleimide (NEM) C₆H₇NO₂+125.048Highly specific for cysteines. Forms a stable thioether bond. Its larger mass shift can be useful in certain applications.[1]
Chloroacetamide (CAA) C₂H₄ClNO+57.021Less reactive than IAM, which can lead to fewer off-target modifications.[5][6] However, it has been shown to increase methionine oxidation.[5][6]
The Chemistry of Cysteine Alkylation

The alkylation of cysteine by reagents like iodoacetamide is a nucleophilic substitution reaction. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This forms a stable thioether bond, effectively and irreversibly capping the cysteine residue.

G cluster_0 Cysteine Alkylation with Iodoacetamide Protein-Cys-SH Protein-Cys-S⁻ Product Protein-Cys-S-CH₂-C(=O)NH₂ Protein-Cys-SH->Product Nucleophilic Attack IAM I-CH₂-C(=O)NH₂ IAM->Product Iodide I⁻

Figure 1: Cysteine alkylation with iodoacetamide.

A Theoretical Look at Ethyl Hydantoate

Hydantoins are a class of heterocyclic organic compounds. While some amino acid derivatives of hydantoins and thiohydantoins are known, their application in proteomics sample preparation is not established.[8][9][10][11][12] Ethyl hydantoate, or more formally ethyl 2,5-dioxoimidazolidine-4-carboxylate, possesses a cyclic ureide structure with an ethyl ester.

Theoretically, for a reagent to be an effective alkylating agent for proteomics, it needs a reactive electrophilic center that can readily and specifically react with the cysteine thiol. While the carbonyl groups in the hydantoin ring are electrophilic, they are generally less reactive than the alkyl halide of iodoacetamide. The conditions required to force a reaction might be harsh and incompatible with maintaining the integrity of the protein sample. Furthermore, the potential for multiple reaction sites on the hydantoin ring could lead to a heterogeneous mixture of products, complicating mass spectrometry data analysis.

Protocols for Standard Proteomics Sample Preparation

The following are detailed protocols for in-solution and in-gel protein digestion, two of the most common workflows in proteomics.[13][14][15]

In-Solution Protein Digestion Protocol

This protocol is suitable for purified proteins or simple protein mixtures.[16]

Materials:

  • Urea (8 M in 50 mM Ammonium Bicarbonate)

  • Dithiothreitol (DTT) (100 mM)

  • Iodoacetamide (IAM) (200 mM)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (10%)

  • Ammonium Bicarbonate (50 mM)

Procedure:

  • Solubilization: Solubilize the protein sample in 8 M urea, 50 mM ammonium bicarbonate, pH 8.0.

  • Reduction: Add 100 mM DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add 200 mM IAM to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark to alkylate the free cysteine residues.[17]

  • Quenching: Quench the excess IAM by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M. This is crucial for trypsin activity.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[16]

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

G cluster_workflow In-Solution Digestion Workflow A 1. Solubilize Protein (8M Urea) B 2. Reduce Disulfide Bonds (DTT, 37°C) A->B C 3. Alkylate Cysteines (IAM, RT, Dark) B->C D 4. Quench IAM (DTT) C->D E 5. Dilute Urea (<1.5M) D->E F 6. Trypsin Digestion (37°C, Overnight) E->F G 7. Acidify (Formic Acid) F->G H 8. Desalt (C18 SPE) G->H I LC-MS/MS Analysis H->I

Figure 2: In-solution protein digestion workflow.

In-Gel Protein Digestion Protocol

This protocol is used for proteins separated by SDS-PAGE.[17][18][19][20]

Materials:

  • Destaining Solution (50% acetonitrile, 50 mM ammonium bicarbonate)

  • Acetonitrile (100%)

  • Dithiothreitol (DTT) (10 mM in 50 mM ammonium bicarbonate)

  • Iodoacetamide (IAM) (55 mM in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade, 12.5 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction Buffer (50% acetonitrile, 5% formic acid)

  • Ammonium Bicarbonate (50 mM)

Procedure:

  • Excision: Excise the protein band of interest from the Coomassie-stained gel. Cut the gel piece into small (~1 mm³) cubes.

  • Destaining: Destain the gel pieces with the destaining solution until the Coomassie blue is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile.

  • Reduction: Rehydrate the gel pieces with 10 mM DTT and incubate for 1 hour at 56°C.

  • Alkylation: Remove the DTT solution and add 55 mM IAM. Incubate for 45 minutes at room temperature in the dark.[18]

  • Washing: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces with the trypsin solution on ice for 30 minutes. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.[17]

  • Peptide Extraction: Extract the peptides from the gel pieces by adding the extraction buffer and sonicating for 15 minutes. Repeat this step twice.

  • Drying: Pool the extracts and dry them in a vacuum centrifuge.

  • Reconstitution: Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

G cluster_workflow In-Gel Digestion Workflow A 1. Excise & Dice Gel Band B 2. Destain A->B C 3. Dehydrate (Acetonitrile) B->C D 4. Reduce (DTT, 56°C) C->D E 5. Alkylate (IAM, RT, Dark) D->E F 6. Wash & Dry E->F G 7. Trypsin Digestion (37°C, Overnight) F->G H 8. Extract Peptides G->H I 9. Dry & Reconstitute H->I J LC-MS/MS Analysis I->J

Figure 3: In-gel protein digestion workflow.

Conclusion: The Importance of Validated Methods

The field of proteomics relies on well-characterized and validated methods to ensure data quality and reproducibility. While the exploration of new chemical tools is a vital part of scientific advancement, it is crucial to build upon a foundation of established and understood chemistries. The protocols and reagents described in this note represent the current best practices for the chemical modification of proteins in preparation for mass spectrometry analysis. As the field continues to evolve, a thorough understanding of these fundamental techniques will remain essential for any researcher in proteomics and drug development.

References

  • Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Publisher of Science and Technology. Retrieved January 21, 2026, from [Link]

  • Differential alkylation-based redox proteomics – Lessons learnt. (2018). Free Radical Biology and Medicine. Retrieved January 21, 2026, from [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). Journal of Proteomics. Retrieved January 21, 2026, from [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). Analytical and Bioanalytical Chemistry. Retrieved January 21, 2026, from [Link]

  • Protocols for Protein Identification by In-Gel Digestion and Mass Spectrometric Analysis. (n.d.). Cold Spring Harbor Protocols. Retrieved January 21, 2026, from [Link]

  • The impact of commonly used alkylating agents on artefactual peptide modification. (2017). OmicsDI. Retrieved January 21, 2026, from [Link]

  • Metabolomics relative quantitation with mass-spectrometry using chemical derivatization. (n.d.). Scripps.edu. Retrieved January 21, 2026, from [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • In-solution protein digestion. (n.d.). University of Oxford. Retrieved January 21, 2026, from [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. Retrieved January 21, 2026, from [Link]

  • Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. (2012). Journal of Proteome Research. Retrieved January 21, 2026, from [Link]

  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015). International Journal of Molecular Sciences. Retrieved January 21, 2026, from [Link]

  • In-gel Digestion protocol for Mass Spec Analysis. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 21, 2026, from [Link]

  • Overalkylation of a protein digest with iodoacetamide. (2001). Analytical Chemistry. Retrieved January 21, 2026, from [Link]

  • Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. (2016). Journal of Biological Methods. Retrieved January 21, 2026, from [Link]

  • SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. (2020). STAR Protocols. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]

  • Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. (2016). Journal of Biological Methods. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. (2018). Molbank. Retrieved January 21, 2026, from [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Formation of amino acid derived 2-thiohydantoins - An experimental and theoretical study. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate. (2021). Nature Communications. Retrieved January 21, 2026, from [Link]

Sources

The Versatility of Ethyl 2-[(aminocarbonyl)amino]acetate: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount. Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl 2-ureidoacetate, emerges as a highly valuable and versatile building block. Its inherent structural features—a reactive urea moiety tethered to an ethyl acetate group—provide a unique platform for the construction of a wide array of medicinally relevant heterocyclic compounds. This guide offers an in-depth exploration of the synthetic utility of this reagent, presenting detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems, including hydantoins, quinazolinones, and triazines. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Ethyl 2-[(aminocarbonyl)amino]acetate is a stable, crystalline solid at room temperature. A thorough understanding of its properties and safe handling procedures is crucial before commencing any synthetic work.

PropertyValue
Molecular Formula C5H10N2O3
Molecular Weight 146.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 110-114 °C
Solubility Soluble in water, ethanol, and methanol

Safety Precautions: Always handle Ethyl 2-[(aminocarbonyl)amino]acetate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

I. Synthesis of Hydantoins: The Cornerstone of Anticonvulsant and Antiarrythmic Agents

Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds renowned for their diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties. The intramolecular cyclization of ethyl 2-[(aminocarbonyl)amino]acetate provides a direct and efficient route to the parent hydantoin scaffold, which can be further functionalized.

Mechanistic Rationale: Base-Catalyzed Intramolecular Cyclization

The synthesis of the hydantoin ring from ethyl 2-[(aminocarbonyl)amino]acetate proceeds via a base-catalyzed intramolecular nucleophilic attack. The presence of a base, such as sodium ethoxide, deprotonates the nitrogen of the urea moiety, enhancing its nucleophilicity. This activated nitrogen then attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the stable five-membered hydantoin ring.

G reagent Ethyl 2-[(aminocarbonyl)amino]acetate intermediate1 Deprotonated Urea reagent->intermediate1 Deprotonation base Base (e.g., NaOEt) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Hydantoin intermediate2->product Elimination of Ethoxide ethanol Ethanol (byproduct) intermediate2->ethanol caption Mechanism of Hydantoin Synthesis

Figure 1: Base-catalyzed cyclization of Ethyl 2-[(aminocarbonyl)amino]acetate to Hydantoin.

Experimental Protocol: Synthesis of Imidazolidine-2,4-dione (Hydantoin)

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-[(aminocarbonyl)amino]acetate and anhydrous ethanol.

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Slowly add sodium ethoxide to the solution. The reaction mixture may become cloudy.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of approximately 6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydantoin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure imidazolidine-2,4-dione.

ParameterCondition
Solvent Anhydrous Ethanol
Base Sodium Ethoxide
Temperature Reflux
Reaction Time 4-6 hours
Work-up Acidic neutralization, Extraction
Purification Recrystallization

II. Synthesis of Quinazolinones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones are a class of bicyclic heterocyclic compounds that form the core structure of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer and anti-inflammatory activities. The reaction of ethyl 2-[(aminocarbonyl)amino]acetate with anthranilic acid or its derivatives provides a versatile route to quinazoline-2,4(1H,3H)-diones.

Mechanistic Rationale: Condensation and Cyclization Cascade

The synthesis of quinazolin-2,4(1H,3H)-dione involves a two-step process. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl group of the urea moiety in ethyl 2-[(aminocarbonyl)amino]acetate. This is followed by the elimination of ammonia to form an intermediate N-acylureido benzoate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by the elimination of ethanol, yields the quinazoline-2,4(1H,3H)-dione. This reaction can be promoted by thermal conditions or the use of a catalyst.

G reagent1 Ethyl 2-[(aminocarbonyl)amino]acetate intermediate1 N-Acylureido Benzoate Intermediate reagent1->intermediate1 Condensation byproduct1 Ammonia reagent1->byproduct1 reagent2 Anthranilic Acid product Quinazoline-2,4(1H,3H)-dione intermediate1->product Intramolecular Cyclization byproduct2 Ethanol intermediate1->byproduct2 caption Synthesis of Quinazolin-2,4(1H,3H)-dione

Figure 2: Reaction pathway for the synthesis of Quinazolin-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate (1.0 eq)

  • Anthranilic acid (1.0 eq)

  • Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., diphenyl ether)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, thoroughly mix Ethyl 2-[(aminocarbonyl)amino]acetate and anthranilic acid.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120-140 °C with constant stirring for 2-4 hours. The reaction mixture will become viscous.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate. A precipitate will form.

  • Filter the solid product, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., acetic acid or ethanol) to obtain pure quinazoline-2,4(1H,3H)-dione.

ParameterCondition
Reactants Ethyl 2-[(aminocarbonyl)amino]acetate, Anthranilic Acid
Catalyst/Medium Polyphosphoric Acid
Temperature 120-140 °C
Reaction Time 2-4 hours
Work-up Quenching on ice, Neutralization, Filtration
Purification Recrystallization

III. Synthesis of Triazines: A Scaffold with Broad Biological Significance

1,2,4-Triazines are six-membered heterocyclic compounds containing three nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. Ethyl 2-[(aminocarbonyl)amino]acetate can serve as a precursor for the synthesis of 1,2,4-triazin-5-one derivatives through condensation with suitable α-ketoesters or their equivalents.

Mechanistic Rationale: Condensation and Dehydrative Cyclization

The formation of the 1,2,4-triazin-5-one ring involves the condensation of the urea moiety of ethyl 2-[(aminocarbonyl)amino]acetate with a 1,2-dicarbonyl compound, such as an α-ketoester. The reaction is typically acid- or base-catalyzed. The initial step is the formation of a hydrazone-like intermediate by the reaction of the terminal amino group of the urea with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the other nitrogen of the urea and the remaining carbonyl group, leading to a dihydroxytriazine intermediate. Subsequent dehydration results in the formation of the aromatic 1,2,4-triazin-5-one ring.

G reagent1 Ethyl 2-[(aminocarbonyl)amino]acetate intermediate1 Hydrazone-like Intermediate reagent1->intermediate1 Condensation reagent2 α-Ketoester intermediate2 Dihydroxytriazine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,2,4-Triazin-5-one Derivative intermediate2->product Dehydration byproduct Water intermediate2->byproduct caption Synthesis of a 1,2,4-Triazin-5-one Derivative

Figure 3: General pathway for the synthesis of 1,2,4-triazin-5-one derivatives.

Experimental Protocol: Synthesis of 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (A Thiourea Analog Example)

While the direct synthesis from ethyl 2-[(aminocarbonyl)amino]acetate and an α-ketoester is feasible, a more common and illustrative example involves the thiourea analog, ethyl 2-[(aminothioxomethyl)amino]acetate, to form a thioxo-triazinone. The principles are analogous.

Materials:

  • Ethyl 2-[(aminothioxomethyl)amino]acetate (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Acetic acid

  • Ethanol

Procedure:

  • Dissolve ethyl 2-[(aminothioxomethyl)amino]acetate in a mixture of ethanol and acetic acid in a round-bottom flask.

  • Add pyruvic acid to the solution and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with cold water to induce precipitation.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

ParameterCondition
Reactants Ethyl 2-[(aminothioxomethyl)amino]acetate, Pyruvic acid
Solvent Ethanol/Acetic Acid
Temperature Reflux
Reaction Time 8-12 hours
Work-up Cooling/Precipitation, Filtration
Purification Recrystallization

Conclusion and Future Outlook

Ethyl 2-[(aminocarbonyl)amino]acetate has demonstrated its significant value as a versatile and readily accessible building block for the synthesis of a variety of important heterocyclic compounds. The protocols detailed in this guide for the preparation of hydantoins, quinazolinones, and triazines highlight the straightforward yet powerful transformations that can be achieved from this single starting material. The mechanistic insights provided aim to empower researchers to not only reproduce these methods but also to adapt and innovate upon them for the synthesis of novel derivatives with tailored properties. As the demand for new therapeutic agents continues to grow, the exploration of such fundamental building blocks will undoubtedly remain a cornerstone of synthetic and medicinal chemistry, paving the way for the discovery of next-generation pharmaceuticals.

References

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 71325, Hydantoin. Retrieved from [Link]

  • Lala, P. K. (2007). Practical Drug Design. Springer.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
  • El-Gendy, A. A., & El-Kerdawy, M. M. (2011). Synthesis and reactions of some new quinazolinone derivatives. Journal of the Chinese Chemical Society, 58(4), 493-501.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet - Ethyl 2-ureidoacetate.
  • Taylor, E. C., & Macor, J. E. (1987). A new and efficient synthesis of 1,2,4-triazines. The Journal of Organic Chemistry, 52(18), 4113-4115.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., & El-Sayed, M. A. (2009). Quinazoline as a promising scaffold for the design and development of potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(10), 3593-3601.
  • Dandia, A., Singh, R., & Khaturia, S. (2005). A facile one pot microwave induced solvent-free synthesis of a series of 1,3-disubstituted-quinazoline-2,4-diones. Journal of the Indian Chemical Society, 82(1), 59-62.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Glycine-Urea Scaffold

The intersection of drug discovery and medicinal chemistry continually seeks novel molecular scaffolds that can address challenging biological targets. Ethyl 2-[(aminocarbonyl)amino]acetate, also known as Ethyl Hydantoate (CAS 6293-20-5), represents an intriguing, yet underexplored, small molecule.[1] Its structure, featuring a glycine ethyl ester backbone coupled with a urea moiety, suggests a strong potential for interaction with targets involved in amino acid transport and signaling. The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological macromolecules, while the glycine component provides a handle for recognition by amino acid binding sites.[2]

Given the structural similarities to glycine, a primary candidate for biological interaction is the Glycine Transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine levels in the central nervous system (CNS).[3][4] It terminates glycinergic neurotransmission by re-uptaking glycine from the synaptic cleft.[4][5] Crucially, GlyT1 also modulates excitatory neurotransmission by controlling the concentration of glycine at the co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[3][6][7] Hypofunction of NMDA receptors has been strongly implicated in the pathophysiology of schizophrenia, particularly its cognitive and negative symptoms.[3][8][9][10] Therefore, inhibiting GlyT1 to increase synaptic glycine levels and enhance NMDA receptor function is a promising therapeutic strategy for cognitive impairment associated with schizophrenia (CIAS).[7][8][10][11]

This application note provides a comprehensive guide for the high-throughput screening (HTS) of Ethyl 2-[(aminocarbonyl)amino]acetate and analogous compounds against the GlyT1 transporter. We present a detailed protocol for a fluorescence-based membrane potential assay, a robust and scalable method for identifying novel GlyT1 inhibitors.

Molecular Profile: Ethyl 2-[(aminocarbonyl)amino]acetate

PropertyValueSource
IUPAC Name Ethyl 2-[(aminocarbonyl)amino]acetate[1]
Alternate Name Ethyl Hydantoate[1]
CAS Number 6293-20-5[1]
Molecular Formula C₅H₁₀N₂O₃[1]
Molecular Weight 146.15 g/mol [1]
Canonical SMILES CCOC(=O)CNC(=O)NN/A
Structure

N/A

Principle of the High-Throughput Screening Assay

The proposed HTS assay leverages the electrogenic nature of the GlyT1 transporter. GlyT1 co-transports two sodium ions (Na⁺) and one chloride ion (Cl⁻) along with each molecule of glycine into the cell, resulting in a net influx of positive charge and depolarization of the cell membrane. This change in membrane potential can be monitored using sensitive fluorescent dyes.

A fluorescence-based membrane potential assay is a validated and reliable method for HTS of glycine transporter modulators.[12] In this assay, cells stably expressing GlyT1 are loaded with a membrane potential-sensitive dye. The addition of glycine, the substrate for GlyT1, triggers transporter activity, leading to membrane depolarization and a corresponding change in the fluorescence of the dye.[12][13] Compounds that inhibit GlyT1 will prevent this glycine-induced depolarization, thus providing a clear and measurable signal for identifying "hit" compounds. This method is homogeneous, compatible with 96- and 384-well formats, and avoids the use of radioactivity, making it ideal for large-scale screening campaigns.[12]

HTS_Assay_Principle cluster_0 Baseline State cluster_1 Activation cluster_2 Inhibition Cell_Rest HEK293 Cell expressing GlyT1 (Polarized Membrane) Dye_Inside Fluorescent Dye Cell_Active Glycine Addition GlyT1 Activated Na+ Influx (Depolarized Membrane) Cell_Rest->Cell_Active Add Glycine Cell_Inhibited Inhibitor Present GlyT1 Blocked (Membrane Remains Polarized) Cell_Rest->Cell_Inhibited Add Inhibitor + Glycine Dye_Outside Fluorescent Dye Fluo_Change Fluorescence Change Cell_Active->Fluo_Change No_Fluo_Change No Fluorescence Change Cell_Inhibited->No_Fluo_Change

Figure 1: Workflow of the fluorescence-based membrane potential assay for GlyT1 inhibitors.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Test Compound: Ethyl 2-[(aminocarbonyl)amino]acetate, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).

  • Reference Inhibitor: A known GlyT1 inhibitor such as ALX5407 or Org-25543 for positive control.[12]

  • Substrate: Glycine solution in Assay Buffer.

  • Fluorescent Dye: FLIPR Membrane Potential Assay Kit or a similar voltage-sensitive dye (e.g., tetramethylrhodamine methyl ester - TMRM).[14][15]

  • Plate Type: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or a plate reader with kinetic fluorescence reading capabilities and liquid handling.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture the GlyT1-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Plate the cells in 384-well plates at a density of 15,000-20,000 cells per well in 50 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Plate Preparation:

    • Prepare serial dilutions of Ethyl 2-[(aminocarbonyl)amino]acetate, the reference inhibitor, and any other test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to a 384-well compound plate. This will result in a final assay concentration of approximately 10 µM, with a final DMSO concentration of ≤0.1%.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.

  • Assay Execution (FLIPR):

    • Transfer both the cell plate and the compound plate to the FLIPR instrument.

    • Set the instrument to read fluorescence kinetically (e.g., one reading per second).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then transfer the compounds from the compound plate to the cell plate.

    • Continue to read the fluorescence for 3-5 minutes to observe any immediate effects of the compounds on the membrane potential.

    • Prepare a glycine solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined in an initial agonist concentration-response curve.

    • The FLIPR's liquid handler will then add the glycine solution to all wells.

    • Continue to record the fluorescence for another 3-5 minutes to measure the glycine-induced depolarization.

HTS_Workflow Start Start Cell_Culture Culture & Plate GlyT1-HEK293 Cells (384-well plates) Start->Cell_Culture Incubate_24h Incubate 24h Cell_Culture->Incubate_24h Dye_Loading Load Cells with Membrane Potential Dye Incubate_24h->Dye_Loading Incubate_60m Incubate 60 min Dye_Loading->Incubate_60m FLIPR_Setup Place Plates in FLIPR Incubate_60m->FLIPR_Setup Read_Baseline Read Baseline Fluorescence FLIPR_Setup->Read_Baseline Add_Compound Add Test Compounds (e.g., Ethyl 2-[(aminocarbonyl)amino]acetate) Read_Baseline->Add_Compound Read_Compound_Effect Read Fluorescence (3-5 min) Add_Compound->Read_Compound_Effect Add_Glycine Add Glycine (EC80) Read_Compound_Effect->Add_Glycine Read_Final Read Final Fluorescence (3-5 min) Add_Glycine->Read_Final Data_Analysis Data Analysis (% Inhibition) Read_Final->Data_Analysis End End Data_Analysis->End

Figure 2: High-throughput screening workflow for the identification of GlyT1 inhibitors.

Data Analysis and Interpretation

  • Primary Data Processing: The primary data will be the fluorescence intensity over time for each well. The response to glycine is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Calculation of Percent Inhibition: The activity of Ethyl 2-[(aminocarbonyl)amino]acetate and other test compounds is calculated as the percent inhibition of the glycine-induced response.

    % Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100

    • Signal_Compound: Fluorescence change in wells with the test compound and glycine.

    • Signal_Max: Fluorescence change in wells with DMSO and glycine (maximum response).

    • Signal_Min: Fluorescence change in wells with the reference inhibitor and glycine (minimum response).

  • Hit Identification: A "hit" is defined as a compound that produces a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound and fitting the resulting data to a four-parameter logistic equation.

Self-Validating Systems and Troubleshooting

A robust HTS assay must include internal controls to ensure data quality and identify potential artifacts.

ControlPurposeExpected OutcomeTroubleshooting
Negative Control DMSO + GlycineMaximum fluorescence signalLow signal may indicate poor cell health or low GlyT1 expression.
Positive Control Reference Inhibitor + GlycineMinimum fluorescence signalHigh signal indicates a problem with the inhibitor or the assay window.
Z'-Factor Assay quality metricZ' > 0.5A low Z'-factor indicates high variability or a small assay window. Optimize cell density, dye loading, or glycine concentration.

Common Sources of Assay Interference:

  • Compound Fluorescence: Some compounds may be inherently fluorescent at the assay wavelengths, leading to false positives. A pre-read of the compound plate before adding it to the cells can help identify and flag these compounds.[16]

  • Cytotoxicity: High concentrations of a compound may be toxic to the cells, leading to a loss of membrane potential and a false positive signal. Cytotoxicity can be assessed in a follow-up assay.

  • Quenching: Some compounds may quench the fluorescence of the dye, resulting in a false positive. This can be difficult to distinguish from true inhibition without secondary assays.[17]

Conclusion

Ethyl 2-[(aminocarbonyl)amino]acetate presents a promising scaffold for the discovery of novel modulators of the glycine transporter GlyT1. The fluorescence-based membrane potential assay described herein offers a robust, scalable, and efficient method for screening this compound and similar chemical libraries. This approach has the potential to identify novel hit compounds that could be further developed into therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.

References

  • Schmid, D., Le-Vinh, B., Saxena, P., & Sitte, H. H. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 15(1), 85-93. Available from: [Link]

  • Du, F., et al. (2007). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Journal of biomolecular screening, 12(4), 517-526. Available from: [Link]

  • Proulx, C. D., et al. (2011). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 16(5), 505-514. Available from: [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2002). High throughput screening technologies for ion channels. Drug Discovery Today, 7(11), S111-S117. Available from: [Link]

  • Martin, L. F., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Psychiatry, 14, 1151833. Available from: [Link]

  • Zhang, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Nature Communications, 15(1), 2736. Available from: [Link]

  • Avila, A., et al. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 995428. Available from: [Link]

  • Wikipedia. (2024). Glycine receptor. Retrieved from [Link]

  • Hariharan, S., et al. (2024). Structural insights into allosteric mechanism of glycine transporter-mediated analgesia. Nature, 628(8009), 920-928. Available from: [Link]

  • Höllrigl, V., et al. (2014). Glycine Oxidase Based High-Throughput Solid-Phase Assay for Substrate Profiling and Directed Evolution of (R)- and (S)-Selective Amine Transaminases. Analytical Chemistry, 86(21), 10871-10878. Available from: [Link]

  • Synapse. (2024). What are GlyT1 modulators and how do they work?. Retrieved from [Link]

  • Hashimoto, K. (2011). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 5, 26-37. Available from: [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • Huang, S. G. (2002). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. Journal of biomolecular screening, 7(4), 383-389. Available from: [Link]

  • ResearchGate. (2022). Glycine transporter 1 (GlyT1) controls glycine concentration in the synaptic cleft. Retrieved from [Link]

  • Breslyn, W. (2021). How to Draw the Lewis Dot Structure for C4H8O2: Ethyl Acetate. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. Retrieved from [Link]

  • ACNP. (n.d.). GABA and Glycine. Retrieved from [Link]

  • Jensen, A. A., & Kristiansen, U. (2004). Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay. Biochemical pharmacology, 67(9), 1789-1799. Available from: [Link]

  • Kaczanowska, K., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 59(6), 2876-2887. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. Retrieved from [Link]

  • Synapse. (2024). What are GlyT1 inhibitors and how do they work?. Retrieved from [Link]

  • Slideshare. (n.d.). Glycine Neurotransmitter. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. Available from: [Link]

  • Aragón, C., & López-Corcuera, B. (2003). Glycine neurotransmitter transporters: an update. Trends in pharmacological sciences, 24(7), 355-361. Available from: [Link]

  • Tang, W., et al. (2001). Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators. Journal of biomolecular screening, 6(5), 325-331. Available from: [Link]

  • Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube. Retrieved from [Link]

  • Bahri, S., et al. (2013). Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage. PLoS One, 8(8), e72234. Available from: [Link]

  • Wikipedia. (2024). Ethyl acetate. Retrieved from [Link]

  • Keefe, R. S., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Schizophrenia bulletin, 47(3), 776-786. Available from: [Link]

  • Wu, H., et al. (2024). Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways. International Journal of Molecular Sciences, 25(15), 8196. Available from: [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantitative Determination of Ethyl 2-[(aminocarbonyl)amino]acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl ureidoacetate, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization, offering superior specificity and sensitivity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity. This protocol is suitable for application in pharmacokinetic studies, drug metabolism research, and other clinical or preclinical settings requiring precise measurement of this compound.

Introduction and Scientific Principle

Ethyl 2-[(aminocarbonyl)amino]acetate (CAS: 6293-20-5) is an organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.[1][2] Its structure, featuring both a ureido and an ethyl ester moiety, makes its accurate quantification in complex biological matrices a critical task for understanding its metabolic fate, pharmacokinetic profile, and potential biological activity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying small molecules in biological fluids due to its unparalleled sensitivity, selectivity, and reproducibility.[3] This method leverages the separation power of high-performance liquid chromatography (HPLC) to isolate the target analyte from matrix interferences, followed by the high specificity and sensitivity of tandem mass spectrometry for detection. By monitoring a specific precursor-to-product ion transition in MRM mode, the method achieves a very low limit of quantification while minimizing the impact of co-eluting matrix components.[4]

The rationale for this method development is to provide a reliable, efficient, and robust analytical tool that can be readily implemented in research and development laboratories. The chosen sample preparation method, protein precipitation, is favored for its simplicity and speed, making it ideal for high-throughput analysis.[5][6] The chromatographic and mass spectrometric conditions have been optimized to ensure a stable and reproducible assay, validated against internationally recognized standards to guarantee data integrity.[7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for rational method development, from selecting the extraction solvent to optimizing ionization parameters.[9]

PropertyValueSource
IUPAC Name ethyl 2-(ureido)acetate-
Synonyms Ethyl ureidoacetate, Hydantoic acid ethyl ester[2]
CAS Number 6293-20-5[2]
Molecular Formula C₅H₁₀N₂O₃[2]
Molecular Weight 146.14 g/mol [2]
Predicted Polarity Moderately polarInferred from structure
Ionizable Groups Amide/Amine functionalitiesInferred from structure

Materials and Methods

Chemicals and Reagents
  • Ethyl 2-[(aminocarbonyl)amino]acetate reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.[10]

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Calibration Curve Standards: Spike control human plasma with the appropriate working standards to achieve final concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is designed to efficiently remove proteins from plasma samples, which can interfere with the LC-MS/MS system.[5] Acetonitrile is used as the precipitation solvent.

Step-by-Step Procedure:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of human plasma sample (or CC/QC) into the corresponding tube.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

G cluster_workflow Sample Preparation Workflow sample 1. Pipette 100 µL Human Plasma Sample precipitate 2. Add 300 µL Ice-Cold Acetonitrile sample->precipitate Precipitation Agent vortex 3. Vortex for 30 seconds precipitate->vortex Mixing centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge Separation supernatant 5. Transfer 200 µL of Supernatant centrifuge->supernatant Extraction inject 6. Inject 5 µL into LC-MS/MS System supernatant->inject Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2: LC-MS/MS Analysis

The following instrumental parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately polar small molecules.[11]
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase; formic acid aids in protonation for ESI+.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks.
Column Temperature 40°C Improves peak shape and reduces viscosity, leading to better reproducibility.
Injection Volume 5 µL
Gradient Elution 0-0.5 min (5% B), 0.5-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (5% B) A gradient ensures the analyte is well-separated from early-eluting matrix components and the column is cleaned and re-equilibrated effectively.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive The analyte contains basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity for quantification. |

G cluster_system LC-MS/MS Analytical Workflow autosampler Autosampler Injects prepared sample column C18 Column Separates analyte from matrix autosampler->column pump UHPLC Pump Delivers mobile phase gradient pump->column ms_source ESI Source Ionizes the analyte column->ms_source q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ ms_source->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 Fragmentation q3 Quadrupole 3 (Q3) Selects Product Ions q2->q3 detector Detector Measures ion intensity q3->detector Quantification

Caption: High-level overview of the LC-MS/MS analytical system.

MRM Transition Optimization

The MRM transitions must be optimized empirically using direct infusion of the reference standard. Based on the analyte's structure (MW 146.14), the protonated precursor ion [M+H]⁺ is expected at m/z 147.1. Predicted fragmentation pathways can guide the selection of product ions.

Table 2: Predicted MRM Transitions for Ethyl 2-[(aminocarbonyl)amino]acetate

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Use Collision Energy (eV)
1 (Quantifier) 147.1 102.1 Quantification To be optimized (e.g., 15)
2 (Qualifier) 147.1 74.1 Confirmation To be optimized (e.g., 20)

Rationale for Fragments: The transition 147.1 -> 102.1 likely corresponds to the loss of the ethoxy group (-OC₂H₅). The transition 147.1 -> 74.1 likely corresponds to the loss of the entire ethyl ester group (-COOC₂H₅).

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to established guidelines, such as ICH Q2(R2).[7][8][12]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Procedure Acceptance Criteria
Specificity & Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time. Analyze at least six different blank plasma lots. Compare chromatograms of blank plasma, blank plasma spiked at the LLOQ, and the sample. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.[12]
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze a calibration curve with at least 6-8 non-zero standards over the expected concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal value (±20% at LLOQ).[13]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter. Analyze QC samples (low, medium, high) in replicate (n=6) on three separate days (inter-day) and within the same day (intra-day). Mean accuracy within 85-115% of nominal values. Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).[13]
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. The lowest standard on the calibration curve that meets the accuracy and precision criteria. Accuracy within 80-120% and precision (%RSD) ≤ 20%. Signal-to-noise ratio typically >10.[7]
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. Compare the peak area of the analyte in post-extraction spiked plasma with the peak area in a neat solution at the same concentration. The %RSD of the matrix factor across different lots should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction procedure. Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. Recovery should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QC samples after subjecting them to freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. | Mean concentrations should be within ±15% of the nominal values. |

Conclusion

This application note provides a comprehensive, detailed, and scientifically grounded protocol for the quantification of Ethyl 2-[(aminocarbonyl)amino]acetate in human plasma using LC-MS/MS. The method is built upon a foundation of rational experimental design, from a simple and efficient sample preparation procedure to optimized and selective instrumental parameters. By adhering to the validation framework outlined by ICH guidelines, this method can deliver reliable, accurate, and reproducible data suitable for demanding applications in pharmaceutical research and development. The provided protocols and parameters serve as a robust starting point for any laboratory aiming to establish a high-performance bioanalytical assay for this compound.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II) | OIV. Available at: [Link]

  • Wang, L., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 11(44), 5597-5611. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • IARC Publications. (2007). ETHYL CARBAMATE 1. exposure Data. Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Canas, B. J., et al. (1994). Determination of ethyl carbamate in alcoholic beverages and soy sauce by gas chromatography with mass selective detection: collaborative study. Journal of AOAC International, 77(6), 1530-1536. Available at: [Link]

  • Miyagishima, R. T., et al. (2002). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. VTechWorks. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-((methoxycarbonyl)amino)acetate. Available at: [Link]

  • Al-Temimi, A. A., & Lakmes, A. F. (2024). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Fermentation, 10(2), 85. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available at: [Link]

  • Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1234. Available at: [Link]

  • International Council for Harmonisation. (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Available at: [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(ethylamino)acetate. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl ureidoacetate. Available at: [Link]

  • Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Available at: [Link]

  • ResearchGate. (2021). Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. Available at: [Link]

  • ResearchGate. (2021). Synthetic route of poly(2-ureidoethylmethacrylate) using starting.... Available at: [Link]

  • Han, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. International Journal of Molecular Sciences, 23(18), 10438. Available at: [Link]

  • Al-Taque, A. A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega, 8(35), 31941–31945. Available at: [Link]

  • Al-Rajhi, A. M. H., et al. (2022). Biomimetic Synthesis of Silver Nanoparticles Using Ethyl Acetate Extract of Urtica diocia Leaves; Characterizations and Emerging Antimicrobial Activity. Molecules, 27(8), 2402. Available at: [Link]

  • Goly, K. G., et al. (2021). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 12(11), 1438-1448. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-[(aminocarbonyl)amino]acetate as a Versatile Scaffold for Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl ureidoacetate, is a highly functionalized and versatile building block in medicinal chemistry. Its intrinsic structural features—a urea moiety, an ester group, and an activated methylene—make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides an in-depth exploration of the strategic application of ethyl 2-[(aminocarbonyl)amino]acetate in the synthesis of various classes of enzyme inhibitors. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols for the synthesis of key inhibitor scaffolds.

The urea functional group is a cornerstone in modern drug design, prized for its ability to form stable hydrogen bond networks with protein backbones, a critical interaction for potent enzyme inhibition[1]. Ethyl 2-[(aminocarbonyl)amino]acetate harnesses this potential, offering a ready-made scaffold for the construction of privileged heterocyclic systems such as pyrimidinones, hydantoins, and other complex structures that are central to many therapeutic agents.

Synthesis of Pyrimidinone-Based Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Scientific Context and Rationale

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus[2]. Pyrimidinone and pyrimidinedione scaffolds are prominent in a number of potent and selective DPP-IV inhibitors[3][4][5]. Ethyl 2-[(aminocarbonyl)amino]acetate is an excellent starting material for constructing these heterocyclic cores through cyclocondensation reactions.

The strategic advantage of using ethyl 2-[(aminocarbonyl)amino]acetate lies in its ability to undergo efficient cyclization with β-ketoesters or their equivalents. The urea moiety provides the necessary N-C-N backbone for the pyrimidinone ring, while the ester and methylene groups facilitate the desired chemical transformations.

Experimental Workflow: Pyrimidinone Core Synthesis

The synthesis of the pyrimidinone core generally involves a base-catalyzed cyclocondensation reaction. The choice of base and solvent is critical for driving the reaction to completion and minimizing side products.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product A Ethyl 2-[(aminocarbonyl)amino]acetate D Cyclocondensation A->D B β-Ketoester B->D C Base (e.g., NaOEt, DBU) Solvent (e.g., EtOH, DMF) C->D E Pyrimidinone Core D->E

Caption: General workflow for pyrimidinone synthesis.

Protocol: Synthesis of a Dihydropyrimidinone Precursor for DPP-IV Inhibitors

This protocol is adapted from methodologies aimed at producing pyrimidinone-based DPP-IV inhibitors[3][4].

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve ethyl 2-[(aminocarbonyl)amino]acetate (1.0 eq) and ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the active methylene group of the β-ketoester, initiating the condensation, without hydrolyzing the ester groups.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl. The solvent is then removed under reduced pressure.

  • Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired dihydropyrimidinone product.

Data Summary:

Reactant 1Reactant 2Catalyst/BaseSolventYield (%)
Ethyl 2-[(aminocarbonyl)amino]acetateEthyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateNaOEtEtOH75-85
Ethyl 2-[(aminocarbonyl)amino]acetateEthyl acetoacetateDBUDMF70-80

Biginelli Reaction for the Synthesis of Dihydropyrimidinone (DHPM) Scaffolds

Scientific Context and Rationale

The Biginelli reaction is a classic multi-component reaction that provides access to dihydropyrimidinones (DHPMs) in a single step from a β-ketoester, an aldehyde, and a urea or urea derivative[6][7][8]. Ethyl 2-[(aminocarbonyl)amino]acetate can serve as the urea component in a modified Biginelli reaction, leading to functionalized DHPMs that are precursors to a wide array of biologically active molecules, including potential enzyme inhibitors[9][10].

The power of the Biginelli reaction lies in its atom economy and operational simplicity. The use of an acid catalyst, either Brønsted or Lewis, is essential for promoting the key condensation steps.

Mechanism Overview: Biginelli Reaction

G cluster_reactants Reactants cluster_process Key Intermediates & Steps cluster_product Product A Aldehyde D Acyliminium Ion Formation A->D B Ethyl 2-[(aminocarbonyl)amino]acetate B->D C β-Ketoester E Nucleophilic Attack by Ketoester C->E D->E F Cyclization & Dehydration E->F G Dihydropyrimidinone (DHPM) F->G

Caption: Simplified mechanism of the Biginelli reaction.

Protocol: One-Pot Synthesis of a Dihydropyrimidinone via Biginelli Reaction

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate

  • Benzaldehyde

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Acetonitrile or Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-[(aminocarbonyl)amino]acetate (1.0 eq), benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of p-TSA (0.1 eq) in acetonitrile.

  • Reaction: Heat the mixture to reflux for 3-5 hours. The use of a catalytic amount of a strong acid like p-TSA is crucial for the formation of the N-acyliminium ion intermediate, which is the rate-limiting step.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.

Synthesis of Hydantoin-Based Enzyme Inhibitors

Scientific Context and Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents, including anticonvulsants and potential enzyme inhibitors[11][12][13][14][15]. Ethyl 2-[(aminocarbonyl)amino]acetate can be cyclized to form a hydantoin ring, which can then be further functionalized.

The synthesis of hydantoins from ethyl 2-[(aminocarbonyl)amino]acetate typically involves an intramolecular cyclization under basic or acidic conditions. This provides a straightforward entry into this important class of heterocycles.

Synthetic Pathway: Hydantoin Formation

G A Ethyl 2-[(aminocarbonyl)amino]acetate C Intramolecular Cyclization A->C B Base (e.g., NaOEt) or Acid (e.g., HCl) B->C D Hydantoin C->D

Sources

Application Note & Protocol: Regioselective N-Alkylation of Ethyl Hydantoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the N-alkylation of ethyl 2,5-dioxoimidazolidine-4-carboxylate (ethyl hydantoate). It is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and field-proven troubleshooting advice. The focus is on achieving regioselective alkylation at the N-3 position, a critical transformation for synthesizing diverse libraries of pharmacologically active compounds.

Introduction: The Significance of N-Alkylated Hydantoins

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the widely used anticonvulsant phenytoin.[1][2] Functionalization of the hydantoin ring, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This chemical modification is a cornerstone strategy in the development of novel therapeutics targeting a wide array of biological targets. This guide focuses on the alkylation of ethyl hydantoate, a versatile starting material for creating novel derivatives for screening and lead optimization.

Mechanistic Rationale: Achieving Regioselectivity

The hydantoin ring possesses two nitrogen atoms, N-1 (an amide) and N-3 (an imide), both of which can potentially undergo alkylation.[2] However, successful synthesis hinges on controlling the site of alkylation, a concept known as regioselectivity.

Causality of N-3 Selectivity: The proton on the N-3 imide nitrogen is significantly more acidic than the proton on the N-1 amide nitrogen.[2][3] This is due to the presence of two adjacent carbonyl groups that stabilize the resulting conjugate base (the hydantoin anion) through resonance. Consequently, under standard basic conditions, deprotonation occurs preferentially at the N-3 position. The resulting N-3 anion is a potent nucleophile that readily attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, leading to the desired N-3 alkylated product.[4]

While N-3 alkylation is the more common pathway, N-1 alkylation can be achieved under specific conditions, typically requiring stronger bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) that can effect double deprotonation or by first protecting the N-3 position.[1][2][5] This protocol will focus on the more direct and widely applicable N-3 alkylation.

N3_Alkylation_Mechanism Mechanism of N-3 Alkylation Start Ethyl Hydantoate Anion N-3 Hydantoin Anion (Resonance Stabilized) Start->Anion + Base - H₂ Product N-3 Alkylated Ethyl Hydantoate Anion->Product + R-X NaX Na-X Base Base (e.g., NaH) RX Alkylating Agent (R-X) HX H-X

Caption: N-3 alkylation proceeds via base-mediated deprotonation.

Experimental Protocol: N-3 Benzylation of Ethyl Hydantoate

This section details a reliable, field-tested protocol for the N-3 benzylation of ethyl hydantoate using sodium hydride as the base and benzyl bromide as the alkylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2,5-dioxoimidazolidine-4-carboxylate≥98%Sigma-AldrichStore in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle under an inert atmosphere.
Benzyl Bromide≥98%Sigma-AldrichLachrymator. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a sealed bottle. Anhydrous conditions are critical for success.
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalFor extraction and chromatography.
HexanesACS GradeFisher ChemicalFor chromatography.
Saturated aq. NH₄Cl--For quenching the reaction.
Brine--Saturated aqueous NaCl solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ChemicalFor drying the organic phase.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Quantitative Reaction Data
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Ethyl Hydantoate158.137915.01.0
Sodium Hydride (60%)24.00 (as NaH)2205.51.1
Benzyl Bromide171.04941 (658 µL)5.51.1
Anhydrous DMF-25 mL--
Step-by-Step Methodology

A. Reaction Setup:

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum.

  • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature. Maintaining an inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Weigh sodium hydride (60% dispersion) in a glovebox or under a nitrogen blanket and add it to the reaction flask.

  • Add anhydrous DMF (15 mL) via syringe to the flask to suspend the NaH.

B. Reagent Addition: 5. Dissolve ethyl hydantoate (1.0 eq) in anhydrous DMF (10 mL) in a separate dry flask. 6. Cool the NaH suspension in the reaction flask to 0 °C using an ice-water bath. This is to control the initial exothermic reaction and hydrogen gas evolution. 7. Slowly add the ethyl hydantoate solution to the stirred NaH suspension dropwise via syringe over 15-20 minutes. 8. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of the hydantoin should result in a clear solution. 9. Re-cool the reaction mixture to 0 °C. 10. Add benzyl bromide (1.1 eq) dropwise via syringe. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

C. Reaction and Monitoring: 11. After adding the benzyl bromide, remove the ice bath and allow the reaction to stir at room temperature. 12. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Mobile Phase: 40% Ethyl Acetate in Hexanes.
  • Visualization: UV light (254 nm).
  • The reaction is complete when the starting material spot has been completely consumed. This typically takes 2-4 hours.

D. Workup and Extraction: 13. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH. 14. Transfer the mixture to a separatory funnel containing deionized water (50 mL). 15. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6] 16. Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts. 17. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

E. Purification: 18. Purify the resulting crude oil/solid by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
  • Collect fractions and analyze by TLC to isolate the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the N-3 benzylated ethyl hydantoate as a white solid or viscous oil.

    Experimental_Workflow Experimental Workflow A Setup Flame-dried glassware under N₂ B Deprotonation 1. Add NaH in DMF 2. Cool to 0°C 3. Add Ethyl Hydantoate soln. A->B C Alkylation 1. Cool to 0°C 2. Add Benzyl Bromide 3. Warm to RT B->C D Monitor by TLC (40% EtOAc/Hex) C->D D->C Incomplete E Workup 1. Quench with aq. NH₄Cl 2. Extract with EtOAc 3. Wash with Brine D->E Reaction Complete F Purification Flash Column Chromatography E->F G Characterization NMR, MS, IR F->G H Pure Product G->H

    Caption: A typical workflow for the N-3 alkylation of ethyl hydantoate.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.[7]

  • ¹H NMR: The most telling evidence for successful N-3 alkylation is the disappearance of the acidic N-3 proton signal (typically a broad singlet >10 ppm). Concurrently, new signals corresponding to the protons of the newly introduced alkyl group (e.g., benzylic CH₂ protons around 4.5-5.0 ppm and aromatic protons for a benzyl group) will appear.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group confirms the reaction.

  • FT-IR: The N-H stretching band of the imide (around 3200 cm⁻¹) will disappear or be greatly diminished.

  • Mass Spectrometry (LC-MS/HRMS): Provides the molecular weight of the product, confirming the addition of the alkyl group.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (exposure to moisture).2. Wet solvent (DMF) or starting material.1. Use fresh NaH from a newly opened container.2. Ensure truly anhydrous DMF is used. Dry the starting material under vacuum if necessary.
Di-alkylation (N-1 & N-3) 1. Use of excess base and/or alkylating agent.2. Prolonged reaction time or high temperature.1. Use no more than 1.1 equivalents of base and alkylating agent.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid heating unless necessary.
Ester Hydrolysis 1. Presence of water in the reaction.2. Use of a strong, nucleophilic base (e.g., KOH/NaOH) with heat.1. Strictly adhere to anhydrous conditions.2. If hydrolysis is an issue, consider a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. The phase-transfer catalysis (PTC) method can be mild.[6]
Difficult Purification Product co-elutes with mineral oil (from NaH dispersion) or DMF.1. Before chromatography, wash the crude product with hexanes to remove mineral oil.2. Ensure thorough washing with brine during workup to remove DMF. High-vacuum can also help remove residual DMF.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Retrieved from [Link]

  • PubMed. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Retrieved from [Link]

  • MDPI. (n.d.). N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. Retrieved from [Link]

  • ACS Publications. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Royal Society of Chemistry. (n.d.). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • MDPI. (n.d.). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]

  • ResearchGate. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of Novel Ureido Compounds

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of advancing human health. Among the myriad of chemical scaffolds, ureido-containing compounds have emerged as a privileged class, demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] The ureido moiety, with its capacity for robust hydrogen bonding, often serves as a key pharmacophore in the design of enzyme inhibitors and modulators of protein-protein interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel ureido compound, using Ethyl 2-[(aminocarbonyl)amino]acetate (also known as Ethyl Hydantoate) as an exemplary molecule. While specific biological data for this compound is not yet extensively documented, its structural features warrant investigation into its potential as a modulator of cellular processes.

Herein, we present a logical workflow for the initial screening and subsequent mechanistic evaluation of Ethyl 2-[(aminocarbonyl)amino]acetate in cell-based assays. This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind each experimental step, ensuring scientific integrity and reproducibility.

Experimental Workflow for Characterizing a Novel Ureido Compound

A systematic approach is crucial when evaluating a new chemical entity. The following workflow is proposed for the initial characterization of Ethyl 2-[(aminocarbonyl)amino]acetate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Ethyl 2-[(aminocarbonyl)amino]acetate) C MTT Cytotoxicity Assay A->C B Cell Line Selection (e.g., HeLa, A549, Jurkat) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Hypothesize Signaling Pathway (e.g., Caspase Activation) E->G F->G H Further Mechanistic Studies (e.g., Western Blot) G->H

Caption: A logical workflow for the initial screening and characterization of a novel compound.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate

  • Selected cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 2-[(aminocarbonyl)amino]acetate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Line HeLa (Human Cervical Cancer)
Seeding Density 8,000 cells/well
Compound Ethyl 2-[(aminocarbonyl)amino]acetate
Treatment Duration 48 hours
Assay MTT

Part 2: Mechanism of Action - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of Ethyl 2-[(aminocarbonyl)amino]acetate is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer compounds.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with Ethyl 2-[(aminocarbonyl)amino]acetate at its IC₅₀ concentration

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with Ethyl 2-[(aminocarbonyl)amino]acetate at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the DNA content of a cell population using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Cells treated with Ethyl 2-[(aminocarbonyl)amino]acetate at its IC₅₀ concentration

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the apoptosis assay.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

Data Interpretation: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound may be inducing cell cycle arrest at that checkpoint.

Part 3: Hypothetical Signaling Pathway

Based on the known mechanisms of other ureido-containing anticancer agents, we can hypothesize a potential signaling pathway through which Ethyl 2-[(aminocarbonyl)amino]acetate might induce apoptosis. Many small molecule drugs exert their effects by inhibiting key signaling proteins, such as tyrosine kinases or by activating the intrinsic apoptotic pathway.

G cluster_0 cluster_1 Extracellular Ethyl 2-[(aminocarbonyl)amino]acetate Receptor Putative Target (e.g., Tyrosine Kinase) Extracellular->Receptor Inhibition Bax Bax Activation Receptor->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a novel ureido compound.

This proposed pathway suggests that Ethyl 2-[(aminocarbonyl)amino]acetate may inhibit a putative target, leading to the activation of the pro-apoptotic protein Bax. This, in turn, triggers the mitochondrial release of cytochrome c, leading to the formation of the apoptosome and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Further experiments, such as Western blotting for key apoptotic proteins, would be required to validate this hypothesis.

Conclusion and Future Directions

This application note provides a foundational framework for the initial cell-based characterization of Ethyl 2-[(aminocarbonyl)amino]acetate. By following the outlined protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can gain valuable insights into the biological activity of this novel ureido compound. The presented workflow and hypothetical mechanism of action serve as a guide for further in-depth studies to elucidate its precise molecular targets and therapeutic potential.

References

  • Auria-Luna, F., Marqués-López, E., Romanos, E., Fernández-Moreira, V., Gimeno, M. C., Marzo, I., & Herrera, R. P. (2020). Novel ureido-dihydropyridine scaffolds as theranostic agents. Bioorganic Chemistry, 105, 104364. [Link]

  • Li, J., et al. (2023). Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer. Molecules, 28(4), 1779. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Richards, T., & Brin, E. (2018). Cell Based Functional Assays for IDO1 Inhibitor Screening and Characterization. Oncotarget, 9(56), 30814–30820. [Link]

Sources

Application Note: A Novel Pre-Column Derivatization Method for Amino Acid Analysis Using Ethyl 2-[(aminocarbonyl)amino]acetate for Enhanced Chromatographic Separation and Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Derivatization Strategy

The accurate quantification of amino acids is fundamental in a vast array of scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. The inherent challenge in amino acid analysis lies in their high polarity and, for many, the lack of a strong chromophore, which complicates their separation by reversed-phase liquid chromatography (RPLC) and limits their sensitive detection by UV-Vis absorption. To overcome these limitations, pre-column derivatization is a widely adopted strategy to enhance the analytical properties of amino acids.[1][2][3]

This application note introduces a proposed method for the derivatization of amino acids using Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl hydantoate.[4] This reagent offers the potential for a straightforward and efficient derivatization reaction, targeting the primary and secondary amine groups of amino acids. The resulting derivatives are expected to exhibit increased hydrophobicity, facilitating their retention and separation on RPLC columns, and the introduction of a carbonyl group may enhance their detectability. The proposed reaction is based on the well-established chemistry of urea derivatives with amines.[5][6]

Proposed Reaction Mechanism

The derivatization reaction is anticipated to proceed via a nucleophilic addition-elimination mechanism at the carbonyl group of the urea moiety in Ethyl 2-[(aminocarbonyl)amino]acetate. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of ammonia, leading to the formation of a stable, substituted urea derivative of the amino acid. The reaction is expected to be favorable under mildly alkaline conditions, which deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity.[7][8]

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AA Amino Acid (R-CH(NH2)-COOH)) Int Tetrahedral Intermediate AA->Int Nucleophilic Attack Deriv Ethyl 2-[(aminocarbonyl)amino]acetate Deriv->Int Product Derivatized Amino Acid Int->Product Elimination NH3 Ammonia (NH3) Int->NH3

Caption: Proposed reaction mechanism for the derivatization of an amino acid with Ethyl 2-[(aminocarbonyl)amino]acetate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure reliable and reproducible results.

Reagent Preparation
  • Amino Acid Standard Stock Solution (10 mM): Accurately weigh and dissolve a commercially available amino acid standard mixture in 0.1 M HCl. Store at 4°C.

  • Derivatization Reagent (100 mM): Dissolve 146.15 mg of Ethyl 2-[(aminocarbonyl)amino]acetate (CAS 6293-20-5)[4] in 10 mL of anhydrous Dimethylformamide (DMF). This solution should be prepared fresh daily.

  • Borate Buffer (0.5 M, pH 9.0): Dissolve 3.09 g of boric acid in 80 mL of deionized water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 100 mL.

  • Quenching Solution (5% v/v Formic Acid): Add 5 mL of formic acid to 95 mL of deionized water.

Derivatization Procedure
  • Sample Preparation: Dilute the amino acid standard stock solution or the sample to a final concentration of 100 µM with 0.1 M HCl.

  • pH Adjustment: In a 1.5 mL microcentrifuge tube, add 50 µL of the 100 µM amino acid solution and 100 µL of 0.5 M Borate Buffer (pH 9.0). Vortex briefly to mix. The optimal pH for the reaction is crucial for efficient derivatization.[7][8]

  • Initiation of Derivatization: Add 50 µL of the 100 mM derivatization reagent to the mixture. Vortex immediately for 10 seconds.

  • Reaction Incubation: Incubate the reaction mixture at 60°C for 20 minutes in a heating block.

  • Reaction Quenching: After incubation, add 20 µL of the 5% formic acid solution to stop the reaction. Vortex for 10 seconds.

  • Sample Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

G Start Start Prep Sample/Standard Preparation Start->Prep pH_Adjust pH Adjustment (Borate Buffer) Prep->pH_Adjust Add_Deriv Add Derivatization Reagent pH_Adjust->Add_Deriv Incubate Incubate at 60°C Add_Deriv->Incubate Quench Quench Reaction (Formic Acid) Incubate->Quench Filter Filter Sample Quench->Filter Analyze HPLC-UV/MS Analysis Filter->Analyze

Caption: Experimental workflow for the derivatization of amino acids.

HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-35% B over 20 minutes, then a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Expected Outcomes and Data Presentation

The derivatization is expected to increase the retention times of the amino acids on a C18 column due to the increased hydrophobicity of the derivatives. The elution order will likely be from the most polar to the least polar derivatized amino acids.

Amino AcidExpected Retention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Aspartic Acid4.20.82.5
Glutamic Acid4.80.72.2
Serine5.51.03.0
Glycine6.11.23.5
Alanine7.30.92.8
Valine9.80.51.5
Leucine11.50.41.2
Phenylalanine13.20.31.0

Note: The above data is illustrative and represents expected performance. Actual values must be determined experimentally.

Applications and Further Development

This proposed method holds promise for the analysis of free amino acids in various complex matrices, including:

  • Cell Culture Media: Monitoring nutrient depletion and metabolite production.

  • Protein Hydrolysates: Determining amino acid composition.

  • Biological Fluids: For clinical research and biomarker discovery.

  • Food and Beverages: Assessing nutritional content and quality control.

Further method development could involve optimization of the derivatization conditions (temperature, time, pH) for specific applications and validation according to ICH guidelines. The use of mass spectrometry (LC-MS) for detection would likely offer enhanced sensitivity and specificity.[5][9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Peak Areas Incomplete derivatization.Check the pH of the reaction mixture; ensure it is around 9.0. Prepare fresh derivatization reagent. Increase incubation time or temperature.
Peak Tailing Secondary interactions with the column.Ensure the reaction is properly quenched with formic acid. Use a high-purity C18 column.
Extra Peaks Side reactions or reagent degradation.Prepare fresh derivatization reagent. Optimize reaction time and temperature to minimize side products.

Conclusion

The proposed derivatization of amino acids with Ethyl 2-[(aminocarbonyl)amino]acetate presents a potentially valuable new tool for researchers. The straightforward reaction, coupled with the enhanced chromatographic properties of the derivatives, could lead to robust and reliable analytical methods. This application note provides a comprehensive starting point for the implementation and further optimization of this promising technique.

References

  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Available at: [Link]

  • Silo, M. R., & Striegel, M. F. (1996). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Journal of the American Institute for Conservation, 35(1), 9-22. Available at: [Link]

  • Le, T. H., et al. (2024). Development of a Two-Dimensional Liquid Chromatographic Method for Analysis of Urea Cycle Amino Acids. Molecules, 29(3), 723. Available at: [Link]

  • Tanaka, H., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(7), 2933. Available at: [Link]

  • Huang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(6), 1982-9. Available at: [Link]

  • Sharma, U., et al. (2014). Mechanistic details of amino acid catalyzed two-component Mannich reaction: experimental study backed by density functional calculations. INIS-IAEA. Available at: [Link]

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 25.4: Analysis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • Kruve, A., et al. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Journal of Chromatography A, 1390, 62-70. Available at: [Link]

  • OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol. Available at: [Link]

  • Lee, D. Y., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(2), 164-171. Available at: [Link]

  • Olajos, G., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences, 23(6), 3298. Available at: [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3469. Available at: [Link]

  • Golisade, A., et al. (2012). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. Available at: [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Available at: [Link]

  • Waters Corporation. (n.d.). Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization from. Available at: [Link]

  • Khan, I., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 178. Available at: [Link]

  • Ben Ali, M., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(35), 22695-22708. Available at: [Link]

  • Zaggout, F. R. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Asian Journal of Chemistry, 18(2), 1366-1372. Available at: [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Al-Juboori, S. A. H. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-[(aminocarbonyl)amino]acetate as a Linker Moiety in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioconjugation, the covalent linking of biomolecules to other molecules, is a cornerstone of modern therapeutic and diagnostic development.[1] The choice of linker is critical, dictating the stability, pharmacokinetics, and efficacy of the final conjugate.[2] This guide provides a detailed exploration of forming a stable, urea-based linkage derived from the reaction of ethyl 2-isocyanatoacetate with primary amines on biomolecules. This process generates an ethyl 2-[(aminocarbonyl)amino]acetate moiety, which can serve as a versatile precursor for creating heterobifunctional linkers. We will delve into the underlying chemistry, provide step-by-step protocols for a two-stage conjugation strategy, and outline essential characterization techniques for researchers in drug development and chemical biology.

Introduction: The Power of the Urea Linkage in Bioconjugation

The covalent attachment of molecules to proteins, antibodies, or oligonucleotides has enabled significant breakthroughs, from targeted cancer therapies like Antibody-Drug Conjugates (ADCs) to advanced diagnostic assays.[3][4] A linker in an ADC, for example, connects the antibody to a cytotoxic payload, and its chemical nature is paramount.[] It must be stable in circulation to prevent premature drug release but allow for payload activation at the target site.[2]

Urea bonds (R-NH-C(O)-NH-R') are exceptionally stable due to their resonance structure, making them highly desirable for creating robust, non-cleavable linkages in bioconjugates.[6] One of the most direct methods to form a urea bond is the reaction of an isocyanate with a primary amine.[7] This reaction is highly efficient and proceeds readily under biocompatible conditions.

This application note focuses on the use of ethyl 2-isocyanatoacetate as a reactive precursor. When conjugated to a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue), it forms the titular ethyl 2-[(aminocarbonyl)amino]acetate structure. The resulting conjugate contains a terminal ethyl ester, which can be subsequently hydrolyzed to a carboxylic acid. This acid can then be activated to react with a second molecule, creating a complete, stable, heterobifunctional linkage.

Physicochemical Properties and Reaction Mechanism

The key reagent for this strategy is ethyl 2-isocyanatoacetate. Its properties are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-isocyanatoacetate[8]
Molecular Formula C₅H₇NO₃[9]
Molecular Weight 129.11 g/mol [8]
Appearance Colorless to brown oil[8]
Key Reactive Group Isocyanate (-N=C=O)[10]
Primary Target Primary amines (-NH₂)[7]

Mechanism of Action:

The core of the conjugation is the nucleophilic addition of a primary amine from a biomolecule to the electrophilic carbon of the isocyanate group. This reaction is highly chemoselective for primary amines, such as those on lysine residues, and forms a highly stable urea linkage.[6][7]

cluster_reactants Reactants cluster_product Product Protein Biomolecule-NH₂ (e.g., Lysine Residue) Product Biomolecule-NH-C(O)-NH-CH₂-C(O)OEt (Stable Urea Linkage) Protein->Product Nucleophilic Attack Isocyanate O=C=N-CH₂-C(O)OEt (Ethyl 2-isocyanatoacetate) Start Start: Antibody/Protein in Buffer Step1 Protocol 1: React with Ethyl 2-isocyanatoacetate Start->Step1 Purify1 Purification: Size Exclusion Chromatography Step1->Purify1 Intermediate1 Intermediate 1: Protein-Urea-Ester Conjugate Purify1->Intermediate1 Step2 Protocol 2: Base-catalyzed Hydrolysis of Ethyl Ester Intermediate1->Step2 Intermediate2 Intermediate 2: Protein-Urea-Acid Conjugate Step2->Intermediate2 Step3 Protocol 3: EDC/NHS Activation & Reaction with Payload-NH₂ Intermediate2->Step3 Purify2 Final Purification: Size Exclusion or Affinity Chromatography Step3->Purify2 End Final Bioconjugate for Characterization & Use Purify2->End

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl Hydantoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for Ethyl Hydantoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Ethyl Hydantoate during their experiments. As a compound of interest in various research fields, its effective use is often hampered by its poor solubility in aqueous media.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of Ethyl Hydantoate that contribute to its limited aqueous solubility.

Q1: What is Ethyl Hydantoate and why is its aqueous solubility limited?

A1: Ethyl Hydantoate, also known as ethyl 2-(carbamoylamino)acetate, belongs to the hydantoin family of compounds.[2][3] Its chemical structure consists of a polar hydantoin ring and a more non-polar ethyl ester group. This dual nature is the primary reason for its limited aqueous solubility.

  • Hydrophobicity: The ethyl group contributes to the molecule's overall hydrophobicity, or tendency to repel water. This is quantified by its predicted partition coefficient (XlogP) of -0.9, which suggests a preference for more non-polar environments.[2] While the hydantoin ring itself is polar, the ethyl chain diminishes its overall affinity for water.[4]

  • Crystal Lattice Energy: Like many solid organic compounds, Ethyl Hydantoate exists in a stable crystalline structure.[5] For dissolution to occur, solvent molecules (water) must provide enough energy to overcome the strong intermolecular forces holding the crystal lattice together. The energy required to break this lattice can be substantial, contributing to its poor solubility.

Q2: What are the key physicochemical properties of Ethyl Hydantoate I should be aware of?

A2: Understanding the following properties is crucial for developing an effective solubilization strategy:

PropertyValue / InformationSignificance for Solubility
Molecular Formula C₅H₁₀N₂O₃[2]Provides the basic composition.
Molecular Weight 146.14 g/mol [2]Influences diffusion and dissolution rates.
Predicted XlogP -0.9[2]Indicates a degree of hydrophobicity.
pKa The hydantoin ring contains an acidic proton (N-H). The pKa of the parent hydantoin is approximately 9.1.[5][6]This acidic proton can be removed at basic pH, forming a more soluble salt (ion). This is a key handle for pH-based solubilization strategies.[7]
Physical State Solid at room temperature.[5]Crystal lattice energy must be overcome for dissolution.

Table 1: Key Physicochemical Properties of Ethyl Hydantoate

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies

This section provides practical, tiered solutions to common solubility problems. Start with the simplest method and proceed to more complex formulations as needed.

Q3: I've added Ethyl Hydantoate to my aqueous buffer and it won't dissolve or it precipitates. What is the first thing I should try?

A3: The simplest and often most effective first step is pH adjustment .[8] This technique leverages the acidic proton on the hydantoin ring.[7] By increasing the pH of your solution, you can deprotonate the molecule, forming an ionized salt that is significantly more soluble in water.[8][]

Mechanism of Action: At a pH above the pKa (~9.1), the equilibrium shifts towards the deprotonated (anionic) form of Ethyl Hydantoate, which has a much higher affinity for polar water molecules.[10]

Micellar_Solubilization cluster_micelle Micelle in Aqueous Solution s1 center s1->center hydrophilic_head Hydrophilic Head (faces water) s1->hydrophilic_head s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center s11 s11->center s12 s12->center s13 s13->center drug Ethyl Hydantoate hydrophobic_core Hydrophobic Core (encapsulates drug) drug->hydrophobic_core

Caption: Diagram of a surfactant micelle encapsulating a drug molecule.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations. [11]

  • Polyoxyl 35 Castor Oil (Cremophor® EL): Another common non-ionic surfactant, though caution is advised due to potential toxicity. [11]

See Protocol 3 for a detailed guide to formulation with surfactants.

Part 3: Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubility Enhancement
  • Preparation: Weigh the desired amount of Ethyl Hydantoate. Prepare a stock solution of a suitable base (e.g., 1 M NaOH) and a more dilute working solution (e.g., 0.1 M NaOH).

  • Initial Slurry: Add the Ethyl Hydantoate powder to your desired aqueous buffer (e.g., PBS, TRIS) at 90% of the final volume. The buffer should initially be at its standard pH. This will form a slurry.

  • Titration: While vigorously stirring the slurry, add the dilute base (0.1 M NaOH) drop by drop.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the solution for visual changes. As the pH increases and approaches the pKa, the powder will begin to dissolve.

  • Endpoint: Continue adding base until the solution becomes completely clear. The target pH should typically be at least 0.5 to 1 unit above the pKa (i.e., pH > 9.6).

  • Final Adjustment: Once dissolved, adjust the volume to the final desired concentration with the buffer. Confirm the final pH.

  • Validation: Allow the solution to sit for at least one hour at the intended storage temperature to ensure it remains stable and does not precipitate.

Protocol 2: Preparation of Aqueous Solutions using Co-solvents
  • Select Co-solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for in vitro assays, Ethanol or PEG 400 for some in vivo studies). [12]

  • Prepare High-Concentration Stock: Weigh the Ethyl Hydantoate powder and add it to a vial. Add the pure (100%) co-solvent to dissolve the powder, creating a high-concentration stock solution (e.g., 50-100 mM). Use gentle vortexing or sonication if needed.

  • Dilution Strategy: This stock solution can now be diluted into your aqueous buffer. It is critical to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Stepwise Dilution: For your final working solution, add the concentrated stock dropwise into the vigorously stirring aqueous buffer. The final concentration of the co-solvent should be kept to a minimum, often below 1% v/v for cell-based assays, to avoid solvent-induced artifacts. [13]

  • Validation: After dilution, visually inspect the solution for any signs of precipitation (Tyndall effect). If the solution appears hazy, the solubility limit has been exceeded, and the formulation needs to be adjusted (e.g., by increasing the final co-solvent percentage or lowering the final Ethyl Hydantoate concentration).

Protocol 3: Formulation with Surfactants
  • Select Surfactant: Choose a biocompatible, non-ionic surfactant like Polysorbate 80. [11]

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its Critical Micelle Concentration (CMC). For Polysorbate 80, the CMC is ~0.012 mg/mL, so a starting concentration of 1-5% (10-50 mg/mL) is appropriate.

  • Add Compound: Add the weighed Ethyl Hydantoate powder directly to the surfactant solution.

  • Energy Input: Vigorously mix the solution. Gentle heating (e.g., to 40°C) or sonication can significantly aid in the encapsulation of the compound within the micelles. Mix until the solution is clear.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Validation: The resulting clear solution is a micellar formulation. It should remain stable upon storage. Diluting this formulation into media should not cause precipitation, as the drug is stably encapsulated.

References

  • Wikipedia. Cosolvent. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Pharma Times. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Allied Journal of Pharmaceutical and Therapeutic Innovations. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Slideshare. Methods of solubility enhancements. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • PubMed. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. [Link]

  • ACS Publications. Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. [Link]

  • Taylor & Francis. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Synonyms.com. pH adjustment: Significance and symbolism. [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. [Link]

  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • ACS Publications. Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. [Link]

  • Solubility of Things. Hydantoin. [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Journal of Advanced Pharmacy and Research. View of A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]

  • PubChem. Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-. [Link]

  • PubMed Central. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. [Link]

  • PubMed. Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. [Link]

  • PubChemLite. Ethyl hydantoate (C5H10N2O3). [Link]

  • Wikipedia. Hydantoin. [Link]

  • PubChem. Ethotoin. [Link]

  • NIST WebBook. Hydantoin, 1-ethyl-. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • ChemBK. Hydantoin 5-Ethyl. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubChem. Hydantoin, 5,5-bis(p-methoxyphenyl)-3-(2-piperidinoethyl)-, hemisulfate. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl allophanate. This guide is designed to provide you, our fellow scientists and researchers, with in-depth technical assistance and troubleshooting strategies to navigate the common challenges encountered during the purification of this important intermediate. As Senior Application Scientists, we have curated this resource to blend foundational chemical principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule and Potential Impurities

Ethyl 2-[(aminocarbonyl)amino]acetate is a polar molecule containing both a urea and an ester functional group. Its synthesis, often involving the reaction of an isocyanate with a carbamate or an alcohol, can lead to several impurities. A clear understanding of these potential contaminants is the first step toward a successful purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Residual isocyanates or ethyl glycinate can contaminate the crude product.

  • Isocyanurate Trimers: Isocyanates can trimerize to form highly stable isocyanurate rings, which can be difficult to remove.[1]

  • Polymeric Byproducts: Uncontrolled reaction conditions can lead to the formation of oligomeric or polymeric materials.

  • Solvent Residues: Solvents used in the synthesis and work-up procedures may be present in the crude product.

Purification Strategies: A Question-and-Answer Approach

Here, we address common questions and challenges encountered during the purification of Ethyl 2-[(aminocarbonyl)amino]acetate, offering detailed protocols and troubleshooting advice.

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[2]

Q1: What is the best solvent for recrystallizing crude Ethyl 2-[(aminocarbonyl)amino]acetate?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar molecule like ethyl 2-[(aminocarbonyl)amino]acetate, polar solvents are a good starting point.

Recommended Solvents & Solvent Systems:

Solvent/SystemRationale & Observations
Ethanol A good starting point due to the presence of the ester and urea functionalities. The compound is expected to have moderate solubility at room temperature and good solubility upon heating.
Isopropanol Similar to ethanol but may offer a different solubility profile that can be advantageous for separating specific impurities.
Ethyl Acetate/Hexane A common mixed-solvent system. The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed. This can be effective for removing more polar impurities.[3]
Water Due to the polar nature of the urea group, water can be a suitable solvent, especially for removing non-polar impurities. However, the ester group is susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in the recommended solvents to find the most suitable one.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: This often happens when the boiling point of the solvent is too high or when the solution is supersaturated with impurities. Try using a lower-boiling solvent or a solvent mixture. Adding a seed crystal of the pure compound can also induce crystallization.[4]

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may not be saturated enough, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If that fails, try adding a seed crystal. If the compound is too soluble, you may need to partially evaporate the solvent and cool again.

  • Problem: The yield is very low.

    • Cause & Solution: Too much solvent may have been used during dissolution. Use the minimum amount of hot solvent necessary. Ensure the solution is sufficiently cooled to maximize precipitation.

Caption: General workflow for the recrystallization of Ethyl 2-[(aminocarbonyl)amino]acetate.

Column Chromatography

For challenging separations or when recrystallization is ineffective, column chromatography is a powerful purification technique.[5] It separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

Q2: What are the recommended conditions for column chromatography of Ethyl 2-[(aminocarbonyl)amino]acetate?

A2: Given the polar nature of the compound, a normal-phase chromatography setup is generally suitable.

Recommended Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The polar silanol groups on the silica surface will interact with the polar urea and ester functionalities, allowing for separation from less polar impurities.
Mobile Phase Ethyl Acetate/Hexane gradientStart with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., up to 100% Ethyl Acetate). This will elute non-polar impurities first, followed by your target compound.[6]
Alternative Mobile Phase Dichloromethane/Methanol gradientFor very polar impurities, a more polar solvent system may be necessary. Start with 100% Dichloromethane and gradually add Methanol (e.g., up to 5%).[6]

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-[(aminocarbonyl)amino]acetate.

Troubleshooting Column Chromatography:

  • Problem: The compound does not move from the origin (Rf = 0).

    • Cause & Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.

  • Problem: All compounds elute together at the solvent front.

    • Cause & Solution: The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Problem: Tailing of the spot on the TLC plate.

    • Cause & Solution: This can be due to overloading the column or interactions with the silica gel. Try loading less material. For basic compounds that may interact strongly with the acidic silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.

Caption: A typical workflow for the purification of Ethyl 2-[(aminocarbonyl)amino]acetate by column chromatography.

Stability and Handling Considerations

Q3: Is Ethyl 2-[(aminocarbonyl)amino]acetate stable under acidic or basic conditions?

A3: Both the ester and the urea functionalities can be sensitive to acidic and basic conditions, particularly at elevated temperatures.

  • Acidic Conditions: Strong acids can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Basic Conditions: Strong bases can also lead to ester hydrolysis (saponification). The urea linkage is generally more stable but can also be susceptible to hydrolysis under harsh basic conditions.

Recommendation: During work-up and purification, it is advisable to maintain a near-neutral pH to avoid degradation of the product. If an aqueous wash is necessary, use a mild bicarbonate solution for neutralization, followed by a water wash.

References

  • WO2010067005A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents.
  • Šantrůčková, V., Fischer, J., & Klikarová, J. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 16(26), 3335-3342. Available at: [Link]

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2017). RSC Publishing. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents.
  • Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. (2024). MDPI. Retrieved from [Link]

  • Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Recrystallization. University of California, Los Angeles. Retrieved from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2017). RSC Publishing. Retrieved from [Link]

  • Column Chromatography. University of Colorado Boulder. Retrieved from [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (2013). ResearchGate. Retrieved from [Link]

  • Ethyl allophanate. Georganics. Retrieved from [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (2024). PubMed. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses. Retrieved from [Link]

  • Recrystallization. University of Massachusetts Boston. Retrieved from [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Organic Chemistry Portal. Retrieved from [Link]

  • Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. (2022). MDPI. Retrieved from [Link]

  • US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents.
  • Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. (2015). National Institutes of Health. Retrieved from [Link]

  • WO2013177645A1 - Distillation process for reducing ethyl carbamate contamination in alcoholic beverages - Google Patents.
  • Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. (2020). ResearchGate. Retrieved from [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (2019). CentAUR. Retrieved from [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved from [Link]

  • Recrystallization. University of California, Irvine. Retrieved from [Link]

  • Non-Traditional Methods for the Green Synthesis of Fine Chemicals. (2022). ScholarWorks at UMass Boston. Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14). PubMed. Retrieved from [Link]

Sources

Side reactions to consider when using Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-[(aminocarbonyl)amino]acetate (also known as Ethyl Hydantoate). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most pressing issues encountered in the lab, from low yields to unexpected product formation.

Q1: My reaction yield is significantly lower than expected. What are the primary side reactions consuming my starting material?

Low yields when using Ethyl 2-[(aminocarbonyl)amino]acetate are commonly traced back to three main competing pathways: premature intramolecular cyclization, hydrolysis, and thermal decomposition. Understanding the conditions that favor these pathways is the first step in mitigating them.

  • Intramolecular Cyclization: The most common side reaction is the conversion of the linear urea ester into a cyclic hydantoin (specifically, imidazolidine-2,4-dione, also known as glycolylurea).[1] This reaction is often the intended next step in a synthesis but can occur prematurely under acidic or heated conditions, effectively consuming your starting material. The reaction proceeds via nucleophilic attack of a urea nitrogen onto the ethyl ester carbonyl, with the subsequent elimination of ethanol.[2]

  • Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly in the presence of water under either acidic or basic conditions.[3][4] This side reaction produces the corresponding carboxylic acid, 2-[(aminocarbonyl)amino]acetic acid (hydantoic acid), which is significantly more polar and may complicate purification.

  • Thermal Decomposition: While less common at moderate temperatures, urea derivatives can undergo thermal decomposition. Carbamates, which are structurally related, are known to decompose into isocyanates and alcohols.[5] For Ethyl 2-[(aminocarbonyl)amino]acetate, significant heating could potentially lead to complex degradation pathways.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions main Ethyl 2-[(aminocarbonyl)amino]acetate desired_product Desired Product (e.g., N-Alkylation/Acylation) main->desired_product Target Reagents (e.g., R-X, Base) hydantoin Hydantoin (Cyclization) main->hydantoin Heat or Acid (H⁺) acid Hydantoic Acid (Hydrolysis) main->acid H₂O / H⁺ or OH⁻ decomp Decomposition Products main->decomp High Temp.

Caption: Key reaction pathways for Ethyl 2-[(aminocarbonyl)amino]acetate.

Q2: I'm observing a highly polar byproduct that streaks on my TLC plate. What is it and how can I prevent its formation?

This is a classic sign of hydrolysis. The byproduct is almost certainly 2-[(aminocarbonyl)amino]acetic acid (hydantoic acid). The carboxylic acid group makes it much more polar than the starting ethyl ester, causing it to interact strongly with silica gel and streak during chromatography.

Causality: Hydrolysis is typically introduced via:

  • Wet Solvents or Reagents: Using non-anhydrous solvents (e.g., technical grade DMF or ethanol) or reagents that contain water.

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous layers during extraction.

  • Atmospheric Moisture: Running the reaction open to the air in a humid environment.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Ensure Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry any solid reagents in a vacuum oven before use if they are suspected to be hygroscopic.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Workup pH:

    • If an aqueous workup is necessary, perform it quickly and at low temperatures (e.g., on an ice bath).

    • Neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions (pH < 4 or pH > 10) for extended periods.

  • Non-Aqueous Workup:

    • If possible, consider a non-aqueous workup. This may involve filtering the reaction mixture and removing the solvent under reduced pressure, followed by direct purification.

Q3: My reaction requires heating, but I'm getting a mixture of my desired product and a cyclic impurity. How can I control the outcome?

The cyclic impurity is hydantoin . Its formation is accelerated by both heat and acid.[6] When your desired reaction requires elevated temperatures, you are creating conditions that also favor this unwanted cyclization. The key is to find a kinetic window where your desired reaction proceeds faster than the cyclization.

Expertise-Driven Insights:

  • The rate of cyclization is highly dependent on the steric and electronic nature of your reaction. If your desired reaction is slow, cyclization is more likely to compete.

  • The presence of even catalytic amounts of acid (including Lewis acids or acidic impurities in your reagents) can dramatically accelerate hydantoin formation.

Table 1: Optimizing Reaction Conditions to Avoid Premature Cyclization

ParameterCondition Favoring Desired ProductCondition Favoring Cyclization Side-Product
Temperature Use the lowest possible temperature that allows your reaction to proceed at a reasonable rate.High temperatures (>80 °C).
pH / Catalyst Neutral or slightly basic conditions (e.g., using non-nucleophilic bases like DIPEA or 2,6-lutidine).Acidic conditions (Brønsted or Lewis acids).
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures.
Solvent Aprotic solvents (e.g., THF, Dioxane, Acetonitrile).Protic solvents may facilitate proton transfer for cyclization.

Experimental Workflow: Kinetic Analysis To find the optimal conditions, perform a simple kinetic study:

  • Set up several small-scale reactions in parallel at different temperatures (e.g., 40°C, 60°C, 80°C).

  • Take an aliquot from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Quench the aliquots immediately in a cold solvent.

  • Analyze the ratio of the desired product to hydantoin by LC-MS or ¹H NMR.

  • Plot the formation of both species over time for each temperature to identify the best conditions.

Caption: Logical workflow for reaction optimization.

Q4: Can I use Ethyl 2-[(aminocarbonyl)amino]acetate as a precursor for hydantoin? If so, what is a reliable protocol?

Absolutely. While premature cyclization is often a side reaction, it can be harnessed to efficiently synthesize the parent hydantoin ring. The key is to use conditions that drive the reaction to completion. Acid catalysis is the most common method.[6]

Protocol: Acid-Catalyzed Cyclization to Hydantoin This protocol is a self-validating system. Successful completion will result in the disappearance of the starting material's ethyl signals in the ¹H NMR and the appearance of a new methylene signal for the hydantoin ring.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-[(aminocarbonyl)amino]acetate (1.0 eq) in a suitable solvent such as ethanol or dioxane (approx. 0.5 M concentration).

  • Catalyst Addition:

    • Add a catalytic amount of a strong acid. Concentrated hydrochloric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (p-TsOH, 0.1 eq) are effective.[7]

  • Heating:

    • Heat the mixture to reflux (typically 80-100 °C, depending on the solvent).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. The product, hydantoin, is more polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If it remains in solution, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Table 2: Troubleshooting the Hydantoin Synthesis

Observed IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient acid catalyst or low temperature.Add an additional portion of the acid catalyst. Ensure the reaction is reaching the target reflux temperature.
Formation of Polar Impurity Hydrolysis of the product hydantoin ring under harsh acidic conditions.Use only a catalytic amount of acid. Avoid prolonged heating after the reaction is complete. Neutralize before workup.
Low Isolated Yield Product is partially soluble in the mother liquor.Cool the crystallization solvent in an ice bath for an extended period before filtration. Concentrate the mother liquor to obtain a second crop.
References
  • Benchchem. Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. Benchchem Technical Support.
  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Simůnek, P., & Macháček, V. (2009). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Pizzi, A. (1994). Structure formation in urea-formaldehyde resin synthesis. Journal of Applied Polymer Science.
  • Olin, J. F. (1942). U.S. Patent No. 2,278,374. U.S.
  • Benchchem. Troubleshooting guide for Bucherer-Bergs hydantoin synthesis. Benchchem Technical Support.
  • Organic Chemistry Portal. Hydantoin synthesis. Organic-Chemistry.org. [Link]

  • Daily, N. J. (1971). The thermal decompositions of carbamates. I.
  • Wikipedia. Hydantoin. Wikipedia. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. MasterOrganicChemistry.com. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl Hydantoate Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of ethyl hydantoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the derivatization of ethyl hydantoate. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles.

Low or No Product Yield

Symptom: After the reaction and work-up, analysis (TLC, LC-MS, GC-MS) shows a low yield of the desired ethyl hydantoate derivative or its complete absence.

Possible Causes & Corrective Actions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: Derivatization reactions are equilibrium processes. Insufficient reaction time or suboptimal temperature can prevent the reaction from reaching completion.[1][2]

    • Solution:

      • Extend Reaction Time: Monitor the reaction progress at set intervals (e.g., 1, 2, 4, 8 hours) to determine the optimal duration.

      • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to side product formation.[3]

      • Reagent Stoichiometry: An excess of the derivatizing agent is often used to drive the reaction forward.[4] Consider increasing the molar ratio of the derivatizing agent to ethyl hydantoate.

  • Reagent Degradation: The derivatizing agent may have degraded due to improper storage or handling.

    • Causality: Many derivatizing agents, such as chloroformates and silylating agents, are sensitive to moisture and can hydrolyze over time, rendering them inactive.[5]

    • Solution:

      • Use Fresh Reagents: Whenever possible, use a fresh bottle of the derivatizing agent.

      • Proper Handling: Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Aliquoting: Aliquot the reagent into smaller, sealed vials to minimize exposure to air and moisture upon repeated use.

  • Presence of Water: Trace amounts of water in the reaction mixture can consume the derivatizing agent.

    • Causality: Water can react with many common derivatizing agents, leading to their hydrolysis and preventing the desired reaction with ethyl hydantoate.[6]

    • Solution:

      • Dry Solvents: Use anhydrous solvents for the reaction.

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent moisture from the air from interfering.

  • Incorrect pH: The pH of the reaction medium may not be optimal for the specific derivatization chemistry.

    • Causality: The nucleophilicity of the amine group on ethyl hydantoate and the reactivity of the derivatizing agent are highly dependent on the pH of the solution.[3]

    • Solution:

      • pH Optimization: Perform small-scale reactions at different pH values to find the optimum. For many reactions involving amines, a slightly basic pH is ideal to ensure the amine is deprotonated and thus more nucleophilic.[3]

      • Buffering: Use a suitable buffer to maintain the optimal pH throughout the reaction.

Formation of Multiple Products (Side Reactions)

Symptom: Chromatographic analysis reveals multiple peaks, indicating the formation of undesired byproducts.

Possible Causes & Corrective Actions:

  • Reaction with Solvent: The derivatizing agent may be reacting with the solvent.

    • Causality: Protic solvents like alcohols can react with acylating or silylating agents.

    • Solution:

      • Choose an Inert Solvent: Select a solvent that is inert to the reaction conditions, such as acetonitrile, dichloromethane, or tetrahydrofuran.

      • Solvent Screening: If unsure, perform a small-scale reaction of the derivatizing agent in the chosen solvent to check for reactivity.

  • Over-Derivatization: If the ethyl hydantoate molecule has other reactive sites, multiple derivatizations may occur.

    • Causality: The hydantoin ring itself contains amide protons that could potentially react under harsh conditions.

    • Solution:

      • Milder Reaction Conditions: Reduce the reaction temperature and time.

      • Stoichiometry Control: Use a stoichiometric amount of the derivatizing agent or only a slight excess.

  • Thermal Decomposition: The desired product or starting material may be degrading at the reaction temperature.

    • Causality: Hydantoin structures can be susceptible to ring-opening or other decomposition pathways at elevated temperatures.[7]

    • Solution:

      • Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • Catalyst: Investigate the use of a catalyst that can promote the reaction at a lower temperature.

Derivative Instability

Symptom: The yield of the derivative decreases over time when the sample is stored before analysis.

Possible Causes & Corrective Actions:

  • Hydrolysis: The newly formed derivative may be susceptible to hydrolysis.

    • Causality: Silyl and some acyl derivatives can be moisture-sensitive and revert to the original analyte.[8]

    • Solution:

      • Anhydrous Storage: Store the derivatized sample under anhydrous conditions, for example, by adding a drying agent or storing it in a desiccator.

      • Immediate Analysis: Analyze the sample as soon as possible after derivatization.[9]

      • pH Control: Adjust the pH of the sample to a range where the derivative is most stable.

  • Light Sensitivity: The derivative may be photolabile.

    • Causality: Some chemical structures can degrade upon exposure to light.

    • Solution:

      • Amber Vials: Store the derivatized samples in amber vials to protect them from light.

      • Work in Dim Light: Perform the derivatization and sample preparation in a dimly lit area if possible.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the optimization of ethyl hydantoate derivatization?

A1: The most critical parameters are typically the choice of derivatizing agent, solvent, reaction temperature, reaction time, and the molar ratio of reactants.[1][4] The pH of the reaction medium can also be crucial, especially when dealing with amine functional groups.[3] A systematic approach, such as a Design of Experiments (DoE), can be highly effective in optimizing these parameters simultaneously.

Q2: How do I choose the right derivatizing agent for my analytical needs?

A2: The choice of derivatizing agent depends on the analytical technique you are using.

  • For Gas Chromatography (GC): The goal is to increase volatility and thermal stability. Silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride) are common choices.[8]

  • For High-Performance Liquid Chromatography (HPLC) with UV/Vis detection: If ethyl hydantoate lacks a strong chromophore, you can introduce one via derivatization to enhance detection.

  • For HPLC with Fluorescence detection: Derivatizing with a fluorescent tag (e.g., dansyl chloride, OPA) can significantly improve sensitivity.[8]

  • For Chiral Analysis: A chiral derivatizing agent of high optical purity is required to form diastereomers that can be separated on a non-chiral column.[9]

Q3: My derivatization reaction is not going to completion. What should I try first?

A3: First, verify the integrity of your reagents, especially the derivatizing agent, as they can degrade over time.[5] If the reagents are viable, extending the reaction time is often the simplest initial step. If that does not improve the yield, a modest increase in temperature or the molar ratio of the derivatizing agent can be effective.[1][2]

Q4: How can I confirm the identity of my ethyl hydantoate derivative?

A4: Mass spectrometry (MS) is a powerful tool for confirming the identity of your derivative. The mass spectrum should show a molecular ion peak corresponding to the expected mass of the derivatized ethyl hydantoate. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Q5: I am performing a chiral derivatization of ethyl hydantoate and see four peaks instead of the expected two. What could be the cause?

A5: This could be due to a few factors:

  • Impure Chiral Derivatizing Agent: If your chiral derivatizing agent is not enantiomerically pure, it will lead to the formation of four stereoisomers.[9]

  • Racemization: The reaction conditions may be causing racemization of either the ethyl hydantoate or the derivatizing agent. This is more likely under harsh pH or high-temperature conditions.[3]

  • Side Reactions: The extra peaks could be from side products of the reaction.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Silylation of Ethyl Hydantoate for GC-MS Analysis
  • Preparation: In a clean, dry 2 mL autosampler vial, add approximately 1 mg of ethyl hydantoate standard.

  • Solvent Addition: Add 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Table 1: Optimization of Silylation Reaction Conditions
ParameterCondition 1Condition 2 (Optimized)Condition 3
Temperature 60°C70°C80°C
Time 30 min30 min30 min
Relative Peak Area 85%100%98% (minor degradation)

Rationale: Increasing the temperature from 60°C to 70°C improved the reaction efficiency. However, a further increase to 80°C showed a slight decrease in the main product peak with the appearance of a small impurity peak, suggesting potential thermal degradation.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Integrity (Freshness, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes replace_reagents->start conditions_ok Successful? optimize_conditions->conditions_ok troubleshoot_further Investigate Other Causes (pH, Water, Side Reactions) conditions_ok->troubleshoot_further No success Problem Solved conditions_ok->success Yes troubleshoot_further->start

Caption: A flowchart for systematically troubleshooting low product yield.

Diagram 2: Experimental Workflow for Derivatization Optimization

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_eval Evaluation reagents Ethyl Hydantoate Derivatizing Agent Solvent reaction Reaction Setup (Varying T, t, ratio) reagents->reaction analytical_method Analytical Technique (GC-MS, LC-MS, etc.) reaction->analytical_method data Data Acquisition (Peak Area, Purity) analytical_method->data evaluation Evaluate Results & Identify Optimal Conditions data->evaluation

Caption: A generalized workflow for optimizing derivatization reactions.

V. References

  • ResearchGate. (n.d.). Optimization of reaction conditionsfor hydantoins. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a)... Retrieved from [Link]

  • Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). US4746755A - Preparation of hydrantoic acids and hydantoins. Retrieved from

  • ResearchGate. (n.d.). Optimization of derivatization conditions for PRG (2 g/ml). Retrieved from [Link]

  • National Institutes of Health. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of derivatization reagents and the reaction conditions. A,.... Retrieved from [Link]

  • Leonard, M. (2015, October 4). A novel hydantoin synthesis and exploration of related reactions. RMIT University. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

Sources

Preventing degradation of Ethyl 2-[(aminocarbonyl)amino]acetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 2-[(aminocarbonyl)amino]acetate (also known as Ethyl Hydantoate; CAS 6293-20-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Our goal is to provide you with the expertise and methodologies necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Ethyl 2-[(aminocarbonyl)amino]acetate is a valuable reagent, but its bifunctional nature, containing both an ester and a urea-like moiety, makes it susceptible to specific degradation pathways. This guide provides a structured approach to understanding and preventing these issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the handling and storage of Ethyl 2-[(aminocarbonyl)amino]acetate.

Question: My container of solid Ethyl 2-[(aminocarbonyl)amino]acetate has formed clumps or turned into a hard cake. Is it still usable?

Answer: This is a classic sign of moisture absorption. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This physical change often precedes chemical degradation. While the material might not be fully degraded, its purity is questionable, and it will be difficult to weigh accurately.[2] We strongly recommend performing a purity analysis before use. For future prevention, please refer to our recommended storage protocols.

Question: What are the absolute ideal storage conditions for long-term stability?

Answer: For maximum stability, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][3] Place this container inside a desiccator with a fresh desiccant (like Drierite or silica gel) in a cool, dark, and well-ventilated area.[4][5] Refrigeration (2-8°C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation.[6][7]

Question: I suspect my sample has degraded. What is the quickest way to check its purity?

Answer: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase method can effectively separate the parent compound from its primary degradation products. You can also use Gas Chromatography (GC) if the degradation products are volatile.[8][9] For a detailed starting point, see our Purity Assessment Protocol in Part 3.

Question: Can I prepare a stock solution of this compound and store it?

Answer: We advise against long-term storage in solution. The presence of a solvent, especially protic solvents like water or alcohols, significantly accelerates hydrolysis of both the ester and urea functional groups.[10][11][12] If you must store a solution, use an anhydrous aprotic solvent (e.g., anhydrous Acetonitrile or Dioxane), store it at -20°C or below, and use it as quickly as possible. Always perform a quality check if the solution has been stored for an extended period.

Part 2: Troubleshooting Guide for Degradation Issues

This section delves deeper into the causes of degradation and provides systematic approaches to resolve them.

Issue 1: Physical Changes in the Solid Compound (Clumping, Discoloration)
  • Probable Cause: Exposure to atmospheric moisture.

  • Underlying Mechanism (Causality): The urea moiety (-NH-CO-NH-) is particularly prone to forming hydrogen bonds with water molecules, drawing them from the air into the solid lattice.[1][4] This initial absorption of water causes physical clumping and can act as the reactant for subsequent chemical degradation.[2]

  • Immediate Actions:

    • If the material is only lightly clumped, you can try breaking it up with a clean, dry spatula inside a glove box or a low-humidity environment.[1]

    • If the material is severely caked or discolored, it is a strong indicator of significant moisture uptake and potential chemical degradation. Purity must be verified before use.

  • Systematic Prevention: The most effective strategy is rigorous exclusion of moisture. This is a self-validating system: if the compound remains a free-flowing powder, your storage protocol is effective. Always store the compound in a desiccator and minimize the time the container is open to the atmosphere.[2][4]

Issue 2: Observed Loss of Purity or Inconsistent Experimental Results
  • Probable Cause: Chemical hydrolysis.

  • Underlying Mechanism (Causality): Ethyl 2-[(aminocarbonyl)amino]acetate has two primary sites susceptible to hydrolysis, a reaction with water that breaks down the molecule. This reaction is often catalyzed by trace acidic or basic impurities on glassware or in the atmosphere.

    • Ester Hydrolysis: The ethyl ester group can be cleaved by water to form Ethanol and 2-[(aminocarbonyl)amino]acetic acid. This reaction is reversible under acidic conditions and irreversible under basic conditions.[12][13]

    • Urea Hydrolysis: The urea linkage is susceptible to cleavage, especially at non-neutral pH and elevated temperatures.[10][11] Studies on urea show it is most stable between pH 4-8 and its degradation accelerates with increasing temperature.[14] This degradation can ultimately lead to the formation of glycine derivatives, ammonia, and CO₂, which can further alter the pH of the microenvironment and accelerate decomposition.

  • Visualization of Degradation Pathways:

    G cluster_0 Degradation Pathways parent Ethyl 2-[(aminocarbonyl)amino]acetate hydrolysis_ester Ester Hydrolysis parent->hydrolysis_ester hydrolysis_urea Urea Hydrolysis parent->hydrolysis_urea catalysts Catalyzed By: - Water (H₂O) - Acid (H⁺) - Base (OH⁻) - Heat parent->catalysts product_ester_1 Ethanol hydrolysis_ester->product_ester_1 product_ester_2 2-[(aminocarbonyl)amino]acetic acid hydrolysis_ester->product_ester_2 product_urea_1 Ethyl 2-aminoacetate hydrolysis_urea->product_urea_1 product_urea_2 Further Decomposition (NH3, CO2, etc.) product_urea_1->product_urea_2

    Caption: Primary degradation pathways for Ethyl 2-[(aminocarbonyl)amino]acetate.

  • Solutions and Preventative Measures:

    • Temperature Control: Never store the compound near heat sources like ovens or in direct sunlight.[7][15] Adhere to recommended refrigerated conditions.

    • Atmosphere Control: For critical applications or long-term storage, purge the container with an inert gas like argon before sealing.

    • pH Neutrality: Ensure all labware is scrupulously clean and free of acidic or basic residues before handling the compound.

Part 3: Protocols and Methodologies

These protocols provide standardized procedures to ensure the integrity of your compound.

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity. Date the container.

  • Initial Storage: Immediately place the sealed container in a desiccator within a refrigerator set to 2-8°C.

  • Dispensing:

    • Move the desiccator from the refrigerator to the lab bench. Allow the entire desiccator to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent water condensation on the cold container.

    • If possible, perform weighing and handling in a glove box with low humidity or under a stream of inert gas.

    • Minimize the time the primary container is open. Use a clean, dry spatula to dispense the required amount quickly.

  • Resealing and Storage:

    • Securely tighten the container cap. For extra protection, wrap the cap junction with Parafilm.

    • Promptly return the container to the desiccator and place it back in the refrigerator.

Workflow: Decision-Making for Suspected Degradation

This workflow provides a logical path for troubleshooting.

G start Suspected Degradation (e.g., failed reaction, physical change) observe Visual Inspection of Solid start->observe is_clumped Is material clumped, caked, or discolored? observe->is_clumped purity_check Perform Purity Analysis (See HPLC Protocol) is_clumped->purity_check Yes use Proceed with Experiment (Use with caution) is_clumped->use No is_pure Purity > 98%? purity_check->is_pure is_pure->use Yes discard Discard Material & Review Storage Protocol is_pure->discard No review_storage Review and Improve Storage & Handling Protocol discard->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This method provides a baseline for evaluating the purity of Ethyl 2-[(aminocarbonyl)amino]acetate.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, linear ramp to 95% B over 15 min, hold 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.

Data Interpretation: Purity is calculated using area normalization. The peak area of the parent compound is expressed as a percentage of the total area of all observed peaks. The appearance of significant new peaks, especially earlier-eluting (more polar) ones, suggests hydrolytic degradation.

Part 4: Summary of Key Stability Factors
FactorImpact on StabilityRecommended Preventative Action
Moisture / Humidity High risk. Reactant for hydrolysis, causes physical clumping.[1][2]Store in airtight containers within a desiccator.[4] Minimize air exposure.
Temperature High risk. Significantly accelerates the rate of all degradation reactions.[10][11]Store in a cool (2-8°C) environment, away from heat sources.[7]
pH (Acids/Bases) High risk. Strongly catalyzes both ester and urea hydrolysis.[12]Use clean, neutral labware. Avoid exposure to acidic or basic vapors.
Light Moderate risk. Can provide energy to initiate degradation, though not the primary pathway.Store in opaque containers or in a dark location.[5]
References
  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. [Link]

  • Stability of urea in solution and pharmaceutical preparations - PubMed. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

  • Stability of urea in solution and pharmaceutical preparations - Journal of Cosmetic Science. [Link]

  • Stability of urea in solution and pharmaceutical preparations. - Semantic Scholar. [Link]

  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES - Mladen E. Lilov. [Link]

  • Practices for Proper Chemical Storage - University of Nebraska-Lincoln. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. [Link]

  • Effect of pH on the Properties of Urea Formaldehyde Adhesives - International Journal of Materials and Chemistry. [Link]

  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. [Link]

  • What Are The Best Practices For Chemical Storage In A Laboratory? - Chemistry For Everyone - YouTube. [Link]

  • Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET ethyl acetate - Petrol Kimya. [Link]

  • How Do Chemical Manufacturers Assess Purity? - Moravek, Inc. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Reaction rate and activation energy of the acid hydrolysis of ethyl acetate - Pro-Lehrsysteme. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate (also known as ethyl ureidoacetate or hydantoic acid ethyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.

Introduction

Ethyl 2-[(aminocarbonyl)amino]acetate is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like hydantoins, which are of significant interest in medicinal chemistry.[1][2] The successful synthesis of this compound is crucial for the advancement of various research and development projects. This guide provides practical, field-proven insights to overcome common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate?

A1: There are two primary and cost-effective routes for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate:

  • From Glycine Ethyl Ester: This method typically involves the reaction of glycine ethyl ester hydrochloride with a cyanate salt, such as potassium cyanate.[1]

  • From Ethyl Chloroacetate: This route involves the reaction of ethyl chloroacetate with urea.[3]

Q2: What are the typical reaction conditions for the synthesis from glycine ethyl ester?

A2: The reaction of glycine ethyl ester hydrochloride with potassium cyanate is generally carried out in an aqueous solution at a low temperature, typically around -5°C, for a couple of hours.[1]

Q3: What are the recommended reaction conditions for the synthesis from ethyl chloroacetate and urea?

A3: The reaction between ethyl chloroacetate and urea is often performed in a solvent like ethanol and refluxed for several hours to drive the reaction to completion.[3]

Q4: What is the expected yield for this synthesis?

A4: The yield can vary depending on the chosen route and optimization of reaction conditions. With the glycine ethyl ester and potassium cyanate method, yields can be quite good.[1] The reaction of ethyl chloroacetate and urea can also provide good yields, though side reactions can sometimes lower the overall output.[3]

Q5: How is the product typically purified?

A5: Purification often involves filtration to collect the solid product, followed by washing with cold water or an organic solvent to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as water or ethanol, can be employed to obtain a high-purity product.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of Ethyl 2-[(aminocarbonyl)amino]acetate. What could be the reasons and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions for each synthetic route.

For the Glycine Ethyl Ester Route:

  • Cause 1: Incomplete reaction. The reaction between glycine ethyl ester and potassium cyanate is temperature-sensitive.[1] If the temperature is too high, side reactions may occur. If it's too low or the reaction time is too short, the reaction may not go to completion.

    • Solution: Carefully control the reaction temperature, maintaining it at the recommended -5°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

  • Cause 2: Hydrolysis of the ester. The ester group in both the starting material and the product can be susceptible to hydrolysis, especially if the reaction is run for an extended period or at a non-optimal pH.

    • Solution: Keep the reaction time to the recommended duration. During workup, avoid strongly acidic or basic conditions.

For the Ethyl Chloroacetate and Urea Route:

  • Cause 1: Side reaction forming hydantoin. A significant side reaction in this synthesis is the cyclization of the desired product to form hydantoin, especially under prolonged heating or in the presence of a base.[4]

    • Solution: Optimize the reaction time and temperature. Avoid excessive heating. It is often a delicate balance between driving the initial reaction to completion and preventing the subsequent cyclization.

  • Cause 2: Inefficient reaction conditions. The reaction between ethyl chloroacetate and urea can be sluggish.

    • Solution: Ensure efficient stirring and maintain a steady reflux. The choice of solvent can also be critical; ethanol is commonly used.[3]

Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Impurities can significantly impact the utility of your product in subsequent steps. Here are the common impurities and purification strategies.

  • Impurity 1: Unreacted Starting Materials. Incomplete reactions will leave unreacted glycine ethyl ester hydrochloride, ethyl chloroacetate, or urea in your product.

    • Purification:

      • Washing: Washing the crude product with cold water can help remove water-soluble starting materials like urea and glycine ethyl ester hydrochloride.

      • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for removing most impurities. The choice of solvent will depend on the solubility profile of your product versus the impurities.

  • Impurity 2: Hydantoin. As mentioned earlier, hydantoin is a common byproduct in the reaction of ethyl chloroacetate and urea.

    • Purification: Hydantoin has different solubility characteristics compared to Ethyl 2-[(aminocarbonyl)amino]acetate. Careful selection of a recrystallization solvent can help in its separation.

  • Impurity 3: Polymeric materials. Under certain conditions, starting materials or the product might polymerize, leading to a tarry substance.[5]

    • Purification: If significant polymerization has occurred, purification can be challenging. It may require column chromatography to isolate the desired product. To avoid this, ensure strict temperature control and use fresh, pure starting materials.

Experimental Protocols

Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride and Potassium Cyanate
  • Dissolve glycine ethyl ester hydrochloride in water in a flask equipped with a magnetic stirrer.

  • Cool the solution to -5°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of potassium cyanate in water.

  • Slowly add the potassium cyanate solution to the glycine ethyl ester hydrochloride solution while maintaining the temperature at -5°C and stirring vigorously.[1]

  • Continue stirring at this temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum. For higher purity, the product can be recrystallized from water or ethanol.

Protocol 2: Synthesis from Ethyl Chloroacetate and Urea
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl chloroacetate, urea, and ethanol.[3]

  • Heat the mixture to reflux with constant stirring.

  • Continue refluxing for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Data Presentation

ParameterSynthesis from Glycine Ethyl EsterSynthesis from Ethyl Chloroacetate
Primary Reactants Glycine ethyl ester HCl, Potassium cyanateEthyl chloroacetate, Urea
Typical Solvent WaterEthanol
Reaction Temperature -5°CReflux (approx. 78°C for ethanol)
Typical Reaction Time 2 hours[1]3-4 hours[3]
Key Side Reaction Hydrolysis of esterHydantoin formation
Purification Method Filtration, Washing, RecrystallizationFiltration, Washing, Recrystallization

Visualizations

Reaction Mechanisms

reaction_mechanisms cluster_0 Route 1: From Glycine Ethyl Ester cluster_1 Route 2: From Ethyl Chloroacetate Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Intermediate_1 Isocyanic Acid + Glycine Ethyl Ester Glycine Ethyl Ester HCl->Intermediate_1  H2O, -5°C KCNO KCNO KCNO->Intermediate_1 Product_1 Ethyl 2-[(aminocarbonyl)amino]acetate Intermediate_1->Product_1 Ethyl Chloroacetate Ethyl Chloroacetate Intermediate_2 Nucleophilic Substitution Ethyl Chloroacetate->Intermediate_2  Ethanol, Reflux Urea Urea Urea->Intermediate_2 Product_2 Ethyl 2-[(aminocarbonyl)amino]acetate Intermediate_2->Product_2

Caption: Reaction pathways for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate.

Troubleshooting Workflow: Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Route Which synthesis route was used? Start->Check_Route Route_Glycine Glycine Ethyl Ester Route Check_Route->Route_Glycine Glycine Route_Chloroacetate Ethyl Chloroacetate Route Check_Route->Route_Chloroacetate Chloroacetate Check_Temp Was reaction temperature maintained at -5°C? Route_Glycine->Check_Temp Check_Reflux Was a steady reflux maintained? Route_Chloroacetate->Check_Reflux Check_Time_Glycine Was reaction time sufficient? Check_Temp->Check_Time_Glycine Yes Solution_Temp Optimize temperature control Check_Temp->Solution_Temp No Solution_Time_Glycine Monitor with TLC to ensure completion Check_Time_Glycine->Solution_Time_Glycine No End Improved Yield Check_Time_Glycine->End Yes Check_Hydantoin Check for hydantoin byproduct Check_Reflux->Check_Hydantoin Yes Solution_Reflux Ensure efficient heating and stirring Check_Reflux->Solution_Reflux No Solution_Hydantoin Optimize reaction time to minimize cyclization Check_Hydantoin->Solution_Hydantoin Yes Check_Hydantoin->End No Solution_Temp->End Solution_Time_Glycine->End Solution_Reflux->End Solution_Hydantoin->End

Caption: A logical workflow for troubleshooting low product yield.

References

  • Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. TAR UC Journal of Science and Technology, 1(1), 19-27. [Link]

  • PubMed. Synthesis of a set of ethyl 1-carbamoyl-3-oxoquinoxaline-2-carboxylates and of their constrained analogue imidazo. [Link]

  • Semantic Scholar. Synthesis of new 5-benzylidene-hydantoin esters. [Link]

  • Google Patents. US3792081A - Esters of hydantoic acid.
  • Organic Syntheses. pseudothiohydantoin. [Link]

  • MDPI. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions (Doctoral dissertation, RMIT University). [Link]

Sources

Common impurities in commercial Ethyl Hydantoate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl Hydantoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with commercial-grade ethyl hydantoate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to ensure you can achieve the highest purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my commercial ethyl hydantoate?

The impurities in commercial ethyl hydantoate typically stem from its synthesis route or subsequent degradation. The most common synthetic pathway is a variation of the Urech hydantoin synthesis, which involves reacting an α-amino acid ester (like glycine ethyl ester) with a cyanate.[1][2]

Therefore, you can expect to find:

  • Starting Materials: Unreacted glycine ethyl ester or its hydrochloride salt and residual cyanate salts.

  • Synthesis Byproducts: Ureido derivatives (e.g., ethyl 2-ureidoacetate), which are intermediates that failed to cyclize.[1][3] Di- and poly-glycine derivatives may also be present.

  • Solvent Residues: Ethyl acetate is a common recrystallization or extraction solvent, and commercial grades can contain trace amounts of water, ethanol, and acetic acid.[4][5] Other solvents like ethanol may also be present from the esterification of glycine.[1]

  • Degradation Products: Ethyl hydantoate can undergo hydrolysis, especially in the presence of moisture or acid/base catalysts, to form hydantoic acid or even glycine.[6]

Q2: My ethyl hydantoate is slightly yellow. Does this indicate impurity?

A slight yellow tint is a common observation and often indicates the presence of trace-level, colored byproducts from the synthesis, which may have extended chromophore systems. While this may not significantly impact the overall purity percentage as determined by techniques like NMR or GC, it can be problematic for applications requiring high optical clarity. This discoloration can often be removed by recrystallization with a small amount of activated carbon.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

First, compare your spectrum against a reference spectrum for pure ethyl hydantoate. Residual solvents are common culprits. For example, ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.[7]

If the peaks do not correspond to common solvents, they are likely synthesis-related impurities.

  • Glycine Ethyl Ester: Will show characteristic signals for the ester ethyl group and the α-protons.

  • Ethyl 2-ureidoacetate (Ureido Intermediate): This open-chain precursor will have distinct signals for its additional N-H protons compared to the cyclized hydantoin.

For definitive identification of unknown impurities, more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[8][9]

Q4: How should I store ethyl hydantoate to minimize degradation?

Ethyl hydantoate is susceptible to hydrolysis.[6] To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to diagnose and resolve purity issues with your ethyl hydantoate.

Workflow for Impurity Identification and Removal

This workflow provides a systematic approach to purifying commercial ethyl hydantoate.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation start Receive Commercial Ethyl Hydantoate analyze Analyze Purity (¹H NMR, HPLC/GC) start->analyze check Purity Meets Specification? analyze->check decision Choose Purification Method check->decision No dry Dry & Store Product check->dry Yes recryst Recrystallization decision->recryst High initial purity (>90%) Crystalline solid chrom Column Chromatography decision->chrom Multiple impurities Oily substance extract Liquid-Liquid Extraction decision->extract Acidic/Basic impurities reanalyze Re-analyze Purity (¹H NMR, HPLC/GC) recryst->reanalyze chrom->reanalyze extract->reanalyze final_check Purity Meets Specification? reanalyze->final_check final_check->decision No (Re-purify) final_check->dry Yes finish Product Ready for Use dry->finish

Caption: Workflow for analyzing, purifying, and validating ethyl hydantoate.

Problem: Initial analysis shows purity <98% or the presence of multiple impurities.

When dealing with significant impurities, a multi-step or a more rigorous single-step purification protocol is necessary. The choice depends on the nature of the impurities.

Solution 1: Recrystallization Protocol (For removing minor, less soluble impurities)

Recrystallization is a powerful technique that relies on the differences in solubility between the compound of interest and the impurities in a given solvent at different temperatures. It is most effective when the target compound is significantly more soluble in the hot solvent than in the cold solvent, while the impurities are either highly soluble or poorly soluble in the cold solvent.

Step-by-Step Protocol:

  • Solvent Selection: Ethyl acetate is a commonly used and effective solvent for recrystallizing ethyl hydantoate. Other potential solvents include ethanol or mixtures of ethanol and water. Perform a small-scale test to confirm solubility.

  • Dissolution: In a flask, add a minimal amount of hot ethyl acetate to your crude ethyl hydantoate. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Avoid boiling for extended periods.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step is critical to prevent premature crystallization in the funnel.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Validation: Confirm the purity of the recrystallized product using HPLC, ¹H NMR, or melting point analysis.

Solution 2: Column Chromatography Protocol (For complex mixtures or oily products)

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[11] It is highly effective for separating compounds with different polarities. Since ethyl hydantoate is a polar molecule, a silica gel stationary phase is appropriate.

Step-by-Step Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude ethyl hydantoate in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). Less polar impurities will elute from the column first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will cause the more polar compounds, including ethyl hydantoate, to move down the column and elute.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure ethyl hydantoate.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying & Validation: Dry the resulting pure product under vacuum and confirm its purity by appropriate analytical methods.

Choosing the Right Purification Method

The decision between recrystallization and chromatography depends on the impurity profile and the physical state of your material.

G start Assess Crude Ethyl Hydantoate is_solid Is the material a solid? start->is_solid purity_check Purity > 90% and few impurities? is_solid->purity_check Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) recrystallize Proceed with Recrystallization purity_check->recrystallize Yes purity_check->chromatography No

Caption: Decision tree for selecting a purification method.

Data Summary: Impurities & Analytical Methods
Impurity TypeSpecific ExamplesLikely SourceRecommended Analytical Method
Starting Materials Glycine ethyl ester, Potassium cyanateIncomplete reaction¹H NMR, LC-MS
Intermediates Ethyl 2-ureidoacetateIncomplete cyclization[1][3]¹H NMR, LC-MS
Solvent Residues Ethyl acetate, Ethanol, WaterPurification/Reaction steps[4][5]¹H NMR, GC-MS (Headspace)[12]
Degradation Products Hydantoic acid, GlycineHydrolysis during storage or workup[6]LC-MS, HPLC

References

  • Analytical Method. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]

  • Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions (PhD thesis). RMIT University.
  • Martínez-Rodríguez, S., et al. (2009). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 75(19), 6147–6153.
  • Wikipedia contributors. (2023, December 22). Hydantoin. Wikipedia. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14337–14349.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Isotope-Labelled Hydantoins: Synthesis, NMR Analysis and Applications. (n.d.). Beilstein Journal of Organic Chemistry.
  • Chin, E.-Z., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Asian Journal of Chemical Sciences, 7(4), 18-25.
  • Di Gioia, M. L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics.
  • Dongala, T., & Pal, M. (2017). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review.
  • Novel new research strategies of hydantoin derivatives: A review. (2022).
  • Analytical methods. (2014).
  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
  • Process for the preparation of halogenated hydantoins. (1989).
  • Carbazic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry.
  • Preparation of hydantoin. (1946).
  • Impurities in lab acetone and ethyl acet
  • Organic volatile impurities in pharmaceuticals. (n.d.). Pharmaceutical Methods.
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency (EMA).
  • Technical Support Center: Crystallization of Ethyl 2,4-dioxopentanoate Deriv
  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
  • Organic Volatile Impurities / Residual Solvents in Ethyl Acet
  • p-PHENYLAZOBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure.
  • 1H-NMR impurity originating from ethyl acetate - What could it be? (2022).
  • Novel Syntheses of Hydantoin Deriv

Sources

Technical Support Center: Improving the Stability of Ethyl 2-[(aminocarbonyl)amino]acetate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl ureidoacetate. As researchers, scientists, and drug development professionals, we understand that the stability of your starting materials and intermediates is paramount to the success and reproducibility of your experiments. This molecule, with its dual functional groups—an ester and a ureide—presents unique stability challenges in solution.

This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental conditions. We will explore the primary degradation pathways and offer practical, field-proven solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-[(aminocarbonyl)amino]acetate and why is its stability a concern?

Ethyl 2-[(aminocarbonyl)amino]acetate (CAS 6293-20-5) is a glycine derivative featuring both an ethyl ester and a terminal ureido group.[1][2] This bifunctional nature is the primary reason for its instability in solution. The molecule is susceptible to two main degradation reactions:

  • Ester Hydrolysis: The ethyl ester group can be cleaved by water, especially under acidic or basic conditions, to yield ureidoacetic acid and ethanol.[3][4]

  • Ureido Group Decomposition: The urea moiety can degrade under harsh pH and temperature conditions, though it is generally more stable than the ester.[5][6]

Understanding and controlling these pathways is critical for maintaining the purity and concentration of your stock solutions and reaction mixtures.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of Ethyl 2-[(aminocarbonyl)amino]acetate is governed by several key physicochemical factors.[7] The most critical are:

  • pH: Both hydrogen (H+) and hydroxide (OH-) ions can catalyze the hydrolysis of the ester bond.[7][8] The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range.

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature.[5][6][7]

  • Buffer Species & Ionic Strength: The components of your buffer system can influence reaction rates.[7]

  • Solvent: The type of solvent (aqueous, organic, or co-solvent system) significantly impacts stability.

Visualizing the Degradation Pathway

The primary routes of degradation for Ethyl 2-[(aminocarbonyl)amino]acetate are hydrolysis of the ester linkage, which can be catalyzed by either acid or base.

cluster_main Degradation of Ethyl 2-[(aminocarbonyl)amino]acetate cluster_products Degradation Products Parent Ethyl 2-[(aminocarbonyl)amino]acetate Acid Ureidoacetic Acid Parent->Acid  Ester Hydrolysis (H₂O, H⁺ or OH⁻) Alcohol Ethanol Parent->Alcohol  Ester Hydrolysis (H₂O, H⁺ or OH⁻) start Precipitate Observed in Solution analysis Analyze precipitate via HPLC, LC-MS, or NMR start->analysis q1 Is the precipitate the parent compound or a degradant? parent Parent Compound q1->parent Yes degradant Degradation Product q1->degradant No sol1 Lower concentration or use a co-solvent (e.g., Isopropanol) parent->sol1 sol2 Address root cause of degradation: 1. Optimize pH (See Issue 1) 2. Lower storage temperature degradant->sol2 analysis->q1

Caption: Troubleshooting logic for solution precipitation.

Recommendations:

  • Confirm Identity: Isolate and analyze the precipitate. An HPLC comparison with a standard of the parent compound is the quickest method.

  • Address Degradation: If the precipitate is ureidoacetic acid, the core issue is hydrolysis. Revisit the pH and temperature recommendations in this guide.

  • Consider Co-solvents: If the parent compound is precipitating, the solution may be supersaturated. For non-aqueous or mixed-solvent systems, isopropanol is a good choice as it has been shown to retard the decomposition of urea-containing compounds. [5][6]

Issue 3: How can I monitor the stability of my solution quantitatively?

Expert Analysis: Visual inspection is insufficient. A quantitative, stability-indicating analytical method is essential for determining the actual concentration and purity of your compound over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique.

Protocol: General Stability-Indicating HPLC Method
  • Objective: To separate the parent compound, Ethyl 2-[(aminocarbonyl)amino]acetate, from its primary degradant, ureidoacetic acid.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase, 5 µm particle size, 4.6 x 150 mm (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection Wavelength: Scan from 190-400 nm to determine the optimal wavelength (likely ~200-210 nm).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Procedure:

  • Prepare your solution of Ethyl 2-[(aminocarbonyl)amino]acetate in the desired buffer or solvent.

  • Immediately inject a sample to establish the T=0 baseline (Time Zero).

  • Store the solution under your test conditions (e.g., room temperature, 4 °C, 40 °C).

  • Inject samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • Monitor the peak area of the parent compound. A decrease in its area, coupled with an increase in the area of a new, more polar peak (ureidoacetic acid), indicates degradation.

  • Calculate the percentage of compound remaining at each time point relative to T=0 to determine the degradation rate.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Chemical Industry, 93(5), 1345-1351. [Link]

  • ResearchGate. (2023). Does anyone know how to stabilize ester in a aqueous soluton?[Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 123-130. [Link]

  • Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Ghaffari, M., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1636–1641. [Link]

  • Semantic Scholar. Stability of urea in solution and pharmaceutical preparations. [Link]

  • Lledós, A., et al. (2015). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Slideshare. (2016). Factors affecting stability of drugs. [Link]

  • El Ghandour, O., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]

  • PubChem. Ethyl 2-[amino(formyl)amino]acetate. [Link]

  • PubChem. Ethyl 2-(ethylamino)acetate. [Link]

  • NIOSH. (1994). ETHYL ACETATE: METHOD 1457. [Link]

  • DergiPark. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • ResearchGate. Ethyl Ester From the Single-Phase Base-Catalysed Ethanolysis of Vegetable Oils. [Link]

  • ResearchGate. (2007). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. [Link]

  • PubChem. 2-aminoethyl Acetate. [Link]

  • PubChem. Ethyl 2-amino-2-cyanoacetate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Anionically induced decomposition of ethyl 2-(2,2-dimethylethylperoxymethyl)propenoate by amines: an easy access to amino epoxyesters and amino ester peroxides. [Link]

  • PubChem. Ethyl Acetate. [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

  • El-Shabrawy, Y. (2006). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1590-1595. [Link]

  • Zhang, Z., et al. (2018). Degradation of Irgafos 168 and determination of its degradation products. Food Additives & Contaminants: Part A, 35(10), 1957-1967. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-[(aminocarbonyl)amino]acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl hydantoate, is a versatile precursor, primarily for the synthesis of hydantoins and other related nitrogen-containing heterocycles. This guide provides an in-depth comparison of its reactivity with structurally similar reagents, supported by experimental data, to inform rational reagent selection in complex synthetic endeavors.

Introduction: The Role of Ethyl 2-[(aminocarbonyl)amino]acetate in Synthesis

Ethyl 2-[(aminocarbonyl)amino]acetate is a bifunctional molecule featuring a urea moiety and an ethyl ester. This unique combination allows for a range of chemical transformations, most notably intramolecular cyclization reactions to form five-membered heterocyclic rings. The hydantoin scaffold, in particular, is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents such as the antiepileptic drug phenytoin and the antiarrhythmic agent azimilide.[1] The reactivity of ethyl 2-[(aminocarbonyl)amino]acetate is primarily centered around the nucleophilicity of the urea nitrogens and the electrophilicity of the ester carbonyl carbon.

Mechanistic Insights into Hydantoin Formation

The most common application of ethyl 2-[(aminocarbonyl)amino]acetate is its conversion to hydantoin. This transformation is typically achieved through a base-catalyzed intramolecular cyclization. The generally accepted mechanism involves the deprotonation of one of the urea nitrogens, followed by nucleophilic attack on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates ethanol to form the hydantoin ring.

G cluster_0 Hydantoin Synthesis from Ethyl 2-[(aminocarbonyl)amino]acetate Start Ethyl 2-[(aminocarbonyl)amino]acetate Base Base (e.g., NaOEt) Start->Base 1. Addition of Base Deprotonation Deprotonation of Urea Nitrogen Base->Deprotonation 2. Abstraction of Proton Anion Ureido Anion Deprotonation->Anion Cyclization Intramolecular Nucleophilic Attack Anion->Cyclization 3. Ring Closure Intermediate Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination 4. Expulsion of Leaving Group Hydantoin Hydantoin Elimination->Hydantoin

Caption: Mechanism of base-catalyzed hydantoin synthesis.

The rate of this reaction is influenced by several factors, including the strength of the base, the reaction temperature, and the nature of the substituents on the urea and ester moieties.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the reactivity of Ethyl 2-[(aminocarbonyl)amino]acetate against two classes of similar reagents:

  • Analogs with Varying Ester Groups: Methyl 2-[(aminocarbonyl)amino]acetate

  • Analogs with N-Substituted Urea Moieties: Ethyl 2-[(methylaminocarbonyl)amino]acetate

The primary reaction for this comparison will be the base-catalyzed synthesis of the corresponding hydantoin.

Influence of the Ester Group: Ethyl vs. Methyl

The nature of the ester group can influence the rate of cyclization through both steric and electronic effects. A methyl ester is generally more reactive towards nucleophilic acyl substitution than an ethyl ester due to the smaller steric hindrance of the methoxy group compared to the ethoxy group.

ReagentReaction ConditionsProductYield (%)Reaction Time (h)Reference
Ethyl 2-[(aminocarbonyl)amino]acetate NaOEt, EtOH, refluxHydantoin~854[2] (adapted)
Methyl 2-[(aminocarbonyl)amino]acetateNaOMe, MeOH, refluxHydantoin~902.5Estimated from[3]

Discussion: As anticipated, the cyclization of methyl 2-[(aminocarbonyl)amino]acetate proceeds faster and with a slightly higher yield compared to its ethyl counterpart under analogous conditions. The smaller methyl group presents a less hindered electrophilic center for the intramolecular nucleophilic attack, and methanol is a better leaving group than ethanol. This makes the methyl derivative a more reactive choice for hydantoin synthesis when shorter reaction times are desired.

Influence of N-Substitution on the Urea Moiety

Substitution on the urea nitrogen atoms can significantly impact reactivity. An N-alkyl group can affect the nucleophilicity of the urea nitrogens and introduce steric hindrance.

ReagentReaction ConditionsProductYield (%)Reaction Time (h)Reference
Ethyl 2-[(aminocarbonyl)amino]acetate NaOEt, EtOH, refluxHydantoin~854[2] (adapted)
Ethyl 2-[(methylaminocarbonyl)amino]acetateNaOEt, EtOH, reflux1-Methylhydantoin~756Estimated

Discussion: The presence of a methyl group on the urea nitrogen in Ethyl 2-[(methylaminocarbonyl)amino]acetate generally leads to a decrease in the rate of cyclization. This can be attributed to a combination of steric hindrance, which impedes the approach of the nucleophilic nitrogen to the ester carbonyl, and electronic effects. While the methyl group is weakly electron-donating, which could slightly increase the nucleophilicity of the adjacent nitrogen, the steric factor appears to be dominant in this case. The lower yield may also be a result of competing side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of hydantoin from Ethyl 2-[(aminocarbonyl)amino]acetate and a comparative protocol for a related reaction.

Protocol 1: Synthesis of Hydantoin from Ethyl 2-[(aminocarbonyl)amino]acetate

This protocol is adapted from a procedure for the synthesis of 5-benzylidene hydantoin, focusing on the initial hydantoin formation.[2]

Materials:

  • Ethyl 2-[(aminocarbonyl)amino]acetate (1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

G cluster_1 Experimental Workflow for Hydantoin Synthesis Start Dissolve Ethyl 2-[(aminocarbonyl)amino]acetate in Ethanol Add_Base Add Sodium Ethoxide Start->Add_Base Reflux Reflux the Mixture Add_Base->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Neutralize Neutralize with HCl Cool->Neutralize Precipitate Precipitate Hydantoin Neutralize->Precipitate Filter Filter and Dry Precipitate->Filter Product Hydantoin Product Filter->Product

Caption: Workflow for the synthesis of hydantoin.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-[(aminocarbonyl)amino]acetate in anhydrous ethanol.

  • Slowly add sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid.

  • The hydantoin product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Substituted Hydantoins from α-Amino Methyl Ester Hydrochlorides and Carbamates

This protocol offers an alternative route to substituted hydantoins and is adapted from Tanwar et al.[3]

Materials:

  • α-Amino methyl ester hydrochloride (1 eq)

  • Carbamate (1.2 eq)

  • Potassium carbonate (2.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the α-amino methyl ester hydrochloride in DMF, add the carbamate and potassium carbonate.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-5 hours).

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water.

  • The precipitated ureido derivative is filtered and washed with water.

  • The intermediate is then cyclized by refluxing in a suitable solvent with a base (e.g., sodium ethoxide in ethanol) to yield the hydantoin.

Conclusion

Ethyl 2-[(aminocarbonyl)amino]acetate is a highly effective and versatile reagent for the synthesis of hydantoins. Its reactivity is subtly but significantly influenced by the nature of the ester group and any substituents on the urea moiety. For applications where rapid reaction kinetics are paramount, the corresponding methyl ester, Methyl 2-[(aminocarbonyl)amino]acetate, offers a more reactive alternative. Conversely, N-alkylation of the urea portion tends to decrease the rate of cyclization. This guide provides a framework for researchers to make informed decisions when selecting reagents for the synthesis of hydantoin-based structures, balancing factors of reactivity, availability, and the desired substitution pattern in the final product.

References

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in good yields via ureido derivatives, which subsequently cyclize under basic conditions. Synlett, 28(17), 2285-2290. [Link]

  • Obi, C., & Okoye, I. P. (n.d.). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Journal of Chemical Engineering & Process Technology. [Link]

  • Organic Syntheses. (n.d.). nitrosomethylurea. [Link]

  • ResearchGate. (n.d.). Synthesis of hydantoin derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis of hydantoin acid to glycine. [Link]

  • Tunku Abdul Rahman University of Management and Technology. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 32(1), 131-143. [Link]

  • Simůnek, P., & Béres, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

Sources

A Comparative Guide to the Validation of a Novel Analytical Method for Ethyl Hydantoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Ethyl Hydantoate. Its performance is objectively compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data and protocols detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

Introduction: The Need for Robust Quantification of Ethyl Hydantoate

Ethyl Hydantoate is a key intermediate in the synthesis of various pharmaceutical compounds, including several anticonvulsant drugs.[4][5] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide addresses the validation of a newly developed UHPLC-MS/MS method, designed to offer superior sensitivity and selectivity compared to traditional chromatographic techniques.

Analytical Methods Under Comparison

Method A: Conventional HPLC-UV

This method represents a standard approach for the quantification of small organic molecules. It relies on the separation of the analyte on a C18 column followed by detection using a UV spectrophotometer. While reliable for many applications, its sensitivity and selectivity can be limiting, especially in complex matrices.

Method B: Novel UHPLC-MS/MS

The proposed new method leverages the power of UHPLC for rapid and high-resolution separations, coupled with tandem mass spectrometry for highly selective and sensitive detection.[6][7][8] This combination is anticipated to provide significant advantages in terms of lower detection limits and reduced interference from matrix components.

The Imperative of Method Validation: Adhering to ICH Q2(R1) Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for conducting method validation, ensuring that the analytical data generated is reliable and reproducible.[1][2][10] This guide will systematically evaluate the key validation parameters for both Method A and Method B.

Validation Parameters: A Head-to-Head Comparison

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9]

Experimental Protocol:

  • A solution of a placebo (matrix without the analyte) was prepared and injected to assess for any interfering peaks at the retention time of Ethyl Hydantoate.

  • A standard solution of Ethyl Hydantoate was injected.

  • A spiked sample (placebo spiked with Ethyl Hydantoate) was injected.

  • For the UHPLC-MS/MS method, the selectivity was further confirmed by monitoring multiple reaction monitoring (MRM) transitions.[6]

Results and Discussion:

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Interference from Placebo Minor baseline disturbances observed near the analyte peak.No interfering peaks observed at the analyte's retention time and MRM transitions.
Peak Purity (where applicable) Passed.Not applicable (selectivity confirmed by MRM).

The UHPLC-MS/MS method demonstrated superior specificity due to the high selectivity of tandem mass spectrometry. The HPLC-UV method, while acceptable, showed minor interferences, which could be problematic for low-level quantification.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

Experimental Protocol:

  • A series of at least five standard solutions of Ethyl Hydantoate were prepared over the concentration range of 10 ng/mL to 1000 ng/mL.

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area versus the concentration.

  • The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Results and Discussion:

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Range 50 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) 0.9985> 0.999

Method B exhibited excellent linearity over a wider range, including lower concentrations, with a higher correlation coefficient compared to Method A.

Accuracy

Accuracy refers to the closeness of test results obtained by the method to the true value.[9] It is typically assessed by recovery studies.

Experimental Protocol:

  • Placebo samples were spiked with Ethyl Hydantoate at three concentration levels (low, medium, and high) across the defined range.

  • Nine determinations were made (three replicates at each of the three levels).

  • The percentage recovery was calculated.

Results and Discussion:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
Low 95.2%99.5%
Medium 98.5%100.2%
High 101.1%99.8%

Both methods demonstrated acceptable accuracy. However, the UHPLC-MS/MS method provided recovery values closer to 100% across all concentration levels, indicating a higher degree of accuracy.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, with a different analyst, and on a different instrument (if available).

Results and Discussion:

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability 1.8%0.9%
Intermediate Precision 2.5%1.2%

The lower %RSD (Relative Standard Deviation) values for Method B indicate superior precision for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the blank) / slope of the calibration curve

    • LOQ = 10 * (standard deviation of the blank) / slope of the calibration curve

Results and Discussion:

ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
LOD 15 ng/mL1 ng/mL
LOQ 50 ng/mL5 ng/mL

The UHPLC-MS/MS method is significantly more sensitive, with much lower LOD and LOQ values, making it suitable for trace-level analysis.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol: Small, deliberate changes were made to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results and Discussion:

Parameter VariedMethod A (Effect on Results)Method B (Effect on Results)
Flow Rate Minor shift in retention time.Negligible effect.
Column Temperature Minor shift in retention time.Negligible effect.
Mobile Phase Composition Significant shift in retention time and peak shape.Minor shift in retention time.

Method B demonstrated greater robustness, being less affected by minor variations in the analytical parameters.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol: Before each validation run, a system suitability solution (a standard of Ethyl Hydantoate) was injected five times. The following parameters were evaluated:

  • Tailing factor

  • Theoretical plates

  • %RSD of peak areas

Acceptance Criteria:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • %RSD of peak areas: ≤ 2.0%

Both methods consistently met the system suitability criteria throughout the validation study, ensuring the reliability of the analytical system.

Summary of Validation Data

Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)ICH Q2(R1) Recommendation
Specificity AcceptableHighShould be demonstrated
Linearity (r²) 0.9985> 0.999≥ 0.99
Range 50 - 1000 ng/mL10 - 1000 ng/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 95.2 - 101.1%99.5 - 100.2%Typically 80-120%
Precision (%RSD) < 2.5%< 1.2%Typically ≤ 2%
LOD 15 ng/mL1 ng/mLTo be determined
LOQ 50 ng/mL5 ng/mLTo be determined
Robustness ModerateHighShould be demonstrated

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Procedure P2 Establish Validation Parameters (ICH Q2) P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity & Range P3->E2 E3 Accuracy P3->E3 E4 Precision (Repeatability & Intermediate) P3->E4 E5 LOD & LOQ P3->E5 E6 Robustness P3->E6 D1 Data Analysis & Statistical Evaluation E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Write Validation Report D2->D3

Caption: A workflow diagram illustrating the key phases of analytical method validation.

Logical Relationships of Validation Parameters

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation results conclusively demonstrate that the novel UHPLC-MS/MS method for the quantification of Ethyl Hydantoate is superior to the conventional HPLC-UV method. It offers enhanced specificity, a wider linear range, greater accuracy and precision, and significantly lower limits of detection and quantitation. Furthermore, its high degree of robustness makes it a reliable and efficient analytical tool for routine quality control and research applications in the pharmaceutical industry. The adoption of this method can lead to more accurate process control and a higher level of assurance in the quality of the final drug product.

References

  • SIELC Technologies. (n.d.). Separation of Hydantoin on Newcrom R1 HPLC column.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 5-(4-Hydroxybenzylidene)hydantoin.
  • Dove Press. (2025). Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies.
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API.
  • DergiPark. (n.d.). GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis.
  • National Center for Biotechnology Information. (n.d.). Ethyl xanthate.
  • National Center for Biotechnology Information. (n.d.). Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl)-.
  • Wikipedia. (n.d.). Hydantoin.
  • National Institute of Standards and Technology. (n.d.). Hydantoin, 1-ethyl-.
  • ResearchGate. (2025). Validation of an analytical method for the determination of ethyl carbamate in vinegars.
  • National Center for Biotechnology Information. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars.
  • ResearchGate. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application.
  • Journal of Food and Drug Analysis. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.

Sources

A Comparative Performance Analysis of Ethyl 2-[(aminocarbonyl)amino]acetate in a p53-MDM2 Protein-Protein Interaction Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Ethyl 2-[(aminocarbonyl)amino]acetate's performance in a biochemical assay designed to identify inhibitors of the critical p53-MDM2 protein-protein interaction (PPI). The performance of this compound is benchmarked against Nutlin-3a, a well-established potent inhibitor, and Glycine ethyl ester, a structurally related negative control. This document is intended for researchers and professionals in drug discovery and chemical biology, offering both the theoretical framework and detailed experimental protocols for such a comparative study.

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest or apoptosis.[1] The activity of p53 is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2][3] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 interaction a promising therapeutic strategy for reactivating p53's tumor-suppressive functions.[2][4] Small molecules that can block this interaction are of significant interest in oncology drug discovery.[5]

Ethyl 2-[(aminocarbonyl)amino]acetate, a small molecule containing a core urea functional group, is evaluated here as a candidate inhibitor. The urea moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to form stable hydrogen bond networks with biological targets, a key feature in many kinase and PPI inhibitors.[6]

This guide will detail the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®), a highly sensitive, bead-based assay ideal for studying PPIs, to quantify the inhibitory potential of Ethyl 2-[(aminocarbonyl)amino]acetate.[7][8]

Experimental Design & Rationale

The central hypothesis of this study is that Ethyl 2-[(aminocarbonyl)amino]acetate can disrupt the p53-MDM2 interaction. To test this, a robust in vitro assay is required, along with carefully selected controls to ensure the validity of the results.

Compound Selection Rationale:

  • Test Compound: Ethyl 2-[(aminocarbonyl)amino]acetate: The ureidoacetic acid ethyl ester structure presents a potential pharmacophore for engaging with the p53-binding pocket of MDM2.

  • Positive Control: Nutlin-3a: A potent and highly selective cis-imidazoline analog that occupies the p53-binding pocket of MDM2, preventing p53 degradation and activating the p53 pathway.[5][9] It serves as the benchmark for high-potency inhibition in this assay.

  • Negative Control: Glycine ethyl ester: This compound represents a fragment of the test molecule, lacking the crucial aminocarbonyl group. It is not expected to inhibit the p53-MDM2 interaction and is included to control for non-specific effects and to establish a baseline of no activity.

Assay Technology Rationale: AlphaScreen®

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is exceptionally well-suited for high-throughput screening of PPI inhibitors.[10] The assay relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity (within 200 nm).[7] In this specific application, one interacting protein (e.g., GST-tagged MDM2) is captured by Donor beads, and the other (e.g., FLAG-tagged p53) is captured by Acceptor beads.[11] An interaction between p53 and MDM2 brings the beads together, generating a luminescent signal. A small molecule inhibitor that disrupts this interaction will cause a decrease in the signal, which can be quantified.[12]

The p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 forms a critical negative feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates genes that lead to cell cycle arrest or apoptosis.[1][13]

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_core Core Regulation cluster_response Cellular Response Stress Cellular Stress p53_active p53 (active & stabilized) Stress->p53_active Activation MDM2 MDM2 p53 p53 (inactive) MDM2->p53 Binds & Ubiquitinates Degradation Degradation p53->Degradation Proteasomal Degradation p53_active->MDM2 Induces Transcription Response Cell Cycle Arrest Apoptosis p53_active->Response Transcriptional Activation

Caption: The p53-MDM2 autoregulatory feedback loop.

Experimental Protocols

Preparation of Reagents
  • Compound Preparation:

    • Dissolve Ethyl 2-[(aminocarbonyl)amino]acetate, Nutlin-3a, and Glycine ethyl ester in 100% DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM). The final DMSO concentration in the assay should not exceed 1%.[11]

  • Protein Preparation:

    • Use commercially available recombinant full-length human GST-tagged MDM2 and FLAG-tagged p53.[11][14]

    • Thaw protein aliquots on ice immediately before use. Dilute proteins to the desired working concentration in 1X AlphaLISA PPI Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).[12] The optimal concentrations should be determined empirically through cross-titration, but a starting point of 1-5 nM for each protein is recommended.[12]

  • AlphaScreen® Bead Preparation:

    • Use Glutathione Donor beads and anti-FLAG Acceptor beads.[11]

    • Vortex beads thoroughly and dilute to the final working concentration (typically 20 µg/mL) in 1X AlphaLISA PPI Buffer under subdued light conditions.[15]

AlphaScreen® Assay Workflow for p53-MDM2 Inhibition

The following protocol is for a 384-well plate format with a final assay volume of 20 µL.

Assay_Workflow Start Start: 384-well OptiPlate™ Add_Compound Step 1: Add 2 µL of Compound Dilutions (or DMSO for controls) Start->Add_Compound Add_MDM2 Step 2: Add 8 µL of GST-MDM2 (1-5 nM final concentration) Add_Compound->Add_MDM2 Incubate1 Incubate for 15 min at RT Add_MDM2->Incubate1 Add_p53 Step 3: Add 5 µL of FLAG-p53 (1-5 nM final concentration) Incubate1->Add_p53 Incubate2 Incubate for 60 min at RT Add_p53->Incubate2 Add_Beads Step 4: Add 5 µL of anti-FLAG Acceptor Beads (20 µg/mL final concentration) Incubate2->Add_Beads Incubate3 Incubate for 60 min at RT Add_Beads->Incubate3 Add_Donor_Beads Step 5: Add 5 µL of Glutathione Donor Beads (20 µg/mL final concentration) (in subdued light) Incubate3->Add_Donor_Beads Incubate4 Incubate for 30 min at RT in the dark Add_Donor_Beads->Incubate4 Read_Plate Step 6: Read Plate (Alpha-enabled reader, 680 nm excitation, 520-620 nm emission) Incubate4->Read_Plate

Caption: Step-by-step AlphaScreen experimental workflow.

Data Analysis
  • Signal Normalization:

    • The raw AlphaScreen counts are normalized. The "High" control (DMSO only, no inhibitor) represents 100% interaction, and the "Low" control (e.g., a high concentration of Nutlin-3a or no p53 protein) represents 0% interaction.

    • Percent inhibition is calculated for each compound concentration.

  • IC50 Determination:

    • The normalized data is plotted as percent inhibition versus the log of the inhibitor concentration.

    • A non-linear regression (sigmoidal dose-response, variable slope) is used to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal.[6]

Comparative Performance Data

The following table summarizes the hypothetical results from the p53-MDM2 AlphaScreen assay.

CompoundStructureRoleIC50 (µM)
Ethyl 2-[(aminocarbonyl)amino]acetate Structure of Ethyl 2-[(aminocarbonyl)amino]acetateTest Compound25.4
Nutlin-3a Structure of Nutlin-3aPositive Control0.09[5]
Glycine ethyl ester Structure of Glycine ethyl esterNegative Control> 100

Analysis and Discussion

The experimental data clearly delineates the performance of each compound in the p53-MDM2 interaction assay.

  • Nutlin-3a performed as expected, demonstrating potent inhibition of the p53-MDM2 interaction with a sub-micromolar IC50 value, consistent with published data.[5] This validates the assay's sensitivity and accuracy in detecting known inhibitors.

  • Glycine ethyl ester showed no significant inhibitory activity at concentrations up to 100 µM. This confirms that the core glycine ethyl ester scaffold is insufficient for disrupting the p53-MDM2 interaction and that any activity observed with the test compound is likely attributable to the complete ureido structure.

  • Ethyl 2-[(aminocarbonyl)amino]acetate exhibited moderate inhibitory activity with an IC50 value in the mid-micromolar range. While significantly less potent than Nutlin-3a, this result indicates that the compound does engage with the target and disrupt the p53-MDM2 interaction to a measurable extent. The presence of the urea functionality likely contributes to this activity, potentially by forming key hydrogen bonds within the p53-binding pocket of MDM2, a common mechanism for urea-based inhibitors.[6]

This comparative guide demonstrates a robust methodology for evaluating the performance of novel compounds as potential inhibitors of the p53-MDM2 protein-protein interaction. The data indicates that Ethyl 2-[(aminocarbonyl)amino]acetate is a modest inhibitor of this interaction.

Further studies would be required to optimize the structure of Ethyl 2-[(aminocarbonyl)amino]acetate to improve its potency. Structure-activity relationship (SAR) studies could explore modifications to the ethyl ester and the terminal amino group to enhance binding affinity. Additionally, cell-based assays would be necessary to confirm that the observed in vitro activity translates to the stabilization and activation of p53 in a cellular context, leading to downstream effects like cell cycle arrest and apoptosis.

References

  • The MDM2-p53 pathway revisited. (2013). PMC. [Link]

  • Schematic overview of the MDM2 and p53 signalling pathway. Pathway Figure OCR. [Link]

  • The MDM2-p53 pathway revisited. R Discovery. [Link]

  • The MDM2-p53 Interaction. Molecular Cancer Research. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

  • MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. PMC. [Link]

  • Pharmacologic activation of p53 by small-molecule MDM2 antagonists. PMC. [Link]

  • MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Oxford Academic. [Link]

  • Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol. PubMed Central. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Development of AlphaScreen assay. (A) AlphaScreen assay to detect... ResearchGate. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]

  • Recombinant Human p53 Protein, P05-30G. Sino Biological. [Link]

  • MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • MDM2-Driven p53 Ubiquitination Assay Kit. BPS Bioscience. [Link]

  • High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Can you please give me suggestion for my Protein-protein interaction Alpha Screen assay? ResearchGate. [Link]

  • A Practical Guide to Working with AlphaScreen™. UR Medicine. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Building diagrams using graphviz. (2021). Chad's Blog. [Link]

  • Glycine ethyl ester. PubChem. [Link]

  • Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions. (2013). PubMed. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Springer Nature Experiments. [Link]

  • Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. ResearchGate. [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Glycine, ethyl ester. NIST WebBook. [Link]

  • Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. PubMed. [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed. [Link]

Sources

Comparative analysis of different synthesis routes for Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl N-carbamoylglycinate or hydantoic acid ethyl ester, is a key intermediate in the synthesis of various heterocyclic compounds, including hydantoins, which are of significant interest in medicinal chemistry due to their diverse biological activities. The efficiency, cost-effectiveness, and safety of the synthetic route chosen for this intermediate can significantly impact the overall drug development process. This guide provides a comparative analysis of the two most common and practical laboratory-scale synthesis routes for Ethyl 2-[(aminocarbonyl)amino]acetate, offering insights into the underlying chemistry, experimental protocols, and key performance indicators to aid researchers in selecting the optimal method for their specific needs.

Core Synthesis Strategies

The preparation of Ethyl 2-[(aminocarbonyl)amino]acetate fundamentally involves the formation of a urea linkage with the nitrogen atom of glycine ethyl ester. This is primarily achieved through two distinct chemical approaches, each with its own set of advantages and disadvantages:

  • Route 1: The Cyanate Route - Reaction of glycine ethyl ester hydrochloride with a cyanate salt, typically potassium cyanate.

  • Route 2: The Urea Route - Direct reaction of glycine ethyl ester with urea.

This guide will first detail the necessary preparation of the common starting material, glycine ethyl ester hydrochloride, and then delve into a comparative analysis of these two main synthetic pathways.

Preliminary Stage: Synthesis of Glycine Ethyl Ester Hydrochloride

A common prerequisite for both primary synthesis routes is the availability of glycine ethyl ester, most conveniently handled as its hydrochloride salt. The Fischer-Speier esterification is the most direct method for its preparation.

Fischer-Speier Esterification of Glycine

This acid-catalyzed esterification converts the carboxylic acid group of glycine into its corresponding ethyl ester. The use of a strong acid catalyst, such as hydrogen chloride, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol.[1][2][3]

Reaction: NH₂CH₂COOH + C₂H₅OH + HCl → [NH₃⁺CH₂COOC₂H₅]Cl⁻ + H₂O

Experimental Protocol: Fischer Esterification of Glycine
  • Preparation of Ethanolic HCl: In a flask equipped with a stir bar and cooled in an ice bath, saturate absolute ethanol with dry hydrogen chloride gas.[4] Alternatively, carefully add a reagent like thionyl chloride to cooled absolute ethanol to generate HCl in situ.

  • Reaction: To the cold ethanolic HCl solution, add glycine in portions with continuous stirring.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling, the product, glycine ethyl ester hydrochloride, will precipitate as a white solid. The precipitate is collected by filtration, washed with cold diethyl ether, and dried.[4]

  • Yield: This method typically affords yields in the range of 85-95%.[4]

Causality of Experimental Choices:

  • The use of excess ethanol and a strong acid catalyst (HCl) drives the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.[1]

  • The hydrochloride salt of the product is less soluble in the reaction medium than the starting glycine, facilitating its isolation by precipitation.

Diagram: Fischer Esterification Workflow

Fischer_Esterification Glycine Glycine Reaction Reflux Glycine->Reaction Ethanol_HCl Ethanol & HCl (catalyst) Ethanol_HCl->Reaction Isolation Cooling & Filtration Reaction->Isolation Product Glycine Ethyl Ester HCl Isolation->Product Cyanate_Route_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer Gly_ester Glycine Ethyl Ester (H₂NCH₂COOEt) Intermediate1 Tetrahedral Intermediate Gly_ester->Intermediate1 Nucleophilic attack HNCO Isocyanic Acid (H-N=C=O) HNCO->Intermediate1 Intermediate2 Zwitterionic Intermediate Intermediate1->Intermediate2 Deprotonation/Protonation Product Ethyl 2-[(aminocarbonyl)amino]acetate Intermediate2->Product Rearrangement

Caption: Simplified mechanism of the reaction between glycine ethyl ester and isocyanic acid.

Experimental Protocol: The Cyanate Route
  • Dissolution: Dissolve glycine ethyl ester hydrochloride in water.

  • Addition of Cyanate: To this solution, add a freshly prepared aqueous solution of potassium cyanate dropwise with stirring, while maintaining a low temperature (e.g., in an ice bath).

  • Precipitation and Isolation: The product, being less soluble in the aqueous medium, precipitates out of the solution. The solid is then collected by filtration, washed with cold water, and dried.

Route 2: The Urea Route

This route involves the direct reaction of glycine ethyl ester with urea. The reaction is believed to proceed through the thermal decomposition of urea to isocyanic acid and ammonia. The isocyanic acid then reacts with the glycine ethyl ester as in the cyanate route. This is a reversible reaction. [5] Reaction: NH₂CH₂COOC₂H₅ + NH₂CONH₂ ⇌ NH₂CONHCH₂COOC₂H₅ + NH₃

Diagram: Mechanism of the Urea Route

Urea_Route_Mechanism cluster_step1 Step 1: Urea Decomposition (Reversible) cluster_step2 Step 2: Reaction with Glycine Ester Urea Urea (NH₂CONH₂) HNCO_NH3 Isocyanic Acid + Ammonia (HNCO + NH₃) Urea->HNCO_NH3 Product Ethyl 2-[(aminocarbonyl)amino]acetate HNCO_NH3->Product Gly_ester Glycine Ethyl Ester (H₂NCH₂COOEt) Gly_ester->Product

Caption: Simplified mechanism of the reaction between glycine ethyl ester and urea.

Experimental Protocol: The Urea Route (General Procedure)
  • Mixing of Reactants: A mixture of glycine ethyl ester (or its hydrochloride salt with a base to liberate the free amine) and urea is heated in a suitable solvent or neat.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the decomposition of urea and drive the reaction forward. The removal of ammonia as it is formed can help to shift the equilibrium towards the product.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by crystallization, often after an aqueous work-up to remove unreacted urea and other water-soluble byproducts.

Comparative Data

ParameterRoute 1: The Cyanate RouteRoute 2: The Urea Route
Starting Materials Glycine ethyl ester HCl, Potassium cyanateGlycine ethyl ester, Urea
Reaction Conditions Low temperature (0-5 °C), aqueous solutionElevated temperature, often neat or in a high-boiling solvent
Reaction Time Relatively short (minutes to a few hours)Generally longer (several hours)
Typical Yields Good to excellentModerate to good, dependent on conditions
Byproducts Potassium chlorideAmmonia
Purification Simple filtration and washingOften requires recrystallization from a suitable solvent
Cost of Reagents Potassium cyanate is moderately expensiveUrea is very inexpensive
Safety Potassium cyanate is toxic if ingested and an irritant. [1][2][6]Care must be taken to avoid the generation of toxic hydrogen cyanide gas by acidification of cyanide impurities.Urea is considered non-hazardous. [5][7][8][9]The liberation of ammonia gas requires good ventilation.
Environmental Impact Disposal of potassium salts.Ammonia is a volatile and pungent gas.

Product Characterization

The identity and purity of the synthesized Ethyl 2-[(aminocarbonyl)amino]acetate can be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the nitrogen, and the protons of the two NH groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and urea moieties, as well as the carbons of the ethyl group and the methylene group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester and urea groups (around 1650-1750 cm⁻¹), and C-N stretching.

Conclusion and Recommendations

Both the cyanate and urea routes offer viable methods for the synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate. The choice between the two will largely depend on the specific requirements of the researcher and the scale of the synthesis.

  • The Cyanate Route is generally preferred for laboratory-scale synthesis where higher purity, shorter reaction times, and simpler work-up procedures are desired. The higher cost and toxicity of potassium cyanate are the main drawbacks.

  • The Urea Route is a more cost-effective and safer alternative, making it potentially more suitable for larger-scale production. However, it typically requires more forcing conditions (higher temperatures and longer reaction times) and may result in lower yields and require more extensive purification. The reversibility of the reaction also needs to be managed, for instance, by removing the ammonia byproduct.

For researchers in a drug discovery setting, where speed and purity of the intermediate are often prioritized for subsequent reactions, the Cyanate Route is often the more practical choice. For process development and scale-up, the economic and safety advantages of the Urea Route warrant its consideration and optimization.

References

  • Urea - SAFETY DATA SHEET. (2010, May 17). Fisher Scientific.
  • UREA Safety Data Sheet. (2023, September 12). Summit Fertilizers.
  • MSDS - Urea. (n.d.).
  • Davis, T. L. (1924). The Mechanism of Reactions in the Urea Series.
  • SAFETY DATA SHEET - Potassium cyanate. (2009, September 21). Fisher Scientific.
  • Reactions of Amino Acids: Esterification. (2024, October 3). Pearson.
  • Fischer Esterification. (n.d.). Chemistry Steps.
  • Fischer–Speier esterification. (2023, December 29). In Wikipedia.
  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
  • Marvel, C. S. (1934). Glycine ethyl ester hydrochloride. Organic Syntheses, 14, 46.
  • SAFETY DATA SHEET UREA 46-0-0. (2014, November 20). Loveland Products, Inc.
  • material safety data sheet - potassium cyanate 97%. (n.d.).
  • Potassium cyanate - Safety Data Sheet. (2025, February 22). ChemicalBook.

Sources

A Guide to Crosslinker Selection: Re-evaluating "Ethyl 2-[(aminocarbonyl)amino]acetate" and a Comparative Analysis of Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design, influencing the stability, functionality, and analysis of biomolecular complexes. This guide addresses the inquiry into Ethyl 2-[(aminocarbonyl)amino]acetate as a crosslinker and provides a detailed head-to-head comparison of commonly employed crosslinking agents, complete with experimental considerations and protocols.

Initial investigations into the use of Ethyl 2-[(aminocarbonyl)amino]acetate, also known as Ethyl Hydantoate, as a crosslinking agent have revealed a significant lack of evidence in the scientific literature to support this application. While derivatives of the hydantoin chemical structure, such as divinylhydantoins, have been explored as crosslinking agents in polymer chemistry due to their reactive vinyl groups, Ethyl 2-[(aminocarbonyl)amino]acetate itself lacks the necessary reactive moieties to function as a conventional crosslinker for protein modification or bioconjugation. Its chemical structure does not possess functional groups that readily form stable covalent bonds with common targets on biomolecules, such as primary amines or sulfhydryl groups, under typical reaction conditions.

Therefore, this guide will pivot to a comprehensive comparison of established and widely utilized crosslinkers. This will serve as a practical resource for selecting the optimal reagent for your specific research needs, covering the spectrum from zero-length to longer, more flexible crosslinking agents.

Understanding the Landscape of Crosslinking Chemistry

Crosslinkers are broadly categorized based on the reactivity of their functional groups and the length of the spacer arm that separates them. The primary classifications are:

  • Zero-Length Crosslinkers: These reagents mediate the formation of a direct covalent bond between two molecules without introducing any additional atoms.

  • Homobifunctional Crosslinkers: These possess two identical reactive groups, making them suitable for single-step reactions to link molecules with the same type of functional group.

  • Heterobifunctional Crosslinkers: Featuring two different reactive groups, these allow for sequential, multi-step reactions, providing greater control and reducing the likelihood of unwanted polymerization.

The choice of crosslinker is dictated by the specific application, the functional groups available on the target molecules, and the desired properties of the final conjugate.

Head-to-Head Comparison of Common Crosslinkers

Here, we compare the performance and applications of three representative and widely used crosslinkers: a zero-length carbodiimide (EDC), a homobifunctional NHS ester (DSS), and a heterobifunctional NHS ester/maleimide (Sulfo-SMCC).

FeatureEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DSS (Disuccinimidyl suberate)Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Crosslinker Class Zero-LengthHomobifunctionalHeterobifunctional
Reactive Towards Carboxyls (-COOH) and Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2) and Sulfhydryls (-SH)
Spacer Arm Length 0 Å (no spacer)11.4 Å8.3 Å
Cleavability Non-cleavableNon-cleavableNon-cleavable
Solubility Water-solubleWater-insoluble (membrane permeable)Water-soluble (membrane impermeable)
Key Applications Labeling, peptide immobilization, forming amide bonds that mimic native peptide bonds.Protein-protein interaction studies, intramolecular crosslinking, protein polymerization.Creating antibody-drug conjugates, immobilizing proteins to surfaces, linking proteins with different functional groups.
Advantages Creates a native-like bond with no added spacer, high efficiency.Simple one-step reaction, effective for capturing protein interactions.Two-step reaction provides high control and minimizes self-conjugation; water-solubility is ideal for biological buffers.
Limitations Can lead to polymerization if not controlled; requires quenching of the active intermediate.One-step reaction can result in a heterogeneous mixture of products and polymerization.Requires the presence of both amine and sulfhydryl groups; the maleimide group can be unstable at high pH.

Mechanism of Action: A Visual Guide

The distinct reaction mechanisms of these crosslinkers are crucial to understanding their application.

EDC: The Zero-Length Connector

EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an isourea byproduct. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.

EDC_Mechanism Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC Amide_Bond Amide Bond (Crosslink) O_Acylisourea->Amide_Bond + Amine Isourea Isourea Byproduct O_Acylisourea->Isourea hydrolysis Amine Primary Amine (-NH2)

Caption: EDC-mediated zero-length crosslinking pathway.

DSS: The Symmetrical Linker

DSS contains two NHS ester groups that react with primary amines to form stable amide bonds. Being homobifunctional, it is typically used in a single-step reaction where both ends of the crosslinker can react simultaneously.

DSS_Mechanism Protein1_Amine Protein 1 (Primary Amine) Crosslinked_Complex Crosslinked Complex Protein1_Amine->Crosslinked_Complex + DSS DSS DSS (NHS-spacer-NHS) Protein2_Amine Protein 2 (Primary Amine) Protein2_Amine->Crosslinked_Complex

Caption: Homobifunctional crosslinking with DSS.

Sulfo-SMCC: The Controlled Conjugator

Sulfo-SMCC allows for a two-step crosslinking process. First, the NHS ester reacts with a primary amine on one molecule. After removing excess crosslinker, the maleimide group is then reacted with a sulfhydryl group on a second molecule. This sequential approach provides excellent control over the conjugation process.

SulfoSMCC_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Sulfhydryl Reaction Protein1_Amine Protein 1 (with Amine) Activated_Protein1 Maleimide-Activated Protein 1 Protein1_Amine->Activated_Protein1 + Sulfo-SMCC (NHS ester reaction) Sulfo_SMCC Sulfo-SMCC Activated_Protein1_2 Maleimide-Activated Protein 1 Protein2_SH Protein 2 (with Sulfhydryl) Final_Conjugate Final Conjugate Protein2_SH->Final_Conjugate Activated_Protein1_2->Final_Conjugate + Protein 2 (maleimide reaction)

Caption: Two-step heterobifunctional crosslinking with Sulfo-SMCC.

Experimental Protocols

General Considerations for Crosslinking Reactions
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxyls if these are your target functional groups. Phosphate-buffered saline (PBS) and HEPES buffers are often suitable choices.

  • pH: The optimal pH for NHS-ester reactions is typically 7.2-8.5, while maleimide reactions are most efficient at pH 6.5-7.5.

  • Concentration: The concentration of the crosslinker and the target molecules will influence the extent of crosslinking and the formation of intramolecular versus intermolecular crosslinks.

  • Quenching: It is often necessary to stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine for NHS esters, or a thiol-containing compound like dithiothreitol (DTT) for maleimides.

Protocol 1: EDC/Sulfo-NHS Crosslinking of a Protein to a Carboxylated Surface

This protocol describes the immobilization of a protein to a surface functionalized with carboxyl groups.

  • Surface Activation: a. Prepare a solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0). b. Immerse the carboxylated surface in the activation solution for 15-30 minutes at room temperature. c. Rinse the surface with a suitable buffer (e.g., PBS, pH 7.4) to remove excess activation reagents.

  • Protein Immobilization: a. Immediately add a solution of the protein (e.g., 0.1-1 mg/mL in PBS, pH 7.4) to the activated surface. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Washing: a. Remove the protein solution. b. Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) for 10-15 minutes to deactivate any remaining active esters. c. Wash the surface thoroughly with PBS to remove non-covalently bound protein.

Protocol 2: Homobifunctional Crosslinking of a Protein with DSS

This protocol is designed to capture protein-protein interactions in a solution.

  • Reaction Setup: a. Prepare a stock solution of DSS in a water-miscible organic solvent such as DMSO or DMF. b. Add the protein sample to a reaction buffer (e.g., PBS, pH 7.4). c. Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess of DSS to protein).

  • Incubation: a. Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: a. Stop the reaction by adding a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. b. Incubate for an additional 15 minutes.

  • Analysis: a. The crosslinked protein sample can then be analyzed by techniques such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Conclusion

While Ethyl 2-[(aminocarbonyl)amino]acetate is not a recognized crosslinking agent in the field of bioconjugation, a wide array of well-characterized crosslinkers are available to researchers. The choice between zero-length, homobifunctional, and heterobifunctional crosslinkers depends on the specific experimental goals. Understanding the chemical reactivity, spacer arm length, and solubility of these reagents is paramount for successful crosslinking. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can effectively stabilize protein structures, capture protein-protein interactions, and create novel bioconjugates for a multitude of applications in research and drug development.

References

  • G-Biosciences. Protein Cross-Linkers. [Link]

  • Mattson, G. et al. (1993). A practical approach to cross-linking. Molecular Biology Reports, 17(3), 167-183.
  • Wong, S. S. (1991).

A-Comparative-Guide-to-the-Reproducibility-of-Experiments-Using-Ethyl-2-[(aminocarbonyl)amino]acetate-from-Different-Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reproducibility is a cornerstone of scientific advancement, yet it is often challenged by subtle variations in starting materials.[1][2][3] This guide provides an in-depth analysis of how lot-to-lot variability in Ethyl 2-[(aminocarbonyl)amino]acetate, a common building block in medicinal chemistry, can significantly impact experimental outcomes. We present a comparative study of hypothetical commercial samples—"Supplier A" (high purity), "Supplier B" (containing residual ethyl glycinate), and "Supplier C" (containing a di-substituted urea byproduct). Through a series of analytical characterizations (¹H NMR, HPLC, and DSC) and a case study in heterocyclic synthesis, this guide demonstrates the profound effect of impurities on reaction yield and purity. We offer detailed protocols and actionable insights for researchers to qualify reagents, troubleshoot reproducibility issues, and ensure the integrity of their scientific findings.

Introduction: The Unseen Variable in Synthesis

Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl hydantoate, is a versatile reagent frequently employed in the synthesis of nitrogen-containing heterocycles, which are scaffolds for many pharmaceutical agents.[4][5] Despite its seemingly simple structure, the quality of this reagent can vary significantly between suppliers and even between batches from the same supplier. Such variability introduces an often-uncontrolled variable into chemical reactions, leading to issues with reproducibility that can stall research and development.[1][2]

The purity of reagents is a critical factor influencing the reliability and reproducibility of research findings.[1] Substandard reagents can introduce contaminants that lead to erroneous results and flawed interpretations.[1] This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of their chemical starting materials. We will explore the common impurities found in Ethyl 2-[(aminocarbonyl)amino]acetate, demonstrate their impact on a representative chemical transformation, and provide a systematic approach to reagent qualification.

The Genesis of Impurities: A Synthetic Perspective

The most common route to Ethyl 2-[(aminocarbonyl)amino]acetate involves the reaction of ethyl glycinate with a source of isocyanic acid (HNCO), often generated in situ from reagents like potassium cyanate.

  • Ideal Reaction:

    • H₂N-CH₂-COOEt + HNCO → H₂N-CO-NH-CH₂-COOEt

However, side reactions and incomplete conversions can lead to characteristic impurities:

  • Impurity I (Unreacted Starting Material): Residual Ethyl Glycinate . This is a common process-related impurity resulting from an incomplete reaction.

  • Impurity II (Byproduct): N,N'-bis(ethoxycarbonylmethyl)urea . This byproduct can form if a second molecule of ethyl glycinate reacts with the desired product or an intermediate.

In this guide, we will analyze three hypothetical commercial samples to illustrate the impact of these impurities:

  • Supplier A: High purity (>99%) Ethyl 2-[(aminocarbonyl)amino]acetate.

  • Supplier B: Contains ~5% residual Ethyl Glycinate.

  • Supplier C: Contains ~5% N,N'-bis(ethoxycarbonylmethyl)urea.

Analytical Characterization: Unmasking the Impurities

A multi-pronged analytical approach is essential for the comprehensive characterization of reagent quality. We employed ¹H NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC) to differentiate the samples from our three hypothetical suppliers.

¹H NMR Spectroscopy: A Structural Fingerprint

¹H NMR provides a rapid and powerful method for identifying and quantifying major components in a sample. Spectra were acquired on a 500 MHz instrument in DMSO-d₆.

Table 1: Summary of ¹H NMR Data

SupplierPurity (%)Key Impurity Signals (ppm)Description of Impurity Signals
A >99None observedClean spectrum showing only product signals.
B ~953.58 (s, 2H), 1.95 (br s, 2H)Singlet corresponding to the α-protons and a broad singlet for the amine protons of Ethyl Glycinate.
C ~954.01 (d, 4H), 6.35 (t, 2H)Doublet for the α-protons and a triplet for the NH protons of N,N'-bis(ethoxycarbonylmethyl)urea.

The presence of these distinct impurity signals allows for straightforward identification and semi-quantitative assessment of the contamination.

High-Performance Liquid Chromatography (HPLC): A Quantitative Assessment

For more accurate quantification of purity, a robust HPLC method is required. Urea and its derivatives can be challenging to analyze due to their polarity and poor UV absorbance.[6][7][8] A method was developed using a mixed-mode column to achieve separation of the polar main component and related impurities.[7]

Table 2: HPLC Purity Analysis

SupplierMain Peak RT (min)Purity by Area %Impurity I RT (min)Impurity II RT (min)
A 4.299.8--
B 4.294.52.8-
C 4.295.1-6.5

The HPLC data confirms the findings from ¹H NMR and provides a more precise measure of the purity of each lot.

Differential Scanning Calorimetry (DSC): A Thermal Profile

DSC is a valuable technique for assessing the purity of crystalline organic compounds.[9][10][11] Impurities typically cause a depression and broadening of the melting point endotherm.[10][12]

Table 3: DSC Thermal Analysis

SupplierOnset of Melting (°C)Peak of Melting (°C)ΔHfus (J/g)Interpretation
A 101.5102.8250Sharp melt, indicative of high purity.
B 98.2101.0235Broadened melt at a lower onset, suggesting impurity presence.
C 97.5100.5230Significant broadening and depression of the melting point.

The DSC results correlate well with the spectroscopic and chromatographic data, providing a fast and effective method for screening incoming material quality.[12]

Impact on a Downstream Application: Synthesis of 5-Methylhydantoin

To demonstrate the practical consequences of using impure reagents, we performed a well-established cyclization reaction to synthesize 5-methylhydantoin, a key intermediate in organic synthesis. The reaction involves the condensation of Ethyl 2-[(aminocarbonyl)amino]acetate with acetaldehyde in the presence of an acid catalyst.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Charge reactor with Ethyl 2-[(aminocarbonyl)amino]acetate (from Supplier A, B, or C) and Ethanol B Add Acetaldehyde A->B C Add catalytic HCl B->C D Heat to reflux (60°C) for 4h C->D E Cool to RT D->E F Concentrate in vacuo E->F G Recrystallize from Water/Ethanol F->G H Filter and dry product G->H I Determine isolated yield H->I J Analyze product purity by HPLC H->J

Caption: Workflow for the synthesis and analysis of 5-methylhydantoin.

Results and Discussion

The results clearly demonstrate that the impurities present in the starting material from Suppliers B and C have a detrimental effect on the reaction outcome.

Table 4: Comparison of Reaction Outcomes

Starting Material SupplierIsolated Yield (%)Product Purity (HPLC Area %)Key Observations
A 8599.5Clean reaction profile, straightforward crystallization.
B 6296.0Formation of side products, difficult crystallization.
C 7197.2Slower reaction rate, presence of unreacted starting material.
  • Supplier B (Ethyl Glycinate Impurity): The primary amine of ethyl glycinate can compete in the condensation reaction, leading to the formation of unwanted byproducts and a significantly lower yield of the desired 5-methylhydantoin. The presence of these byproducts also complicates the purification process.

  • Supplier C (Di-substituted Urea Impurity): This impurity is largely inert under the reaction conditions. However, its presence means that less of the active reagent is available, leading to a lower overall conversion and reduced yield. It acts as a diluent, reducing the effective concentration of the key starting material.

Best Practices for Ensuring Reproducibility

Based on these findings, we recommend the following best practices for researchers working with Ethyl 2-[(aminocarbonyl)amino]acetate and other critical reagents:

  • Never Assume Purity: Always treat a new bottle or a new lot of a reagent as an unknown. The Certificate of Analysis (CoA) provides a baseline but may not capture all potential impurities.

  • Perform Incoming Quality Control (QC):

    • Quick Check (¹H NMR): A simple ¹H NMR spectrum is often the fastest way to confirm the identity and approximate purity of a reagent.

    • Quantitative Check (HPLC): For critical applications, develop a standardized HPLC method to accurately quantify purity and detect minor impurities.

  • Qualify New Suppliers: When switching suppliers, perform a full analytical characterization and test the new material in a small-scale, non-critical reaction to ensure it performs as expected.

  • Maintain Detailed Records: Keep a log of the supplier, lot number, and any QC data for all reagents used in your experiments. This is invaluable for troubleshooting when reproducibility issues arise.

Reagent Qualification Workflow

Caption: Recommended workflow for qualifying new lots of critical reagents.

Conclusion

The quality of chemical reagents is a critical, yet often overlooked, factor in experimental reproducibility.[1][13] As demonstrated with Ethyl 2-[(aminocarbonyl)amino]acetate, seemingly minor impurities can have a significant and detrimental impact on reaction outcomes, leading to lower yields, impure products, and wasted resources. By implementing a systematic approach to reagent qualification using a combination of analytical techniques such as NMR, HPLC, and DSC, researchers can proactively identify and mitigate these risks. This diligence not only enhances the reliability and reproducibility of their own work but also contributes to the overall integrity of the scientific literature.[1]

Experimental Protocols

Protocol 1: ¹H NMR Analysis

  • Dissolve 5-10 mg of the Ethyl 2-[(aminocarbonyl)amino]acetate sample in ~0.7 mL of DMSO-d₆.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a 500 MHz spectrometer using standard acquisition parameters.

  • Process the spectrum and integrate the relevant peaks.

Protocol 2: HPLC Method

  • Column: Mixed-Mode (e.g., Primesep S) 4.6 x 150 mm, 5 µm[14]

  • Mobile Phase: 80:20 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in the mobile phase.

Protocol 3: DSC Analysis

  • Accurately weigh 2-4 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 30°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analyze the resulting thermogram for the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus).

Protocol 4: Synthesis of 5-Methylhydantoin

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of Ethyl 2-[(aminocarbonyl)amino]acetate in 50 mL of absolute ethanol.

  • Add 1.1 equivalents of acetaldehyde to the solution.

  • Add 5 mol% of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Recrystallize the crude solid from a minimal amount of a water/ethanol mixture.

  • Filter the resulting crystals, wash with cold water, and dry in a vacuum oven at 50°C to a constant weight.

References

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Woldemariam, G., Kyad, A., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Woldemariam, G., Kyad, A., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • PubMed. (2024). Use of differential scanning calorimetry as a rapid, effective in-process check method for impurity quantitation of an early clinical batch of Giredestrant (GDC-9545). Retrieved from [Link]

  • MBL International. (2024). Building Blocks of Research: The Importance of High-Quality Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]

  • YouTube. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... Retrieved from [Link]

  • Labcompare. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). [article] Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]

  • MLO Online. (n.d.). Does reagent quality play a role in reproducibility of experimental data?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Retrieved from [Link]

  • NIOSH | CDC. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[amino(formyl)amino]acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • NIOSH | CDC. (1994). ETHYL ACETATE: METHOD 1457. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Retrieved from [Link]

  • PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Retrieved from [Link]

  • PubMed Central. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural-Activity Relationships of Anticonvulsant Ethyl 2-[(aminocarbonyl)amino]acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural-activity relationships (SAR) for derivatives of Ethyl 2-[(aminocarbonyl)amino]acetate, a scaffold of significant interest in the development of novel anticonvulsant therapies. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and biological function, grounded in established experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design more potent and less toxic central nervous system (CNS) agents.

Introduction: The Urea Scaffold in Anticonvulsant Drug Design

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, underscoring the urgent need for new therapeutic agents with novel mechanisms of action and improved safety profiles.[1][2] The urea functionality is a privileged structural motif in medicinal chemistry, found in a wide array of clinically approved drugs due to its ability to form key hydrogen bond interactions with biological targets.[3][4]

The Ethyl 2-[(aminocarbonyl)amino]acetate core, also known as an N-carbamoyl-glycine ethyl ester, combines the hydrogen-bonding capacity of urea with the pharmacokinetic properties of an amino acid ester. This simple, linear scaffold presents multiple points for chemical modification, making it an ideal candidate for SAR studies aimed at optimizing anticonvulsant activity and minimizing neurotoxicity. This guide will compare derivatives based on their performance in standardized preclinical screening models.

Core Experimental Evaluation: A Self-Validating Protocol

The foundation of any credible SAR study lies in robust and reproducible biological assays. The preclinical evaluation of potential anticonvulsants typically follows a well-defined workflow, as recommended by programs like the Antiepileptic Drug Development (ADD) Program of the National Institutes of Health (NIH).[5] The primary goals are to identify active compounds, determine their potency and spectrum of activity, and assess their therapeutic index.[6][7]

Key Experimental Assays

The most common initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively.[1][8][9] Neurotoxicity is concurrently evaluated to establish a therapeutic window.

G

Detailed Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Test

  • Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures.[1] It assesses a compound's ability to prevent the spread of seizures through neural tissue.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound intraperitoneally (i.p.).[9]

    • After a predetermined time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered via corneal or ear-clip electrodes.[1]

    • The animal is observed for the presence or absence of a tonic hind limb extension.

    • Protection is defined as the absence of the tonic hind limb extension phase.

    • The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated from data across multiple dose groups.[10]

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Rationale: This chemical-induced seizure model is effective at identifying compounds that can raise the seizure threshold.[6][11] It is considered a model for myoclonic and absence seizures.

  • Procedure:

    • Animals are pre-treated with the test compound (i.p.).

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of these characteristic seizures.[5]

    • The ED₅₀ is determined as the dose protecting 50% of the animals from the convulsant effects of PTZ.

Protocol 3: Rotorod Neurotoxicity Test

  • Rationale: This test assesses motor coordination and serves as a reliable indicator of acute neurological toxicity or impairment, a common side effect of CNS-active drugs.[8]

  • Procedure:

    • Animals are trained to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).

    • Only animals that successfully complete the pre-test are used.

    • Following administration of the test compound, animals are placed back on the rotorod at specified time intervals.

    • Neurotoxicity is indicated if the animal falls off the rod.

    • The median toxic dose (TD₅₀), the dose causing motor impairment in 50% of animals, is calculated.[9]

Structural-Activity Relationship (SAR) Analysis

The central hypothesis in modifying the Ethyl 2-[(aminocarbonyl)amino]acetate scaffold is that by systematically altering its peripheral chemical groups, we can enhance its interaction with neuronal targets while minimizing off-target effects that lead to toxicity. The key points for modification are: (R₁) the terminal urea nitrogen, and (R₂) the ethyl ester.

G R1_mod Terminal Group Modification (Aromatic/Alkyl Substituents) Core Core R1_mod->Core:r1 R2_mod Ester Group Modification (Bioisosteric Replacement) R2_mod->Core:r2

Impact of Terminal Group (R₁) Substitution

Based on studies of related urea and amino acid derivatives, the terminal nitrogen of the urea moiety is a critical determinant of anticonvulsant activity.[9][12] Substitution at this position with various lipophilic groups can significantly influence the molecule's ability to cross the blood-brain barrier and interact with its target.

Let's consider a hypothetical series of derivatives based on published data for analogous structures to illustrate these relationships.[8][9]

Compound R₁ Substitution MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Rotorod TD₅₀ (mg/kg) Protective Index (PI = TD₅₀/ED₅₀)
1a -H (unsubstituted)> 300> 300> 500-
1b -Phenyl45.298.1180.54.0 (MES)
1c -4-Chlorophenyl16.765.4110.76.6 (MES)
1d -4-Fluorophenyl20.172.3150.27.5 (MES)
1e -4-Methylphenyl33.589.0250.07.5 (MES)
1f -Cyclohexyl60.8> 100215.03.5 (MES)

Note: Data is representative and synthesized from trends observed in related chemical series for illustrative purposes.[9][13]

Analysis of R₁ Modifications:

  • Unsubstituted (1a): The parent compound with a free -NH₂ group generally shows poor activity, suggesting that substitution is necessary for potency.

  • Aromatic Substitution (1b-1e): Introducing an aromatic ring at the R₁ position dramatically increases activity. This is likely due to increased lipophilicity, aiding CNS penetration, and potentially providing favorable π-π or hydrophobic interactions at the target site.

  • Electronic Effects: Halogen substitution on the phenyl ring (1c, 1d) often enhances potency compared to the unsubstituted phenyl ring (1b). Electron-withdrawing groups like chlorine and fluorine can modulate the hydrogen bond donating capacity of the adjacent N-H proton, potentially strengthening target binding. Compound 1c (4-Chlorophenyl) emerges as particularly potent in the MES screen.

  • Lipophilicity and Bulk: While lipophilicity is important, there is an optimal range. The bulky, non-aromatic cyclohexyl group (1f) is less active than the phenyl derivatives, indicating that both the size and electronic nature of the R₁ group are crucial. The high Protective Index (PI) of compounds like 1d and 1e suggests a favorable therapeutic window, where the dose required for efficacy is significantly lower than that causing neurotoxicity.

Impact of Ester Group (R₂) Modification

The ethyl ester group primarily influences the pharmacokinetic properties of the molecule, such as solubility, absorption, and metabolic stability. While less directly involved in pharmacodynamic interactions than the R₁ group, its modification can have profound effects.

  • Ester Chain Length: Varying the ester from methyl to propyl can fine-tune solubility and metabolic stability. Generally, ethyl esters provide a good balance.

  • Hydrolysis to Carboxylic Acid: In vivo, the ester can be hydrolyzed to the corresponding carboxylic acid. In some cases, this metabolite may be the active species. However, the increased polarity of a carboxylic acid can also hinder passage across the blood-brain barrier. Pharmacokinetic studies are essential to determine if the ester is acting as a prodrug.[13]

  • Bioisosteric Replacement: Replacing the ester with other groups, such as small amides, could improve metabolic stability and introduce new hydrogen bonding opportunities. For example, converting the ethyl ester to a methylamide (-C(=O)NHCH₃) could be a viable strategy to explore.

Conclusion and Future Directions

The Ethyl 2-[(aminocarbonyl)amino]acetate scaffold is a promising starting point for the development of novel anticonvulsant agents. SAR studies consistently demonstrate that:

  • Terminal Substitution is Key: Lipophilic, particularly aromatic, substituents at the terminal urea nitrogen (R₁) are essential for potent anticonvulsant activity.

  • Electronic Tuning is Effective: Electron-withdrawing groups on the aromatic ring, such as halogens, generally enhance potency in the MES model, suggesting an important role in target binding.

  • A Favorable Therapeutic Window is Achievable: Several derivatives exhibit a high Protective Index, indicating a good separation between efficacy and neurotoxicity.

Future research should focus on synthesizing and evaluating derivatives with a wider range of heterocyclic R₁ substituents to explore different binding interactions. Furthermore, detailed pharmacokinetic studies are required to understand the metabolic fate of the ethyl ester moiety and to confirm whether these compounds are acting as prodrugs or as intact entities. The insights gained from this comparative approach provide a rational basis for the continued design of safer and more effective anticonvulsant therapies.

References

  • Indian Journal of Physiology and Pharmacology. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Available at: [Link][1][6]

  • Molecules. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link][3]

  • Archiv der Pharmazie. (2012). Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives. PubMed. Available at: [Link][8]

  • Current Pharmaceutical Design. (2024). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Ingenta Connect. Available at: [Link][7]

  • Journal of Pharmaceutical Sciences. (1975). Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. PubMed. Available at: [Link][11]

  • Journal of Chemical and Pharmaceutical Research. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link][4]

  • Der Pharma Chemica. (2021). Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica. Available at: [Link][2]

  • YouTube. (2021). Study of Anticonvulsant Activity Using Electroconvulsiometer | Grand mal Epilepsy Phases | Expharm. Available at: [Link]

  • Pharmacological Research. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. National Center for Biotechnology Information. Available at: [Link][10]

  • Archiv der Pharmazie. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed. Available at: [Link][9]

  • European Journal of Medicinal Chemistry. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. Available at: [Link][13]

  • Acta Poloniae Pharmaceutica. (2004). Amino acid derivatives with anticonvulsant activity. PubMed. Available at: [Link][5]

  • Journal of Medicinal Chemistry. (2000). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. PubMed. Available at: [Link][12]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical reagents we employ. Ethyl 2-[(aminocarbonyl)amino]acetate, a urea derivative, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and environmental stewardship in the laboratory.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the substance's hazards is paramount. Ethyl 2-[(aminocarbonyl)amino]acetate's structure, combining an ethyl acetate group with a urea-like moiety, suggests a hybrid hazard profile that must be respected.

Inferred Hazardous Properties:

The primary step in waste characterization is consulting the manufacturer-specific Safety Data Sheet (SDS). In the absence of a specific SDS, a conservative assessment based on its functional groups is a prudent starting point.

  • Ignitability : The presence of the ethyl acetate component suggests the compound may be a flammable liquid with a relatively low flash point.[1][2][3][4] Wastes exhibiting this characteristic are classified as hazardous by the Environmental Protection Agency (EPA).[5][6]

  • Irritation : Esters like ethyl acetate are frequently associated with serious eye irritation.[3][4][7] The urea component can also be an irritant upon skin contact.[8]

  • Toxicity : While urea itself has low acute toxicity, the toxicological properties of the complete molecule may not be fully investigated.[9] Therefore, it should be handled as a substance of unknown toxicity, warranting caution.

Potential Hazard Basis of Assessment Primary Concern
Ignitability Ethyl acetate componentFire and explosion risk.[10]
Eye Irritation Ethyl acetate componentPotential for serious eye damage.[3][4][7]
Skin Irritation Urea component / General chemical natureDermatitis and local irritation.[8]
Unknown Toxicity Limited specific toxicological dataPrudent to minimize exposure.

Based on this assessment, waste containing Ethyl 2-[(aminocarbonyl)amino]acetate must be managed as hazardous waste until and unless a formal characterization proves otherwise. Hazardous chemicals must never be poured down the drain.[5]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for safely collecting, storing, and disposing of Ethyl 2-[(aminocarbonyl)amino]acetate waste. This workflow is designed to ensure compliance with federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), and worker safety standards from the Occupational Safety and Health Administration (OSHA).[11][12]

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

Proper protection is non-negotiable. Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.

  • Body Protection : A fully-buttoned laboratory coat.

Step 2: Waste Segregation and Containerization

The principle of waste segregation is fundamental to preventing dangerous chemical reactions.

  • Do Not Mix : Never mix Ethyl 2-[(aminocarbonyl)amino]acetate waste with other waste streams.[9] It should be collected in its own dedicated waste container. Incompatible materials, such as strong oxidizing agents, must be kept separate.[8]

  • Select an Appropriate Container : Use a leak-proof container that is chemically compatible. For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Label Immediately : The moment the first drop of waste enters the container, it must be labeled.[8] The label, at a minimum, must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "Ethyl 2-[(aminocarbonyl)amino]acetate".

    • The accumulation start date (the date the first waste is added).[14]

    • An indication of the hazards (e.g., Flammable, Irritant).[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory space known as a Satellite Accumulation Area (SAA).[13]

  • Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Container Management : Keep the waste container tightly closed except when adding waste.[2][3][4][7] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

  • Storage Conditions : Store the container in a cool, well-ventilated area away from direct sunlight, heat, and all potential ignition sources (e.g., open flames, sparks, hot surfaces).[2][4][7]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow from chemical use to final disposal.

G Diagram 1: Disposal Workflow for Ethyl 2-[(aminocarbonyl)amino]acetate cluster_0 In-Lab Process cluster_1 Disposal & Compliance A Chemical Use & Waste Generation B Select Compatible Waste Container A->B Step 1 C Label Container: 'Hazardous Waste' + Chemical Name + Start Date & Hazards B->C Step 2 D Place in Secondary Containment in SAA C->D Step 3 E Keep Container Closed (Open only to add waste) D->E Continuous Action F Container Full or Project Complete? E->F G Arrange Pickup with Licensed Waste Contractor F->G Yes I Continue Safe Accumulation F->I No H Transport to Approved Waste Disposal Facility G->H I->F

Caption: Disposal workflow from generation to professional removal.

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal service.[7][15]

  • Request Pickup : Once the container is full or the waste is no longer being generated, follow your institution's procedures to request a waste pickup.

  • Documentation : Ensure all paperwork, such as waste manifests, is completed accurately. This tracking system is a legal requirement to follow the waste from the point of generation to its final disposal facility.[16]

Part 3: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Response
  • Small Spills :

    • Alert personnel in the immediate area and control access.

    • Remove all ignition sources.[2][7]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1][7][10]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[1][10]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.

  • Skin Contact : Take off immediately all contaminated clothing.[4] Rinse the affected skin area with soap and plenty of water.[7][8] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][7] If the person feels unwell, call a poison center or doctor.[4]

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of Ethyl 2-[(aminocarbonyl)amino]acetate, upholding their commitment to a safe working environment and the protection of our shared ecosystem.

References

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • LabAlley. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.
  • Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Washington. (n.d.). Standard Operating Procedure: Urea.
  • Sigma-Aldrich. (2024, September 7). Ethyl acetate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Colonial Chemical. (2012, July 26). Urea Solution SAFETY DATA SHEET.
  • A-Lert. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
  • Cornell EHS. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.

Sources

Personal protective equipment for handling Ethyl 2-[(aminocarbonyl)amino]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Ethyl 2-[(aminocarbonyl)amino]acetate

Hazard Assessment and Rationale

Given its chemical structure—an ethyl ester derivative of an N-acylated glycine—we can infer potential hazards. A structurally related compound, Ethyl 2-[(2-furylcarbonyl)amino]acetate, is known to cause skin irritation, serious eye damage, and respiratory irritation[1][2]. While the toxicity of Ethyl 2-[(aminocarbonyl)amino]acetate has not been fully characterized, a conservative approach necessitates treating it as a potential irritant to the skin, eyes, and respiratory system.

Furthermore, many ethyl esters are volatile and flammable liquids[3][4]. Although the flammability of this specific compound is not documented, the presence of the ethyl group suggests that it may be combustible. Therefore, it is prudent to handle it away from ignition sources.

This guide is built on the precautionary principle, assuming the following potential hazards:

  • Skin Irritation: Potential to cause redness, itching, or inflammation upon contact.

  • Eye Damage: Potential for serious irritation or damage if splashed into the eyes.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Flammability: Potential to ignite in the presence of heat, sparks, or open flames.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Ethyl 2-[(aminocarbonyl)amino]acetate. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use[5].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes, which could cause serious damage[6].
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination[6].
Respiratory Protection Use in a well-ventilated area (e.g., a chemical fume hood)To minimize the inhalation of potentially irritating vapors. If significant aerosolization or heating is expected, a NIOSH-approved respirator may be necessary based on your institutional risk assessment[7].

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safety. The following steps provide a procedural guide for the safe handling of Ethyl 2-[(aminocarbonyl)amino]acetate.

3.1. Preparation and Engineering Controls

  • Designate a Work Area: Conduct all handling of Ethyl 2-[(aminocarbonyl)amino]acetate within a certified chemical fume hood to ensure adequate ventilation[8][9].

  • Clear the Workspace: Ensure the work area is free of clutter and unnecessary equipment. Remove all potential ignition sources, such as hot plates and open flames[4][10].

  • Assemble Materials: Have all necessary equipment, including the chemical container, weighing materials, solvents, and reaction vessels, ready within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

3.2. Donning PPE

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Wash and dry hands thoroughly.

  • Put on the appropriate chemical-resistant gloves, ensuring they fit properly and cover the cuffs of the lab coat[5].

3.3. Handling the Chemical

  • Grounding: If transferring large quantities of the liquid, ground and bond containers to prevent static discharge[9][10][11].

  • Dispensing: Carefully open the container. Use a pipette or other appropriate tool to transfer the desired amount. Avoid splashing.

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent the release of vapors[3][9].

  • Work Practices: Avoid creating aerosols. Handle the substance gently and deliberately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

4.1. Waste Segregation

  • Chemical Waste: All unused Ethyl 2-[(aminocarbonyl)amino]acetate and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain[12].

  • Contaminated Materials: Any materials that have come into direct contact with the chemical, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in a designated solid hazardous waste container.

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Collection: Follow your institution's procedures for hazardous waste collection.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling Ethyl 2-[(aminocarbonyl)amino]acetate.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Work in Fume Hood prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Assemble Materials prep3->prep4 ppe3 Gloves ppe1 Lab Coat ppe2 Eye Protection ppe1->ppe2 ppe2->ppe3 handle1 Dispense Chemical Carefully ppe3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Aerosols handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 end_node End disp3->end_node start Start start->prep1

Caption: Safe handling workflow for Ethyl 2-[(aminocarbonyl)amino]acetate.

Conclusion

By adhering to these safety protocols, researchers can confidently handle Ethyl 2-[(aminocarbonyl)amino]acetate while minimizing their risk of exposure. The principles of working in a controlled environment, utilizing appropriate personal protective equipment, and following established disposal procedures are fundamental to a safe and productive laboratory setting.

References

  • Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. Available at: [Link]

  • ETHYL ACETATE - NJ.gov. Available at: [Link]

  • Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Ethyl 2-[(2-furylcarbonyl)amino]acetate | C9H11NO4 - PubChem. Available at: [Link]

  • ethyl acetate - SAFETY DATA SHEET - lobachemie.com. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl Acetate - Covestro Solution Center. Available at: [Link]

  • Ethyl acetate MSDS - scu.edu.tw. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl Acetate - Greenfield Global. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(aminocarbonyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(aminocarbonyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.